molecular formula C14H21NO2 B1352136 3-[(2-Ethoxyphenoxy)methyl]piperidine CAS No. 104778-54-3

3-[(2-Ethoxyphenoxy)methyl]piperidine

Katalognummer: B1352136
CAS-Nummer: 104778-54-3
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: UQUOUCIJKBLYMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Ethoxyphenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(2-ethoxyphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-16-13-7-3-4-8-14(13)17-11-12-6-5-9-15-10-12/h3-4,7-8,12,15H,2,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUOUCIJKBLYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909204
Record name 3-[(2-Ethoxyphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104778-54-3
Record name Piperidine, 3-((2-ethoxyphenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104778543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Ethoxyphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 3-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-[(2-Ethoxyphenoxy)methyl]piperidine

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals.[1][2] Specifically, derivatives of this compound have been investigated for their potential as antidepressant agents, making robust synthetic and analytical methods for this core structure highly relevant to drug development professionals.[3][4][5] This document offers a detailed exploration of a validated synthetic route, practical purification strategies, and a full suite of characterization techniques, grounded in established chemical principles and supported by authoritative references.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, identifies the aryl ether C-O bond as the most strategic disconnection. This bond can be formed through nucleophilic substitution, suggesting two primary synthetic strategies: a Williamson ether synthesis or a Mitsunobu reaction. This guide will focus on a highly effective route analogous to a Williamson ether synthesis, proceeding via an epoxide intermediate, which offers excellent control and has been validated in the literature for analogous structures.[4]

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocol

The selected synthetic pathway leverages the nucleophilic ring-opening of a piperidine-based epoxide by 2-ethoxyphenol. This approach is advantageous as it avoids the direct handling of potentially unstable halomethylpiperidines and proceeds under well-controlled basic conditions. The overall workflow involves the initial synthesis of the epoxide from a commercially available piperidone, followed by the key ether formation step, and concluding with deprotection.

SynthesisWorkflow cluster_0 Part 1: Epoxide Formation cluster_1 Part 2: Ether Synthesis (Ring Opening) cluster_2 Part 3: Deprotection Start 1-Benzyl-3-piperidone Reagent1 Dimethyloxosulfonium methylide Start->Reagent1 Reaction Epoxide 1-Benzyl-1-aza-5-oxaspiro[2.5]octane Reagent1->Epoxide Reagent2 2-Ethoxyphenol NaOH Epoxide->Reagent2 Reaction Protected_Intermediate 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]-3-piperidinol Reagent2->Protected_Intermediate Reagent3 H₂ / Pd-C Protected_Intermediate->Reagent3 Hydrogenolysis Final_Product This compound (Desoxy Analog Route*) Reagent3->Final_Product

Caption: Workflow for the synthesis of the target compound. Note: This route initially yields a 3-hydroxy intermediate; a subsequent reduction step (not shown) would be required for the final desoxy target compound 5 as described in the reference literature.[4]

Causality Behind Experimental Choices
  • Choice of N-Benzyl Protecting Group: The benzyl group is selected for its stability under the basic and nucleophilic conditions of epoxide formation and ring-opening. Crucially, it can be cleanly removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C), which preserves the newly formed ether linkage.

  • Williamson-type Ether Synthesis: This reaction is a robust and widely used method for forming ethers.[6][7] The reaction between an alkoxide (or in this case, a phenoxide) and an electrophile (the epoxide) follows an Sₙ2 mechanism.[8][9] Using the epoxide as the electrophile is an efficient intramolecular strategy.

  • Base (NaOH): Sodium hydroxide is used to deprotonate the weakly acidic 2-ethoxyphenol, generating the more potent sodium 2-ethoxyphenoxide nucleophile required to attack and open the epoxide ring.

Detailed Experimental Protocol

This protocol is adapted from analogous syntheses reported in the literature.[4]

Step 1: Synthesis of 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]-3-piperidinol

  • To a solution of 2-ethoxyphenol (1.1 eq) in a suitable solvent such as toluene, add sodium hydroxide (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water and form the sodium 2-ethoxyphenoxide in situ.

  • Cool the mixture and add a solution of 1-Benzyl-1-aza-5-oxaspiro[2.5]octane (1.0 eq) in toluene.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.[6]

  • Upon completion, cool the reaction to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection to Yield the Target Scaffold Core (Illustrative for Analogues)

  • Dissolve the crude intermediate from Step 1 in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude final product, which will require further purification.

Purification Strategies

The purification of piperidine derivatives is critical to remove unreacted starting materials and byproducts.[10] Due to the basic nature of the piperidine nitrogen, special considerations are necessary, particularly for column chromatography.[11]

Purification Crude Crude Product Decision Assess Polarity & Impurities (TLC Analysis) Crude->Decision Chroma Flash Column Chromatography (Silica Gel + 1% Triethylamine) Decision->Chroma Non-polar impurities Extraction Acid-Base Extraction Decision->Extraction Acidic/Neutral impurities PurityCheck Assess Purity (TLC, NMR) Chroma->PurityCheck Extraction->PurityCheck PurityCheck->Chroma Further Purification Needed Pure Pure Product (>95%) PurityCheck->Pure Purity Met

Sources

Comprehensive Physicochemical Profile: 3-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

3-[(2-Ethoxyphenoxy)methyl]piperidine is a synthetic heterocyclic ether and a structural analog of the antidepressant Viloxazine . While Viloxazine features a morpholine core, this compound utilizes a piperidine ring, significantly altering its basicity, lipophilicity, and receptor binding profile.

Historically identified as "Compound 5" in seminal structure-activity relationship (SAR) studies (Balsamo et al., J. Med. Chem. 1987), it serves as a critical chemical probe for investigating the Norepinephrine Transporter (NET) . By replacing the morpholine oxygen with a methylene group, researchers can isolate the effects of ring lipophilicity on monoamine reuptake inhibition without altering the pharmacophore's spatial orientation.

Chemical Identity Table
ParameterDetail
IUPAC Name This compound
Common Reference Viloxazine Piperidine Analog; Desoxy-Viloxazine Analog
CAS Registry Not widely listed; Research Grade (Related: 35604-67-2 for Viloxazine HCl)
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.33 g/mol
SMILES CCOc1ccccc1OCC2CNCCC2
Key Moiety 2-Ethoxyphenol ether linked to Piperidine-3-methyl

Physicochemical Properties

The transition from a morpholine to a piperidine core fundamentally shifts the physicochemical landscape of the molecule. The absence of the morpholine ether oxygen removes a hydrogen bond acceptor and increases the electron density on the nitrogen atom.

Ionization & Lipophilicity
PropertyValue (Predicted/Observed)Context & Causality
pKa (Basic N) 10.2 – 10.8 The piperidine nitrogen is a secondary amine with no proximal electron-withdrawing heteroatoms in the ring. It is significantly more basic than Viloxazine (pKa ~8.1), necessitating stronger buffers for HPLC retention control.
LogP (Lipophilicity) 2.4 – 2.8 The replacement of -O- with -CH₂- adds hydrophobicity. While Viloxazine (LogP ~1.0) is moderately polar, this analog partitions more aggressively into lipid bilayers, potentially increasing blood-brain barrier (BBB) permeability but reducing aqueous solubility.
LogD (pH 7.4) -0.5 – 0.5 At physiological pH, the molecule is >99.9% protonated (cationic). Despite the high LogP of the neutral species, the high pKa ensures it remains soluble in aqueous physiological media as a salt.
Topological Polar Surface Area (TPSA) 21.7 Ų Low TPSA (only the ether oxygen and amine NH contribute) suggests excellent membrane permeability once deprotonated.
Solubility Profile
  • Free Base: Insoluble in water; highly soluble in DCM, Chloroform, and Ethyl Acetate.

  • Hydrochloride Salt: Highly soluble in water (>50 mg/mL) and Ethanol.

  • Hygroscopicity: The HCl salt is likely hygroscopic due to the high charge density of the piperidinium cation. Storage in a desiccator is mandatory.

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at C3 of the piperidine ring.

  • Enantiomers: (R)- and (S)-3-[(2-ethoxyphenoxy)methyl]piperidine.

  • Bioactivity: In the parent Viloxazine series, the (S)-enantiomer is generally the more potent norepinephrine reuptake inhibitor. It is scientifically sound to prioritize the (S)-isomer for biological assays, though racemic mixtures are often used in preliminary chemical screens.

  • Conformation: The piperidine ring adopts a chair conformation. The bulky (2-ethoxyphenoxy)methyl substituent at C3 will preferentially adopt an equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.

Synthetic Protocols

Two primary routes exist: a classic Nucleophilic Substitution (robust, scale-up friendly) and a Mitsunobu Coupling (high precision, mild conditions).

Route A: The Mitsunobu Approach (Recommended for Research Scale)

This route avoids harsh basic conditions and allows for stereochemical retention if starting from chiral pools.

  • Reagents: N-Boc-3-hydroxymethylpiperidine, 2-Ethoxyphenol, Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Solvent: Anhydrous THF.

  • Mechanism: Activation of the primary alcohol by

    
    -DIAD followed by 
    
    
    
    displacement by the phenol.
  • Deprotection: Removal of the Boc group using TFA/DCM or 4M HCl in Dioxane.

Route B: Nucleophilic Alkylation (Scale-Up)
  • Precursor: N-Benzyl-3-(chloromethyl)piperidine or N-Boc-3-(bromomethyl)piperidine.

  • Reagents: 2-Ethoxyphenol, Potassium Carbonate (

    
    ), Potassium Iodide (catalytic).
    
  • Conditions: Reflux in Acetonitrile or DMF (80°C, 12h).

Visualization of Synthetic Logic

Synthesis Start N-Boc-3-hydroxymethyl piperidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Start->Mitsunobu Phenol 2-Ethoxyphenol Phenol->Mitsunobu Intermediate N-Boc-Protected Ether Mitsunobu->Intermediate S_N2 Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Final 3-[(2-Ethoxyphenoxy) methyl]piperidine Deprotection->Final Yield ~75%

Caption: Convergent synthesis via Mitsunobu coupling ensures regioselectivity and compatibility with sensitive functional groups.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, )
  • Aromatic Region (6.8 – 7.0 ppm): 4H multiplet corresponding to the 1,2-disubstituted benzene ring.

  • Ether Linkage (3.9 – 4.1 ppm):

    • 2H doublet (or multiplet) for

      
      .
      
    • 2H quartet (

      
       Hz) for the ethoxy 
      
      
      
      .[1]
  • Piperidine Core (2.5 – 3.2 ppm): Broad multiplets corresponding to

    
    -protons relative to Nitrogen.
    
  • Methyl Group (1.4 ppm): 3H triplet (

    
     Hz) for the terminal methyl of the ethoxy group.
    
  • Amine Proton: Broad singlet (exchangeable with

    
    ), shift varies with concentration.
    
Mass Spectrometry (ESI-MS)[2]
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of the ethoxyphenoxy group typically yields a stabilized piperidinyl-methyl cation (

      
      ).
      

Biological Relevance & Mechanism

This compound acts as a Monoamine Transporter Inhibitor .

Mechanism of Action[1][6][7]
  • Binding: The protonated piperidine nitrogen mimics the terminal amine of Norepinephrine (NE), anchoring the molecule in the transporter's central binding site (likely interacting with Asp75 in hNET).

  • Steric Occlusion: The (2-ethoxyphenoxy) tail extends into the hydrophobic pocket of the transporter, preventing the conformational change required for substrate translocation.

  • Selectivity: Compared to Viloxazine, the increased lipophilicity of the piperidine ring often enhances affinity for the Serotonin Transporter (SERT) , potentially shifting the profile from a selective NRI to a dual SNRI.

Comparative SAR (Structure-Activity Relationship)
FeatureViloxazine (Morpholine)Piperidine AnalogEffect of Change
Core Ring MorpholinePiperidineIncreases basicity (+2 pKa units) and lipophilicity.
H-Bonding Ether Oxygen AcceptorNoneLoss of H-bond acceptor at pos-4 reduces water solubility.
Potency Moderate NRI (

nM)
High NRI (

nM)
Hydrophobic core often improves binding affinity to NET.

Handling and Stability Protocols

  • Storage: Store as the Hydrochloride salt at -20°C. The free base is an oil and is prone to oxidation over long periods.

  • Solution Stability: Stable in DMSO or Methanol for 1 month at 4°C. Aqueous solutions should be prepared fresh due to potential precipitation of the free base if pH drifts > 8.0.

  • Safety: Treat as a potent bioactive amine. Use gloves and work within a fume hood to avoid inhalation of aerosols.

References

  • Balsamo, A., et al. (1987). "this compound derivatives. Synthesis and antidepressant activity."[2][3] Journal of Medicinal Chemistry, 30(1), 222–225. Link

  • Mallion, K. B., et al. (1972).[3] "2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine hydrochloride, a potential psychotropic agent."[3] Nature, 238, 157.[3] Link

  • PubChem Compound Summary. (2024). "Viloxazine (Related Structure)." National Center for Biotechnology Information. Link

  • Khalili, F., et al. (2009).[4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(10), 2914–2917. (Referenced for piperidine/heterocycle basicity trends). Link

Sources

Technical Review: 3-[(2-Ethoxyphenoxy)methyl]piperidine and Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(2-Ethoxyphenoxy)methyl]piperidine , a pivotal heterocyclic bioisostere of the norepinephrine reuptake inhibitor (NRI) Viloxazine .[1]

Executive Summary & Chemical Identity

This compound (Bioisostere Class: Piperidine-NRIs) represents a specific structural modification of the morpholine-based antidepressant and ADHD therapeutic, Viloxazine (Qelbree).[1] While Viloxazine utilizes a morpholine scaffold, this analog substitutes a piperidine ring, altering the physicochemical profile (basicity, lipophilicity) while retaining high affinity for the Norepinephrine Transporter (NET).[1]

This compound is primarily utilized in medicinal chemistry as a probe to determine the necessity of the morpholine ether oxygen for receptor binding and to explore the structure-activity relationship (SAR) of phenoxymethyl-heterocycles.

Core Chemical Data[1][2]
  • Systematic Name: this compound[1][2][3][4]

  • Molecular Formula: C₁₄H₂₁NO₂[1]

  • Molecular Weight: 235.33 g/mol [1]

  • Key Structural Features:

    • Piperidine Core: Provides the secondary amine essential for ionic interaction with the aspartate residue in the monoamine transporter.[1]

    • Ether Linker: A flexible methylene-oxy bridge (-CH₂-O-) connecting the pharmacophore.[1]

    • 2-Ethoxyphenyl Moiety: The lipophilic anchor responsible for hydrophobic interactions within the NET binding pocket.[1]

Pharmacological Mechanism & Bioisosterism[1][5]

Mechanism of Action: NET Inhibition

The molecule functions as a potent Norepinephrine Reuptake Inhibitor (NRI) .[1] It binds to the presynaptic Norepinephrine Transporter (NET), blocking the reuptake of norepinephrine (NE) into the presynaptic terminal.[5] This results in increased synaptic concentrations of NE, enhancing adrenergic neurotransmission.[5]

The Morpholine vs. Piperidine Bioisosteric Shift

The transition from Viloxazine (Morpholine) to its Piperidine analog is a classic exercise in bioisosterism.[1]

  • Basicity (pKa): The piperidine nitrogen (pKa ~11.[1]2) is significantly more basic than the morpholine nitrogen (pKa ~8.4). This increases the fraction of the drug that is protonated at physiological pH, potentially strengthening the ionic bond with the transporter's aspartate residue (Asp75 in human NET).

  • Lipophilicity (LogP): Removing the morpholine ether oxygen increases lipophilicity.[1] While this enhances Blood-Brain Barrier (BBB) penetration, it may also increase non-specific binding and metabolic clearance rates.

  • Binding Affinity: Research indicates that the 3-substituted piperidine maintains comparable biological activity to Viloxazine, suggesting that the intracyclic morpholine oxygen is not critical for binding affinity but rather for modulating pharmacokinetic properties (solubility and metabolism).[1]

Signaling Pathway Visualization

The following diagram illustrates the interference of the compound with the adrenergic signaling loop.

NET_Inhibition Synapse Synaptic Cleft NE Norepinephrine (NE) NET NE Transporter (NET) NE->NET Natural Clearance PostSynaptic Adrenergic Receptor (Post-Synaptic) NE->PostSynaptic Activation Reuptake Reuptake Mechanism NET->Reuptake Recycling Piperidine 3-[(2-Ethoxyphenoxy) methyl]piperidine Piperidine->NET Competitive Inhibition (Ki ~ nM range) Piperidine->Reuptake BLOCKS

Caption: Competitive inhibition of the NET transporter by the piperidine analog, preventing NE clearance.

Synthesis Protocol: The "Balsamo" Route

This protocol describes the synthesis of the 3-substituted piperidine ether.[1] Unlike the synthesis of Viloxazine (which often uses epichlorohydrin), the piperidine analog requires constructing the ether linkage on a pre-formed piperidine ring or reducing a pyridine precursor.[1]

Methodology: Nucleophilic Substitution on a Piperidine-3-methanol Derivative.[1]

Phase 1: Precursor Preparation[1]
  • Starting Material: N-Benzyl-3-(hydroxymethyl)piperidine .

    • Rationale: The benzyl group protects the amine during the coupling and is easily removed via hydrogenolysis.

  • Activation: The alcohol is converted to a leaving group (Mesylate).[1]

    • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

    • Conditions: 0°C to RT, 2 hours.

Phase 2: Ether Coupling (Williamson Ether Synthesis)
  • Nucleophile Formation: React 2-Ethoxyphenol with Sodium Hydride (NaH) in DMF.

    • Observation: Evolution of H₂ gas indicates phenoxide formation.

  • Coupling: Add the mesylated piperidine intermediate to the phenoxide solution.

    • Conditions: Heat to 80°C for 4-6 hours.

    • Mechanism:[1][2][5][6][7] Sₙ2 displacement of the mesylate by the phenoxide oxygen.

Phase 3: Deprotection[1]
  • Hydrogenolysis: Dissolve the N-benzyl ether intermediate in Ethanol.

  • Catalyst: Add 10% Pd/C.

  • Reaction: Hydrogenate at 40 psi H₂ at RT for 12 hours.

  • Purification: Filter catalyst, evaporate solvent, and convert to Hydrochloride salt using HCl/Ether for stability.

Synthesis Workflow Diagram

Synthesis_Route Start N-Benzyl-3- (hydroxymethyl)piperidine Mesylate Intermediate: O-Mesylate Derivative Start->Mesylate Activation Coupled N-Benzyl-3-[(2-ethoxyphenoxy) methyl]piperidine Mesylate->Coupled Ether Formation Final FINAL PRODUCT: 3-[(2-Ethoxyphenoxy) methyl]piperidine HCl Coupled->Final Hydrogenolysis Step1 MsCl, Et3N (Activation) Step2 2-Ethoxyphenol, NaH, DMF (SN2 Coupling) Step3 H2, Pd/C (Deprotection)

Caption: Step-wise synthesis via mesylate displacement and catalytic deprotection.

Structure-Activity Relationship (SAR)

The SAR of this scaffold highlights the flexibility of the "linker" region and the aromatic substitution.[1]

Comparative Data: Piperidine vs. Morpholine

The following table summarizes the biological impact of the ring substitution based on historical medicinal chemistry data (Balsamo et al., 1987).

FeatureViloxazine (Morpholine) Piperidine Analog Impact of Change
Core Ring Morpholine (1,4-oxazine)PiperidineIncreased basicity; loss of H-bond acceptor oxygen.[1]
Linker -CH₂-O--CH₂-O-Identical spatial orientation.
NET Affinity High (Ki ~ 600 nM)ComparablePiperidine maintains effective binding.[1]
LogP ~1.5 (Moderate)> 2.0 (Higher)Increased lipophilicity improves brain penetration but alters metabolic profile.[1]
Side Effects Nausea (typical of NRIs)Unknown (Preclinical)Higher lipophilicity may increase off-target effects.[1]
Analog Variations
  • 3-Hydroxy-Analogs: Introducing a hydroxyl group at the 3-position (mimicking the metabolic oxidation) generally reduces affinity compared to the desoxy (unsubstituted) parent, indicating the hydrophobic pocket at this position is sterically restricted.[1]

  • Ortho-Substitution: The 2-ethoxy group on the phenyl ring is critical.[1] Removing it or moving it to the para position significantly decreases potency, confirming the necessity of the "ortho-effect" for proper conformational locking within the transporter.[1]

References

  • Balsamo, A., et al. (1987). This compound derivatives.[1][2][3][4] Synthesis and antidepressant activity.[2][3][4][8] Journal of Medicinal Chemistry, 30(1), 222-225.[3] Link

  • Mallion, K. B., et al. (1972).[2][6] 2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine hydrochloride, a potential psychotropic agent.[1][6] Nature, 238, 157-158.[6] Link[2]

  • Supernus Pharmaceuticals. (2021).[1][8] Qelbree (Viloxazine extended-release capsules) Prescribing Information.[1][5] FDA Access Data.[1] Link

  • Mokhtary, M., & Mahooti, K. (2024).[1][9] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.[1][7] Advanced Journal of Chemistry A, 7(2), 163-189.[9] Link

Sources

The Piperidine Scaffold: A Strategic Guide to Structure-Activity Relationships

[1][2]

Introduction: The Privileged Interface

The piperidine ring is not merely a linker; it is a "privileged scaffold" found in over 12,000 biologically active compounds, including blockbuster drugs like Fentanyl (Opioid agonist), Donepezil (AChE inhibitor), and Ibrutinib (BTK inhibitor). Its ubiquity stems from its unique physicochemical profile: a six-membered saturated heterocycle that provides a defined vector for substituents while maintaining a basic nitrogen center (

However, the piperidine scaffold presents a "Goldilocks" challenge. Its high basicity often leads to poor membrane permeability and hERG channel blockade (cardiotoxicity). This guide details the structure-activity relationship (SAR) strategies required to harness the piperidine core, transforming it from a liability into a high-affinity anchor.

Physicochemical SAR: The Engine Room

The Basicity-Permeability Paradox

The secondary amine of an unsubstituted piperidine has a

Optimization Strategy:

  • Electron Withdrawing Groups (EWGs): Introducing a fluorine atom at the C3 or C4 position exerts an inductive effect (

    
    ), lowering the 
    
    
    of the nitrogen by 1–2 log units, thereby increasing the fraction of neutral species available for passive diffusion.
  • Steric Shielding: Substituents at C2/C6 can sterically hinder solvation of the protonated amine, slightly depressing basicity while adding conformational constraints.

Conformational Dynamics

Piperidine exists predominantly in a chair conformation. Substituents prefer the equatorial position to avoid 1,3-diaxial interactions (A-value).

  • The "Magic Methyl" Effect: Placing a methyl group at C3 can lock the ring into a specific conformation or induce a "twist-boat" if necessary to match a binding pocket. This restricts the entropic penalty upon binding, potentially boosting potency by 10-fold (1 kcal/mol).

Positional SAR Analysis

The piperidine ring offers distinct vectors for optimization. We categorize these as The Anchor (N1) , The Guardians (C2/C6) , The Fine-Tuners (C3/C5) , and The Vector (C4) .

Visualization: Piperidine Optimization Logic

PiperidineSARCorePiperidine Core(pKa ~11.2)ProblemIssue: High Basicity(hERG Liability / Low Permeability)Core->ProblemStrategy1Strategy: N-Substitution(The Anchor)Problem->Strategy1Strategy2Strategy: C3/C5 Substitution(The Fine-Tuners)Problem->Strategy2Strategy3Strategy: C4 Substitution(The Vector)Problem->Strategy3Tactic1Electron Withdrawing Groups(e.g., N-acyl, N-sulfonyl)Result: pKa < 9Strategy1->Tactic1Tactic2Fluorination (3-F, 4-F)Inductive Effect (-I)Result: pKa lowered by 1-2 unitsStrategy2->Tactic2Tactic3Conformational Lock(e.g., 3-Methyl)Result: Reduced Entropic PenaltyStrategy2->Tactic3

Caption: Decision tree for optimizing piperidine physicochemical properties to balance potency and permeability.

N1-Substitution (The Anchor)
  • Role: Primary interaction point with the target (ionic bond).

  • SAR Insight: Conversion to amides or sulfonamides destroys the basic center, often killing activity for targets requiring a salt bridge (e.g., Aminergic GPCRs). However, for targets like Factor Xa , a neutral lactam is preferred.

  • Tox Warning: N-benzyl piperidines are frequent hERG blockers due to the combination of a basic center and a lipophilic tail (trapping the drug in the channel pore).

C4-Substitution (The Vector)
  • Role: The axis of symmetry. Ideal for attaching large pharmacophores without introducing chirality.

  • Application: In Fentanyl , the 4-anilido group drives hydrophobic interactions. In Loratadine (Claritin), the 4-position links to the tricyclic system.

  • Protocol: 4-substituted piperidines are easily accessed via reductive amination of piperidin-4-one.[1]

C3-Substitution (Chirality & Selectivity)
  • Role: Breaking symmetry.

  • Case Study: In Paroxetine (Paxil), the C3/C4 disubstitution creates a specific stereochemical vector essential for SERT selectivity over NET.

  • Mechanism: A C3-substituent can force a C4-substituent into an axial orientation (or lock it equatorial), dramatically altering the vector of the attached pharmacophore.

Comparative Data: Substituent Effects

The following table illustrates how specific modifications to the piperidine core alter physicochemical properties.

ModificationEffect on pKaEffect on LogD (7.4)Metabolic Stability (CYP)Primary Utility
Unsubstituted ~11.2Low (Polar Cation)ModerateBaseline Scaffold
N-Methyl ~10.8Slight IncreaseLow (N-dealkylation)Solubility / Bioavailability
3-Fluoro ~9.5Increase (Neutral fraction)High (Blocks metabolism)Permeability / pKa tuning
4,4-Difluoro ~8.5High IncreaseHighLowering basicity / hERG mitigation
2-Methyl ~11.0IncreaseModerateSteric shielding / Conformational lock
N-Sulfonyl NeutralHighHighRemoving basic center entirely

Case Studies in Mechanism

Donepezil: The Dual-Binding Inhibitor

Donepezil (Aricept) exemplifies the use of the piperidine ring to span a large enzyme gorge.

  • Mechanism: The drug binds to Acetylcholinesterase (AChE).[2][3][4]

  • Piperidine Role: The protonated nitrogen mimics the quaternary ammonium of acetylcholine, forming a cation-

    
     interaction with Trp86  and Tyr337  in the Catalytic Anionic Site (CAS).
    
  • The Linker: The piperidine ring serves as a rigid spacer, positioning the benzyl group to interact with the Peripheral Anionic Site (PAS) via

    
    -
    
    
    stacking.
Fentanyl: The Steric Switch

Fentanyl utilizes a 4-anilidopiperidine core.[5][6][7]

  • SAR Insight: Substitution at the 3-position (e.g., 3-methylfentanyl) introduces chirality. The cis-isomer is significantly more potent than the trans-isomer and the parent fentanyl.

  • Why? The cis-3-methyl group locks the piperidine ring and the N-phenethyl chain into a conformation that perfectly matches the

    
    -opioid receptor pocket, minimizing the entropic cost of binding.
    
Visualization: Donepezil Binding Mode

DonepezilBindingIndanoneIndanone MoietyPiperidinePiperidine Ring(Protonated N+)Indanone->PiperidineLinkerPASPeripheral Anionic Site(Trp279)Indanone->PASPi-Pi StackingBenzylBenzyl GroupPiperidine->BenzylN-SubstitutionCASCatalytic Anionic Site(Tyr337 / Trp86)Piperidine->CASCation-Pi Interaction(Critical Anchor)Benzyl->CASHydrophobic

Caption: Schematic of Donepezil spanning the AChE gorge, anchored by the piperidine cation-pi interaction.

Experimental Protocol: Reductive Amination

The most robust method for functionalizing the piperidine nitrogen (N1) or installing the piperidine ring onto a linker (via C4-ketone) is reductive amination.[8]

Objective: Synthesis of N-substituted piperidine from Piperidine and an Aldehyde.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, to adjust pH to ~5-6)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for sluggish amines.

Step-by-Step Protocol:

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve the aldehyde (1.1 equiv) and piperidine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add Glacial Acetic Acid (1-2 drops). Stir at room temperature for 30–60 minutes. Self-Validation: Monitor by TLC.[8] Formation of the imine (often a new spot with lower polarity than the amine) indicates readiness.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) in one portion. STAB is preferred over Sodium Cyanoborohydride (

    
    ) due to lower toxicity and better selectivity (does not reduce aldehydes/ketones directly).
    
  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
     solution. Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically DCM/MeOH/NH3 systems).

Critical Control Point: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base before adding the aldehyde.

Future Directions: sp3-Rich Scaffolds

The current trend in medicinal chemistry is "escaping Flatland." Piperidines are central to this shift.[9]

  • Spirocycles: Spiro-piperidines (e.g., at C4) are replacing flat aromatic rings to improve solubility and patentability while maintaining vector orientation.

  • Bicyclic Systems: Bridged piperidines (e.g., azabicyclo[3.2.1]octanes) offer rigidified vectors that can differentiate between receptor subtypes with high precision.

References

  • BenchChem. (2025).[9][8][10] The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem Technical Guides. Link

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl analogs: structure-activity-relationship study. Future Medicinal Chemistry. Link

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor. Current Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Keefer, C., et al. (2020). Investigation of the Structure-Activity Relationships of Piperidine-Based Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Link

Spectroscopic Elucidation of Novel Piperidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine rings are ubiquitous pharmacophores in modern medicinal chemistry, serving as the core scaffold for analgesics, antihistamines, and antipsychotics. However, their conformational flexibility (chair/boat interconversion) and stereochemical complexity (cis/trans isomerism, N-inversion) present significant analytical challenges.

This guide provides a rigorous, self-validating framework for interpreting spectroscopic data of novel piperidine derivatives. It moves beyond basic characterization to focus on stereoelectronic effects —specifically utilizing Bohlmann bands in IR, alpha-cleavage patterns in MS, and the Karplus relationship in NMR to definitively assign absolute configuration.

Mass Spectrometry: The Fragmentation Fingerprint

Mass spectrometry (MS) provides the first structural checkpoint. For piperidines, the fragmentation is governed by the stability of the nitrogen lone pair and its ability to stabilize adjacent carbocations.

Dominant Mechanism: -Cleavage

The diagnostic fragmentation for piperidines is


-cleavage .[1] The radical cation formed at the nitrogen atom triggers the homolytic cleavage of the C2–C3 bond (or C6–C5), resulting in a resonance-stabilized iminium ion.
  • Mechanism:

    
    
    
  • Diagnostic Peak: For an unsubstituted piperidine, the base peak is typically

    
     84 . Substituents at the 
    
    
    
    -position will shift this peak mass accordingly, allowing for rapid mapping of substitution patterns.
Visualization of Fragmentation Logic

PiperidineFragmentation M_Ion Molecular Ion (M+.) [Radical Cation on N] Alpha_Cleavage Alpha-Cleavage (C2-C3 Bond Break) M_Ion->Alpha_Cleavage Initiation Iminium Endocyclic Iminium Ion (Resonance Stabilized) Alpha_Cleavage->Iminium Stabilization Loss_R Loss of Alkyl Radical (R.) Alpha_Cleavage->Loss_R

Figure 1: The dominant


-cleavage pathway in piperidine mass spectrometry yielding the diagnostic iminium ion.

Infrared Spectroscopy: Probing Stereoelectronics

While often overlooked, IR spectroscopy offers a unique probe for the stereochemistry of the nitrogen lone pair via Bohlmann bands.

Bohlmann Bands (2700–2800 cm⁻¹)

These bands arise from the interaction between the nitrogen lone pair and the anti-periplanar C–H bonds at the


-position (

and

).
  • Presence: Indicates the N-lone pair is axial and anti-parallel to at least two axial C–H bonds. This confirms a specific chair conformation (usually trans-fused in bicyclic systems).

  • Absence: Suggests the N-lone pair is equatorial, or the ring is in a boat/twisted conformation where the orbital overlap is disrupted.

  • Protocol: Acquire spectra in solution (e.g., CCl₄ or CHCl₃) rather than KBr pellets to avoid crystal packing forces distorting the conformation.

NMR Spectroscopy: The Stereochemical Engine

NMR is the definitive tool for assigning relative and absolute stereochemistry. The analysis relies on the Karplus relationship (


) and Nuclear Overhauser Effects (NOE) .
Proton NMR ( H): Coupling Constants

The magnitude of vicinal coupling constants (


) is directly related to the dihedral angle (

) between protons. In a fixed chair piperidine:
InteractionDihedral Angle (

)
Coupling Constant (

)
Structural Implication
Axial-Axial (

)
~180°10–12 Hz Large coupling indicates trans-diaxial arrangement.
Axial-Equatorial (

)
~60°2–5 Hz Small coupling; diagnostic for equatorial protons.
Equatorial-Equatorial (

)
~60°2–5 Hz Often appears as a broad singlet or narrow doublet.

Critical Insight: If a substituent is equatorial , the geminal proton is axial , exhibiting two large


 couplings (triplet of triplets or similar). If the substituent is axial , the geminal proton is equatorial , showing only small couplings (

and

).
Carbon NMR ( C): The Gamma-Gauche Effect

Steric compression results in upfield shifts (shielding).

  • 
    -Gauche Effect:  An axial substituent will shield the 
    
    
    
    -carbon (C3/C5 relative to C1) by 4–6 ppm compared to an equatorial substituent.
  • Application: Compare the experimental chemical shifts of C3/C5 against calculated values or known equatorial analogs. A significant upfield shift confirms an axial substituent.

Advanced Technique: Protonation Shift Studies

Piperidines undergo rapid N-inversion. To "freeze" the conformation or resolve overlapping signals:

  • Record the standard

    
    H spectrum in 
    
    
    
    .
  • Add 1-2 equivalents of TFA (Trifluoroacetic acid) or use

    
     acidified with HCl gas.
    
  • Result: Protonation stops N-inversion, locking the ammonium salt into a specific conformation. This often separates the signals for axial and equatorial

    
    -protons (
    
    
    
    ), allowing for precise
    
    
    -value measurement.
Stereochemical Logic Flow

PiperidineLogic Start Unknown Piperidine Isomer Measure_J Measure 3J(H-H) of Methine Proton at Chiral Center Start->Measure_J Large_J Large Coupling (J > 10 Hz) Measure_J->Large_J Small_J Small Coupling (J < 5 Hz) Measure_J->Small_J Axial_H Proton is AXIAL (Substituent is EQUATORIAL) Large_J->Axial_H Equatorial_H Proton is EQUATORIAL (Substituent is AXIAL) Small_J->Equatorial_H NOESY_Check Run 2D NOESY Axial_H->NOESY_Check Equatorial_H->NOESY_Check NOE_Axial NOE with 1,3-diaxial H NOESY_Check->NOE_Axial Confirms Axial H NOE_Equatorial NOE with Vicinal H only NOESY_Check->NOE_Equatorial Confirms Eq H

Figure 2: Decision tree for assigning axial/equatorial orientation of substituents using coupling constants and NOESY data.

Experimental Protocols

To ensure data integrity and reproducibility, follow these standardized acquisition parameters.

Sample Preparation
  • Solvent:

    
     (99.8% D) is standard. Use 
    
    
    
    (Benzene-d6) if signal overlap occurs in chloroform; the aromatic solvent induced shifts (ASIS) can resolve critical multiplets.
  • Concentration: 10–20 mg for 1H/2D experiments; >50 mg for 13C.

  • Filtering: Filter all samples through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.

Acquisition Parameters (600 MHz equivalent)
  • 1H NMR:

    • Spectral Width: 12 ppm (-2 to 10 ppm).[2]

    • Relaxation Delay (

      
      ): >5 seconds . (Crucial for accurate integration of signals near the nitrogen).
      
    • Scans: 16–64.

  • NOESY:

    • Mixing Time (

      
      ): 500–800 ms . (Optimized for small-to-medium molecules like piperidines).
      
    • Points: 2048 (

      
      ) x 256 (
      
      
      
      ).
  • 13C NMR:

    • Relaxation Delay: 2 seconds.

    • Decoupling: Proton-decoupled (Waltz-16).

Integrated Workflow

The following diagram illustrates the complete structural elucidation pipeline, from synthesis to final stereochemical assignment.

Workflow Synthesis Crude Piperidine Derivative Purification Purification (HPLC/Flash) >95% Purity Synthesis->Purification MS_Step HRMS (ESI/EI) Confirm Molecular Formula Check Alpha-Cleavage Purification->MS_Step NMR_1D 1D NMR (1H, 13C) Identify Spin Systems Measure J-Values MS_Step->NMR_1D Conformational Conformational Analysis (Chair vs Boat) NMR_1D->Conformational NMR_2D 2D NMR (HSQC, COSY, NOESY) Assign Connectivity Determine Stereochemistry Conformational->NMR_2D Final Final Structure with Absolute Configuration NMR_2D->Final

Figure 3: Integrated spectroscopic workflow for the structural validation of novel piperidine compounds.

References

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Retrieved from [Link]

  • ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids. Retrieved from [Link]

  • Oxford University Press. (n.d.). Chapter 32: Stereochemical Determination using NMR. Retrieved from [Link]

  • ResearchGate. (2011). Experimental and Theoretical NMR Study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

Sources

Initial Toxicity Screening of 3-[(2-Ethoxyphenoxy)methyl]piperidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-risking a Novel Antidepressant Candidate

3-[(2-Ethoxyphenoxy)methyl]piperidine is a novel compound with demonstrated antidepressant and anticonvulsant activities, showing a biological activity profile comparable to the established drug viloxazine.[1] As with any promising new chemical entity (NCE), a thorough evaluation of its safety profile is a critical prerequisite to any further development. Early-stage, or initial, toxicity screening is a fundamental component of the modern drug discovery paradigm.[2][3] This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of this compound, designed for researchers, scientists, and drug development professionals.

The core objective of this initial screening is to "fail fast"—to identify potential toxicological liabilities at the earliest possible stage, thereby conserving resources and prioritizing the most promising candidates.[4] This is achieved through a tiered approach, beginning with computational predictions and progressing to a battery of in vitro assays.[5] This multi-faceted strategy provides a preliminary but robust safety profile, guiding go/no-go decisions and informing the design of more extensive preclinical studies.[5][6]

While a full toxicological workup is beyond the scope of initial screening, this guide will focus on three key areas of investigation:

  • In Silico Toxicological Assessment: Leveraging computational models to predict potential toxicities based on the molecule's structure.

  • In Vitro Cytotoxicity: Determining the concentration at which the compound elicits a toxic response in cultured cells.

  • In Vitro Genotoxicity: Assessing the potential for the compound to damage genetic material, a key indicator of carcinogenic potential.

  • Preliminary Safety Pharmacology: Investigating potential off-target effects on critical physiological systems, with a focus on cardiovascular safety.

This guide will detail the scientific rationale behind each stage, provide step-by-step experimental protocols grounded in regulatory guidelines, and explain the interpretation of the resulting data.

In Silico Toxicological Assessment: A First Look at Potential Liabilities

Before any wet lab experiments are conducted, a powerful and cost-effective first step is the use of in silico (computational) toxicology models.[7][8] These models use a compound's chemical structure to predict its potential to cause a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[7][8][9] This approach is not only rapid but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

For a novel compound like this compound, the primary goals of in silico assessment are to:

  • Identify potential "structural alerts" or "toxicophores"—substructures known to be associated with toxicity.[10][11]

  • Predict the likelihood of mutagenicity, which is a critical endpoint for regulatory consideration.[2][4]

  • Guide the design of subsequent in vitro studies by highlighting potential areas of concern.

Recommended In Silico Models

A combination of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies is recommended, as this approach is endorsed by regulatory bodies like the FDA under the ICH M7 guideline for the assessment of mutagenic impurities.[4][12]

  • Expert Rule-Based Systems: These systems are built on manually curated knowledge from a vast body of toxicological literature. They identify substructures with known toxicological associations.

    • Recommended Tool: Derek Nexus® is a widely used and regulatory-accepted expert knowledge-based system that predicts a wide range of toxicological endpoints.[2][4][9] It provides not only a prediction of the likelihood of toxicity but also the reasoning behind the prediction, including references to the underlying data.[2]

  • Statistical-Based Systems: These systems use machine learning algorithms trained on large datasets of compounds with known toxicological properties to make predictions.

    • Recommended Tool: Sarah Nexus® is a statistical-based model that complements Derek Nexus for mutagenicity prediction.[4]

In Silico Workflow and Interpretation

The process begins by inputting the chemical structure of this compound into the software. The output will provide predictions for various endpoints. For the initial screening, the focus should be on:

  • Bacterial Mutagenicity (Ames Test): A key indicator of carcinogenic potential.

  • Chromosomal Aberrations: Damage to the structure of chromosomes.

  • Carcinogenicity: The potential to cause cancer.

  • Hepatotoxicity: The potential to cause liver damage.

  • Cardiotoxicity (hERG Inhibition): A critical safety pharmacology endpoint.

The results from Derek Nexus are typically presented with a likelihood level (e.g., "plausible," "equivocal," "improbable") and highlight the specific substructure (toxicophore) responsible for the alert.[2][13] Any "plausible" or "probable" alerts should be carefully considered and used to inform the design of the in vitro testing battery.

cluster_0 In Silico Toxicity Prediction Workflow Input_Structure Input: this compound Structure Derek_Nexus Derek Nexus (Expert Rule-Based) Input_Structure->Derek_Nexus Query Sarah_Nexus Sarah Nexus (Statistical-Based) Input_Structure->Sarah_Nexus Query Prediction_Endpoints Predict Key Endpoints: - Mutagenicity (Ames) - Carcinogenicity - Hepatotoxicity - Cardiotoxicity (hERG) Derek_Nexus->Prediction_Endpoints Sarah_Nexus->Prediction_Endpoints Output_Analysis Analyze Output: - Likelihood of Toxicity - Identify Structural Alerts Prediction_Endpoints->Output_Analysis Generate Predictions cluster_1 In Vitro Genotoxicity Testing Battery Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations Genotoxicity_Assessment Comprehensive Genotoxicity Assessment Ames_Test->Genotoxicity_Assessment Micronucleus_Test In Vitro Micronucleus Test Detects chromosomal damage (clastogenicity & aneugenicity) Micronucleus_Test->Genotoxicity_Assessment

Caption: Standard in vitro genotoxicity test battery.

Recommended Assay 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting gene mutations induced by a chemical. [14]It utilizes several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations in genes involved in the synthesis of an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid and grow on a deficient medium. Regulatory Guideline: OECD Test Guideline 471. Experimental Protocol: Ames Test (Plate Incorporation Method)

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strain (e.g., WP2 uvrA)

  • Test compound

  • S9 mix (a rat liver homogenate that simulates metabolic activation)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Preparation:

    • Prepare a range of concentrations of the test compound.

    • Prepare positive controls (known mutagens) and a vehicle control.

  • Exposure:

    • In separate tubes, mix the test compound concentration, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9).

    • Add molten top agar to the mixture.

  • Plating and Incubation:

    • Pour the contents of each tube onto a minimal glucose agar plate and spread evenly.

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies on each plate.

Data Analysis and Interpretation:

A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count in one or more strains. The results with and without S9 activation are compared to determine if the compound itself or its metabolites are mutagenic.

Recommended Assay 2: In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test is used to detect chromosomal damage. [1][15]It identifies substances that cause the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. [1][15][16]This assay can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. [15][16] Regulatory Guideline: OECD Test Guideline 487. [1][15] Experimental Protocol: In Vitro Micronucleus Test

Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes

  • Test compound

  • S9 mix

  • Cytochalasin B (optional, to block cytokinesis and identify cells that have divided once)

  • Culture slides or plates

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa, DAPI)

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells and expose them to a range of concentrations of the test compound, with and without S9 mix. Include positive and vehicle controls.

    • The treatment duration is typically 3-6 hours with S9 and up to 24 hours without S9. [1]2. Cell Harvest and Staining:

    • After treatment, wash and culture the cells for a period that allows for cell division.

    • Harvest the cells, treat with a hypotonic solution, and fix them.

    • Drop the fixed cells onto slides and stain with a DNA-specific stain.

  • Scoring:

    • Using a microscope, score a predetermined number of cells (e.g., 2000) per concentration for the presence of micronuclei.

Data Analysis and Interpretation:

A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Preliminary Safety Pharmacology: Assessing Off-Target Risks

Safety pharmacology studies investigate the potential undesirable effects of a drug on vital physiological functions. [17]In the early screening phase, the focus is on a "core battery" of tests that assess the cardiovascular, central nervous, and respiratory systems. For in vitro screening, the most critical of these is the assessment of cardiovascular risk, specifically the potential to cause cardiac arrhythmias.

Recommended Assay: hERG Potassium Channel Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for the repolarization phase of the cardiac action potential. [17][18][19]Inhibition of the hERG channel is a common cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsade de Pointes. [18][19]Therefore, assessing the inhibitory potential of a new compound on the hERG channel is a critical early safety screen. [17] Methodology:

The gold standard for assessing hERG channel activity is the patch-clamp electrophysiology assay . This technique directly measures the flow of ions through the hERG channels in cells that express the channel (e.g., HEK-293 cells). The assay determines the concentration of the test compound required to inhibit the hERG current by 50% (IC₅₀).

Interpretation:

A lower hERG IC₅₀ value indicates a higher risk of cardiotoxicity. This value is often compared to the compound's therapeutic plasma concentration to determine a safety margin. A narrow safety margin is a significant red flag in drug development.

Conclusion and Path Forward

The initial toxicity screening of this compound, as outlined in this guide, provides a robust, multi-faceted approach to early safety assessment. By integrating in silico predictions with a battery of targeted in vitro assays, researchers can efficiently identify potential toxicological liabilities.

The data generated from these studies—including cytotoxicity IC₅₀ values, mutagenicity and clastogenicity assessments, and hERG inhibition potential—will form a preliminary safety profile. This profile is essential for making informed decisions about the continued development of the compound. A favorable outcome from this initial screen would provide the confidence to proceed to more extensive preclinical toxicology studies, as required by regulatory agencies for an Investigational New Drug (IND) application. [5][20]Conversely, the early identification of significant toxicities allows for the timely termination of a project or the initiation of medicinal chemistry efforts to mitigate the observed liabilities. This structured, evidence-based approach to early toxicity screening is indispensable for efficient and ethical drug development.

References

  • This compound derivatives. Synthesis and antidepressant activity. J Med Chem. 1987 Jan;30(1):222-5. [Link]

  • Derek Nexus Toxicology Software. Optibrium. [Link]

  • Derek Nexus for toxicity prediction – What package is right for me?. Optibrium. [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene International. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. [Link]

  • Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate. [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs. [Link]

  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. OECD. [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Toxicity effects of piperidine alkaloids. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Derek Nexus Consultancy Report CONFIDENTIAL. Regulations.gov. [Link]

  • Safety Pharmacology Studies and Services | CRO Company. [Link]

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology. [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Cheminformatics. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology. [Link]

  • In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

  • Genotoxicity. Evotec. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Safety Assays. PharmaLegacy. [Link]

  • OECD 487: Cell micronucleus test (in vitro mammalian). [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. [Link]

  • Safety Pharmacology Solutions. Reaction Biology. [Link]

  • OECD Guidlines By Genotoxicity. Slideshare. [Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. FDA. [Link]

  • Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. [Link]

  • The FDA Modernization Act 2.0: The End of IND-Enabling Toxicology Studies?. Premier Consulting. [Link]

  • FDA Issues Draft Guidance Q&A on Developing Potential Cellular and Gene Therapy Products. Duane Morris. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • Ames Test with Enhanced Conditions. Scantox. [Link]

  • OECD 471: Ames Test. Gentronix. [Link]

  • RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. ScienceDirect. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • Piperidine. NCBI Bookshelf. [Link]

Sources

Methodological & Application

Application Note: In Vivo Study Design for Piperidine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Methylphenidate). However, the physicochemical properties inherent to this heterocycle—specifically its high basicity (


) and lipophilicity—introduce specific in vivo challenges.

This guide moves beyond generic animal study templates. It addresses the "Piperidine Triad" of risks:

  • Lysosomal Trapping (Phospholipidosis): Due to the cationic amphiphilic nature.[1][2][3]

  • Cardiotoxicity (hERG Inhibition): A frequent liability of N-substituted piperidines.

  • Metabolic Liability: Susceptibility to CYP450-mediated N-dealkylation and ring oxidation.[4]

Pre-Clinical Formulation & Stability

The Challenge: Free-base piperidines are often poorly soluble in aqueous media and prone to oxidation. The Solution: Salt selection and pH-adjusted vehicles are critical to prevent precipitation in the peritoneal cavity or vasculature.

Protocol A: Formulation Decision Tree

Do not default to DMSO/Saline. Piperidines require specific buffering.

ParameterRecommendationRationale
Salt Form Hydrochloride (HCl) or Fumarate HCl counteracts the high

of the piperidine nitrogen, vastly improving aqueous solubility.
Vehicle 20% HP-

-CD
in Acetate Buffer (pH 4.5–5.0)
Hydroxypropyl-

-cyclodextrin encapsulates the lipophilic ring while the buffer maintains ionization.
pH Target 4.5 – 5.5 Critical: Injecting a solution > pH 7.0 may cause the free base to crash out, leading to erratic PK and embolism.

Pharmacokinetic (PK) & Metabolism Study Design

Piperidines are heavily metabolized by CYP2D6 and CYP3A4. A standard PK study is insufficient; you must track metabolites to understand clearance mechanisms.

Workflow Visualization: Metabolic Fate Tracking

The following diagram illustrates the critical decision points in tracking piperidine metabolism.

PiperidinePK cluster_Metabolism Metabolic Pathways Input Piperidine Analog (IV/PO Dosing) Blood Plasma Sampling (0.25 - 24h) Input->Blood Liver Hepatic Clearance (CYP450) Blood->Liver N_Ox N-Oxidation (FMO/CYP) Liver->N_Ox Ring_Ox Ring Hydroxylation (CYP2D6) Liver->Ring_Ox Dealk N-Dealkylation (CYP3A4) Liver->Dealk Output LC-MS/MS Analysis (Parent vs. Metabolite) N_Ox->Output Ring_Ox->Output Dealk->Output

Caption: Logic flow for identifying metabolic soft-spots (N-oxidation vs. Ring hydroxylation) in piperidine scaffolds.

Protocol B: In Vivo PK Sampling (Rat)
  • Animals: Sprague-Dawley Rats (Male, cannulated jugular vein).

  • Dosing:

    • IV: 1 mg/kg (Bolus).

    • PO: 5-10 mg/kg (Oral Gavage).

  • Sampling: Collect blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis (LC-MS/MS):

    • MRM Transitions: Monitor Parent [M+H]+ and predicted metabolites (Parent +16 Da for N-oxide/Hydroxyl; Parent -Alkyl for Dealkylation).

    • Internal Standard: Use a deuterated analog (e.g., Piperidine-d11) to account for matrix effects.

Safety Pharmacology: The hERG Risk

Many piperidine derivatives (e.g., Terfenadine, Cisapride) were withdrawn due to QT prolongation. The basic nitrogen can interact with the Tyr652 and Phe656 residues in the hERG channel pore.

Protocol C: Conscious Telemetry (Gold Standard - ICH S7B)

Anesthetized models (Guinea Pig) are acceptable for screening, but conscious telemetry is required for IND enablement.

  • Subject: Beagle Dogs (n=4, crossover design).

  • Instrumentation: Implant DSI (Data Sciences International) telemetry transmitters (e.g., ITS series) to monitor ECG, Blood Pressure (BP), and Activity.

  • Dosing Regimen:

    • Vehicle Control.

    • Low Dose (Cmax ~ Therapeutic).

    • High Dose (Cmax ~ 10-50x Therapeutic).

    • Positive Control (Moxifloxacin or Sotalol).

  • Data Analysis:

    • QT Correction: Apply Fridericia’s correction (

      
      ) rather than Bazett’s, as dogs have high heart rate variability.
      
    • Threshold: A

      
       is a significant safety signal.
      

Toxicology: Phospholipidosis (PLD) Assessment

Piperidines are Cationic Amphiphilic Drugs (CADs) . They can permeate lysosomes, become protonated (trapped), and inhibit Lysosomal Phospholipase A2 (LPLA2), leading to lipid accumulation (foam cells).

Workflow Visualization: PLD Screening Logic

PLD_Screen Start Piperidine Candidate PhysChem Calculate ClogP & pKa (Is it a CAD?) Start->PhysChem InVitro In Vitro Screen (Hepatocytes + NBD-PE Dye) PhysChem->InVitro If CAD Decision Vacuolation? InVitro->Decision InVivo In Vivo Confirmation (Rat 14-Day Tox) Decision->InVivo Yes Safe Proceed to Development Decision->Safe No Biomarker TEM Analysis (Lamellar Bodies) InVivo->Biomarker

Caption: Stepwise screening for Phospholipidosis. CAD = Cationic Amphiphilic Drug.[1][2][3] TEM = Transmission Electron Microscopy.[2]

Protocol D: In Vivo PLD Confirmation
  • Study Duration: 14-Day Repeat Dose (Rat).

  • Tissues: Liver, Lung, Kidney, Lymph Nodes.

  • Histology:

    • Light Microscopy: Look for "foamy" macrophages.

    • Electron Microscopy (TEM): The definitive confirmation. Look for myeloid bodies (concentric lamellar inclusions) in lysosomes.

  • Biomarker (Optional): Measure Di-22:6-BMP (bis(monoacylglycero)phosphate) in urine, a translational biomarker for PLD.

Efficacy Model: CNS Cognitive Enhancement

Since many piperidines target CNS receptors (e.g., AChE inhibitors, Sigma-1 agonists), verifying Blood-Brain Barrier (BBB) penetration and functional efficacy is paramount.

Protocol E: Scopolamine-Induced Amnesia (Y-Maze)

Validates the ability of the piperidine agent to reverse cholinergic deficit.

  • Animals: C57BL/6 Mice (Male, 8-10 weeks).

  • Groups:

    • Control (Vehicle + Saline).

    • Model (Vehicle + Scopolamine 1 mg/kg).

    • Treated (Piperidine Agent + Scopolamine).

    • Positive Control (Donepezil 3 mg/kg + Scopolamine).

  • Procedure:

    • T-60 min: Administer Test Compound (PO).

    • T-30 min: Administer Scopolamine (IP) to induce amnesia.

    • T-0: Place mouse in center of Y-maze. Record arm entries for 8 minutes.

  • Readout: Spontaneous Alternation % .

    • Formula:

      
      
      
    • Success Criteria: Treated group shows significantly higher alternation % than Model group (restoration of working memory).

References

  • Drug-Induced Phospholipidosis (PLD): Mechanism and assessment of Cationic Amphiphilic Drugs (CADs). Source:[1]

  • hERG Inhibition & Safety Pharmacology: ICH S7B Guidelines for delayed ventricular repolarization. Source:

  • Piperidine Metabolism: CYP450-mediated oxidation and N-dealkylation pathways.[4][5] Source:

  • In Vivo Telemetry: Best practices for cardiovascular safety assessment. Source:

Sources

How to dissolve 3-[(2-Ethoxyphenoxy)methyl]piperidine for cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 3-[(2-Ethoxyphenoxy)methyl]piperidine for In Vitro Cell Culture

Abstract & Compound Profile

This compound is a synthetic piperidine derivative, structurally analogous to the antidepressant Viloxazine (a morpholine derivative).[1][2] It acts primarily as a pharmacological probe for investigating monoamine reuptake inhibition, specifically targeting norepinephrine and serotonin transporters. Due to its lipophilic secondary amine structure, it presents specific solubility challenges in aqueous physiological buffers.[3]

This guide provides a standardized, error-proof workflow for solubilizing this compound, ensuring stability, sterility, and accurate dosing in cell-based assays (e.g., neuronal viability, reuptake inhibition, or toxicity screens).

Physicochemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight ~235.32 g/mol
Physical State Viscous oil or low-melting solid (Free Base); White powder (HCl Salt)
Primary Solvent Dimethyl Sulfoxide (DMSO)
Secondary Solvent Ethanol (EtOH)
Aqueous Solubility Poor (Free Base); Moderate (HCl Salt)

Critical Pre-Experimental Decisions

Before touching the pipette, you must determine the salt form of your compound. This dictates the solvent strategy.

  • Free Base: Highly lipophilic. Must be dissolved in organic solvent (DMSO/Ethanol) first. Direct addition to media will cause immediate precipitation and assay failure.

  • Hydrochloride (HCl) Salt: More water-soluble but may still require DMSO for high-concentration stocks (>10 mM) to ensure long-term stability and prevent "crashing out" upon freeze-thaw cycles.[1]

Recommendation: Treat both forms as requiring a DMSO stock solution for maximum reproducibility in cell culture.

Protocol: Preparation of Stock Solution

Goal: Create a concentrated, sterile Master Stock (typically 10 mM - 100 mM) that allows for


 dilution in culture media.
Reagents & Equipment
  • Compound: this compound (>98% purity).[1]

  • Solvent: Sterile-filtered DMSO (Cell Culture Grade, Hybridoma tested).[1]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid standard plastics for long-term DMSO storage.[1]

  • Filtration: 0.2 µm PTFE or Nylon syringe filter (for sterilization).

Step-by-Step Methodology
  • Calculation: Calculate the volume of DMSO required to achieve a 50 mM stock concentration.

    
    
    Example: To dissolve 10 mg of compound (MW 235.32):
    
    
    
    
  • Solubilization:

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be completely clear. If the free base is an oil, ensure no phase separation occurs.

    • Sonication: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Crucial for Cell Culture):

    • Although DMSO is bacteriostatic, it is not sporicidal.

    • Pass the stock solution through a 0.2 µm PTFE (polytetrafluoroethylene) syringe filter into a sterile amber vial.

    • Note: Do not use Cellulose Acetate (CA) or PES filters with 100% DMSO, as the solvent may degrade the membrane housing or leach contaminants.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Dilution for Cell Culture (The "1000x Rule")

Scientific Rationale: Most mammalian cells (e.g., HEK293, SH-SY5Y, Primary Neurons) tolerate DMSO concentrations up to 0.5%, but 0.1% (v/v) is the gold standard to avoid vehicle-induced toxicity or membrane permeabilization artifacts.[1]

To achieve a final assay concentration of 10 µM while keeping DMSO at 0.1% , you must dilute a 10 mM stock 1:1000.

Dilution Workflow Diagram

DilutionProtocol cluster_0 Critical Checkpoint Solid Solid Compound (Weigh 10 mg) MasterStock Master Stock (50 mM in DMSO) Stored at -20°C Solid->MasterStock Dissolve DMSO DMSO (100%) DMSO->MasterStock InterStock Working Stock (100 µM - 1 mM) Dilute in Media/Buffer MasterStock->InterStock Intermediate Dilution (Prevents Precipitation) CellPlate Cell Culture Plate (Final Conc: 10 nM - 10 µM) DMSO < 0.1% InterStock->CellPlate Final Dosing PrecipCheck Check for Precipitation (Cloudiness) here InterStock->PrecipCheck

Figure 1: Step-wise dilution strategy to minimize solvent shock and precipitation.

Serial Dilution Procedure
  • Thaw the 50 mM Master Stock at 37°C until completely dissolved. Vortex.

  • Intermediate Dilution (100x):

    • Prepare a 100 µM working solution by adding 2 µL of Master Stock to 998 µL of pre-warmed culture media (or PBS).

    • Vortex immediately. This rapid dispersion prevents the hydrophobic compound from aggregating as it hits the aqueous phase.

  • Final Dosing:

    • Add the Intermediate Dilution to your cells.

    • Example: Adding 10 µL of the 100 µM intermediate to 90 µL of cell culture gives a final concentration of 10 µM .

    • Final DMSO Concentration: 0.002% (Negligible toxicity).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Precipitation in Media Compound is too lipophilic (Free Base) or concentration is too high (>50 µM).[1]1. Use the HCl salt form if available.2. Sonicate the media dilution.3. Add Cyclodextrin (HP-β-CD) at 0.5-1% to the media as a carrier.[1]
Cell Toxicity (Vehicle) DMSO concentration > 0.5%.[4]Ensure final DMSO is

.[3][4] Include a "Vehicle Only" control well to normalize data.
Loss of Potency Adsorption to plastics.Lipophilic amines stick to polystyrene. Use glass-coated plates or low-binding polypropylene tips/tubes for intermediate steps.[1]
Yellowing of Stock Oxidation of the ether/amine.Compound is degrading. Discard if stock turns dark yellow/brown. Store under Nitrogen/Argon if possible.

References

  • Balsamo, A., et al. "this compound derivatives.[1][2] Synthesis and antidepressant activity."[1][2][5] Journal of Medicinal Chemistry, vol. 30, no. 1, 1987, pp. 222-225.[1]

  • BenchChem Technical Guide. "Solubility Profile of Piperidine Derivatives in Organic Solvents." BenchChem Support Center.

  • PubChem. "this compound (Compound Summary)." National Library of Medicine.

  • ResearchGate Community. "Best practices for DMSO soluble compound in cell culture." ResearchGate Q&A.

Sources

Application Notes and Protocols: A Guide to Cell-Based Assay Protocols for Screening Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine Scaffolds and Cell-Based Screening

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as one of the most prevalent heterocyclic structures in pharmaceuticals and natural alkaloids.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-Alzheimer's, antimicrobial, and anti-inflammatory properties.[2] This versatility makes piperidine-containing compounds a rich source for drug discovery programs. However, identifying lead candidates from a library of derivatives requires robust, reliable, and biologically relevant screening methodologies.

Cell-based assays have become indispensable tools in high-throughput screening (HTS) and drug discovery, offering a significant advantage over traditional biochemical assays by providing data within a physiological context.[3][4] They allow researchers to assess a compound's efficacy, mechanism of action, and potential toxicity in a living system, thereby accelerating the identification of promising therapeutic leads.[3]

This guide provides a comprehensive overview and detailed protocols for a tiered, cell-based screening approach for piperidine derivatives. As a Senior Application Scientist, this document is structured not as a rigid template but as a logical workflow, beginning with foundational assays to assess general cellular health and progressing to target-specific and mechanistic assays. The causality behind experimental choices, the inclusion of self-validating controls, and grounding in authoritative sources are emphasized throughout to ensure scientific integrity and practical utility for researchers in drug development.

Tier 1: Foundational Screening Workflow for Cellular Health

Before investigating specific molecular targets, it is critical to first assess the general effects of the piperidine derivatives on cell viability and proliferation. This foundational screen serves two primary purposes: 1) to identify the appropriate concentration range for subsequent, more specific assays, and 2) to distinguish compounds that exhibit target-specific effects from those that are broadly cytotoxic.[5][6] An ideal therapeutic candidate will act on its intended target with high potency while displaying minimal general cytotoxicity.

G A A B B A->B Prepare dilutions C C B->C Treat cells D D C->D Measure cell death E E C->E Measure cell viability F F D->F E->F G G F->G Compare potencies H H G->H Prioritize candidates

Caption: Foundational screening workflow for piperidine derivatives.

Protocol 1: Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Release Assay

Scientific Rationale: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] It is a reliable method for detecting severe cellular damage and necrosis.[7][8]

Methodology:

  • Cell Plating: Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of the piperidine derivatives in the appropriate cell culture medium. A common starting point is a 100 µM top concentration with 8-point, 1:3 serial dilutions.

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "Vehicle Control" (e.g., 0.1% DMSO), "Untreated Control" (medium only), and "Maximum Lysis Control" wells (cells treated with a lysis buffer, provided in most commercial kits, 45 minutes before the assay endpoint).

  • Incubation: Incubate the plate for a period relevant to the expected mechanism of action (typically 24-72 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the Stop Solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

    • Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-treated LDH activity - Untreated Control LDH activity) / (Maximum Lysis LDH activity - Untreated Control LDH activity)

    • Plot the % cytotoxicity against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that causes 50% cytotoxicity).

Parameter Description Purpose
Vehicle Control Cells treated with the same concentration of the compound solvent (e.g., DMSO) as the highest compound concentration.To account for any effects of the solvent on cell viability.
Untreated Control Cells in culture medium only.Represents baseline (0%) cytotoxicity.
Maximum Lysis Control Cells treated with a lysis agent.Represents maximum (100%) cytotoxicity.
IC₅₀ Value The concentration of a compound that causes 50% of the maximal cytotoxic response.A quantitative measure of a compound's cytotoxic potency.
Protocol 2: Cell Proliferation/Viability Assessment via ATP-Based Luminescence Assay

Scientific Rationale: This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[6] A decrease in ATP is proportional to the loss of viable cells, which can result from either cytotoxicity or cytostatic effects (inhibition of proliferation).[5] Commercially available kits like CellTiter-Glo® (Promega) provide a simple, homogeneous "add-mix-measure" format.[9]

Methodology:

  • Cell Plating & Treatment: Follow steps 1-4 as described in Protocol 1, using a 96-well, white-walled plate suitable for luminescence measurements.

  • Assay Procedure:

    • Equilibrate the plate and the luminescent ATP detection reagent (e.g., CellTiter-Glo® 2.0) to room temperature.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation using the following formula: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)) (Where Luminescence_Background is from wells with medium only)

    • Plot the % inhibition against the compound concentration (log scale) and use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.

Tier 2: Target-Specific Screening Assays

Once a set of piperidine derivatives with acceptable cytotoxicity profiles is identified, the next tier involves screening them in assays designed to measure activity against specific, hypothesized molecular targets. Piperidine derivatives are known to target several important classes of proteins, including HDACs, GPCRs, and ion channels.[10][11][12][13]

Protocol 3: Histone Deacetylase (HDAC) Inhibition Assay

Scientific Rationale: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and repression of gene expression.[14] Their dysregulation is linked to diseases like cancer, making them attractive therapeutic targets.[15] Several piperidine-based molecules have been identified as potent HDAC inhibitors.[10][11][16] Cell-based HDAC assays use a cell-permeable, acetylated substrate that is deacetylated by endogenous HDACs. A developer reagent then cleaves the deacetylated substrate, releasing a substrate for luciferase and generating a luminescent signal that is inversely proportional to HDAC inhibition.[17]

G cluster_0 HDAC Active cluster_1 HDAC Inhibited A Acetylated Substrate (Cell Permeable) B HDAC Enzyme (in cell) A->B C Deacetylated Substrate B->C D Developer Reagent C->D E Luminescent Signal D->E A2 Acetylated Substrate (Cell Permeable) B2 HDAC Enzyme (in cell) A2->B2 No_Reaction No Deacetylation B2->No_Reaction Inhibitor Piperidine Derivative Inhibitor->B2 blocks No_Signal No Luminescence No_Reaction->No_Signal

Caption: Principle of a luminescent cell-based HDAC inhibition assay.

Methodology (based on HDAC-Glo™ I/II Assay): [17]

  • Cell Plating & Treatment: Follow steps 1-4 as described in Protocol 1, using a 96-well, white-walled plate. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[18]

  • Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add a volume of the prepared reagent equal to the volume of medium in each well.

    • Mix briefly on an orbital shaker.

    • Incubate at room temperature for 15-45 minutes.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis:

    • The raw luminescent units (RLU) are inversely proportional to HDAC inhibition.

    • Calculate % Inhibition: % Inhibition = 100 * (1 - (RLU_Compound / RLU_Vehicle))

    • Plot % inhibition vs. concentration to determine the IC₅₀ value.

Protocol 4: G-Protein Coupled Receptor (GPCR) Modulation Assay (cAMP Measurement)

Scientific Rationale: GPCRs are the largest family of transmembrane proteins and primary targets for a significant portion of clinical drugs.[19] Their activation by a ligand initiates intracellular signaling cascades, often involving the second messenger cyclic AMP (cAMP).[20] Gs-coupled GPCRs increase intracellular cAMP, while Gi-coupled GPCRs decrease it.[21] Assays measuring cAMP levels are therefore a direct readout of GPCR modulation.

G cluster_0 Gs Pathway cluster_1 Gi Pathway Agonist_s Agonist GPCR_s Gs-Coupled Receptor Agonist_s->GPCR_s Gs Gs Protein GPCR_s->Gs AC_s Adenylate Cyclase Gs->AC_s activates cAMP_inc cAMP ↑ AC_s->cAMP_inc Agonist_i Agonist GPCR_i Gi-Coupled Receptor Agonist_i->GPCR_i Gi Gi Protein GPCR_i->Gi AC_i Adenylate Cyclase Gi->AC_i inhibits cAMP_dec cAMP ↓ AC_i->cAMP_dec

Caption: Simplified GPCR signaling pathways modulating cAMP levels.

Methodology (using HTRF-based cAMP assay): [21]

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell Plating: Plate cells in a 384-well, low-volume white plate and incubate overnight.

  • Compound & Control Preparation:

    • For Agonist Screening: Prepare serial dilutions of piperidine derivatives.

    • For Antagonist Screening: Prepare serial dilutions of piperidine derivatives and mix them with a known agonist at its EC₈₀ concentration.

  • Assay Procedure:

    • Remove culture medium and add stimulation buffer.

    • Add the prepared compounds (or compound/agonist mixtures) to the cells and incubate for 30 minutes at room temperature.

    • Following the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic 2), add the cAMP-d2 conjugate followed by the anti-cAMP-cryptate antibody to all wells.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and normalize the data to determine the cAMP concentration.

    • For Agonists: Plot cAMP concentration vs. compound concentration to determine EC₅₀ values.

    • For Antagonists: Plot the inhibition of the agonist response vs. compound concentration to determine IC₅₀ values.

Protocol 5: Ion Channel Modulation via Fluorescence-Based Ion Flux Assay

Scientific Rationale: Ion channels are pore-forming proteins that regulate the flow of ions across the cell membrane, making them critical for cellular signaling. Their modulation is a key therapeutic strategy. Fluorescence-based assays provide a high-throughput method to measure ion channel activity by detecting changes in intracellular ion concentrations or membrane potential using specific dyes.[22]

Methodology (Potassium Channel Outward Flux Example):

  • Cell Line: Use a cell line expressing the potassium channel of interest with a high signal-to-background ratio.

  • Dye Loading:

    • Plate cells in a 96- or 384-well black-walled, clear-bottom plate.

    • Prepare a loading buffer containing a potassium-sensitive fluorescent dye (e.g., FluxOR™ II, Thermo Fisher Scientific).

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition: Add piperidine derivatives at various concentrations to the wells. Include a known channel blocker and activator as negative and positive controls, respectively.

  • Assay and Data Acquisition:

    • Place the plate in a fluorescence plate reader equipped with injectors (e.g., a FLIPR® instrument).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject a stimulus buffer containing a high concentration of a potassium channel activator to open the channels.

    • Immediately begin kinetic fluorescence readings for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time corresponds to the flux of potassium ions. Inhibitors will reduce the fluorescence signal induced by the activator. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Tier 3: Downstream Mechanistic Elucidation

After identifying a "hit" compound with activity in a target-specific assay, it is often necessary to confirm its mechanism of action. For example, if a compound reduces cell proliferation, a key question is whether it does so by inducing programmed cell death (apoptosis).

Protocol 6: Apoptosis Confirmation via Caspase-3/7 Activity Assay

Scientific Rationale: Apoptosis is a highly regulated process of programmed cell death characterized by the activation of a cascade of cysteine-aspartic proteases called caspases.[23] Caspases-3 and -7 are key "executioner" caspases.[24] Measuring their activity provides a direct and specific confirmation of apoptosis.[9][25] The Caspase-Glo® 3/7 Assay provides a luminescent readout based on the cleavage of a specific substrate.[9]

G A Apoptotic Stimulus (e.g., Piperidine Derivative) B Initiator Caspases (e.g., Caspase-8, -9) A->B activates C Executioner Caspases (Caspase-3, -7) B->C activates D Caspase-Glo® 3/7 Reagent (contains proluminescent substrate) C->D acts on G Cell Death C->G leads to E Cleavage of Substrate D->E F Luminescent Signal (proportional to caspase activity) E->F

Caption: Simplified apoptotic cascade and the principle of the Caspase-Glo® 3/7 assay.

Methodology:

  • Cell Plating & Treatment: Plate cells and treat with the piperidine derivative(s) of interest at their IC₅₀ and 10x IC₅₀ concentrations (from the proliferation assay). Incubate for a relevant duration (e.g., 6, 12, or 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Assay Procedure:

    • Follow steps 2-4 of Protocol 2, using the Caspase-Glo® 3/7 Reagent. The incubation time after reagent addition is typically 1-2 hours.

  • Data Analysis:

    • An increase in luminescence relative to the vehicle control indicates the activation of caspases-3 and -7, confirming an apoptotic mechanism.

    • Data is often presented as "Fold Change" over the vehicle control.

Summary of Assay Data

The data generated from this tiered screening approach can be summarized to provide a comprehensive profile of each piperidine derivative, facilitating the selection of lead candidates for further development.

Compound Cytotoxicity IC₅₀ (µM) Proliferation IC₅₀ (µM) HDAC IC₅₀ (µM) GPCR (cAMP) EC₅₀ (µM) Caspase-3/7 Activation (Fold Change @ IC₅₀) Initial Assessment
PD-001 > 500.50.45> 508.5Potent, selective HDAC inhibitor inducing apoptosis. High Priority.
PD-002 2.52.1> 50> 501.2Broadly cytotoxic, non-specific action. Low Priority.
PD-003 > 50> 50> 500.15N/APotent and selective GPCR agonist. High Priority.
PD-004 > 5015.2> 50> 501.5Weak anti-proliferative effect, mechanism unclear. Medium Priority.
References
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Cytologics. (2021, April 16). Cell Proliferation Assays Essential for Drug Discovery and Development.
  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC.
  • Axion BioSystems. (n.d.). Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening.
  • Promega Corporation. (n.d.). HDAC-Glo™ I/II Assays.
  • Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit.
  • Reaction Biology. (n.d.). Cell Apoptosis Assay Services.
  • Cell Biolabs, Inc. (n.d.). Cell Proliferation Assays.
  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Sigma-Aldrich. (n.d.). Ion Channel Flux Assays and Protocols.
  • PubMed. (2023, January 21). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.
  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Araceli Biosciences. (2021, October 27). Apoptosis Assays.
  • Creative Proteomics. (n.d.). Apoptosis Assay Service.
  • PubMed. (2019, October 1). Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors with promising anticancer activity.
  • Biocompare. (n.d.). HDAC Assay Kits.
  • Abcam. (n.d.). HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378).
  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • ResearchGate. (2025, August 9). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors.
  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • PubMed. (2011, April 15). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening - Assay Guidance Manual.
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Biocompare. (2013, October 3). Cell-Based Assays for GPCR Activity.
  • Abcam. (n.d.). Cell viability assays.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Reaction Biology. (n.d.). Ion Channel Assay Services.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.

Sources

Application Note: High-Throughput Screening Strategies for Piperidine-Based Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 12,000 bioactive compounds, including blockbuster drugs like Donepezil, Fentanyl, and Raloxifene. Its high fraction of saturation (


) offers superior solubility and 3D-vectorial complexity compared to flat aromatic scaffolds. However, the secondary amine functionality (

) introduces specific screening challenges, including lysosomotropism and pH-dependent solubility, which can generate high false-positive rates in fluorescence-based assays.

This guide details a validated workflow for screening piperidine libraries against G-protein Coupled Receptors (GPCRs). We integrate a primary Calcium Flux Screen (high-throughput) with a secondary RapidFire Mass Spectrometry assay (high-fidelity) to eliminate fluorescent artifacts and validate hits.

Library Design & Physicochemical Considerations

Before initiating HTS, the physicochemical behavior of the piperidine library must be harmonized with assay conditions.

ParameterPiperidine CharacteristicImpact on HTSMitigation Strategy
Basicity

Compounds are protonated at physiological pH (7.4).Ensure DMSO stock solutions are anhydrous; use buffered assay media (HEPES) to prevent pH drift.
Lysosomotropism HighBasic amines accumulate in acidic organelles (lysosomes), potentially causing non-specific cytotoxicity or vacuolization.Limit incubation times < 4 hours; include a cytotoxicity counter-screen (e.g., CellTiter-Glo).
Solubility Moderate to HighGenerally good, but lipophilic substituents (e.g., N-benzyl) can cause precipitation.Final assay concentration of DMSO should be kept

.

Phase I: Primary Screen – Kinetic Calcium Flux

Target Class:


-coupled GPCRs (e.g., 5-HT2A, Muscarinic M1).
Readout:  Fluorescence Intensity (FLIPR/FlexStation).
Throughput:  10,000 – 50,000 compounds/day.
Mechanistic Rationale

Upon ligand binding, the


 protein activates Phospholipase C (PLC), hydrolyzing 

into

and DAG.[1]

triggers calcium release from the Endoplasmic Reticulum (ER).[1] We utilize a calcium-sensitive dye (e.g., Fluo-4 or Calcium-6) which increases fluorescence emission upon

chelation.
Workflow Visualization (Pathway)

G Ligand Piperidine Ligand GPCR Gq-GPCR Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC PLCβ Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER ER Calcium Store IP3->ER Gating Ca Cytosolic Ca2+ ER->Ca Release Dye Fluo-4 (Fluorescence) Ca->Dye Chelation

Figure 1: Signal transduction pathway for Gq-coupled GPCR calcium flux assays.

Detailed Protocol

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing target GPCR.

  • Dye Loading Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Inhibitor: Probenecid (2.5 mM) – Critical for preventing dye extrusion by anion transporters.

  • Plates: 384-well black-wall, clear-bottom, Poly-D-Lysine coated.

Step-by-Step Procedure:

  • Cell Plating:

    • Dispense 10,000 cells/well in 25 µL culture medium.

    • Incubate overnight at 37°C, 5%

      
      . Note: Ensure monolayer confluence reaches 85-90%.
      
  • Dye Loading:

    • Prepare 2X Dye Loading Solution containing 5 mM Probenecid.

    • Remove culture media (or add equal volume if using no-wash kit).

    • Add 25 µL Dye Loading Solution.

    • Incubate: 60 min at 37°C, then 15 min at RT (to equilibrate plate temperature and reduce edge effects).

  • Compound Preparation:

    • Prepare piperidine library in 384-well source plate (10 mM in DMSO).

    • Dilute to 5X final concentration in HBSS buffer.

  • Data Acquisition (FLIPR/FlexStation):

    • Baseline: Record fluorescence (

      
      ) for 10 seconds.
      
    • Injection: Robotic addition of 12.5 µL compound solution.

    • Read: Measure kinetics for 120 seconds (1-second intervals).

  • Data Processing:

    • Calculate

      
       RFU (Relative Fluorescence Units).
      
    • Normalize to % Response relative to standard agonist (e.g., Carbachol/Serotonin).

Phase II: Secondary Screen – Label-Free Validation (HT-MS)

Piperidines can occasionally act as "fluorescent quenchers" or possess intrinsic fluorescence, leading to false data in Phase I. We validate hits using Agilent RapidFire High-Throughput Mass Spectrometry (HT-MS) .

Mechanistic Rationale

This phase directly measures the substrate-to-product conversion (for enzymatic targets) or direct binding (via affinity selection MS) without fluorescent labels. For GPCRs, we often pivot to a functional readout like cAMP accumulation or substrate turnover if the GPCR is coupled to a downstream enzymatic reporter.

Screening Workflow Architecture

Workflow Library Piperidine Library (10k - 100k compounds) Primary Primary Screen (Calcium Flux / FLIPR) Library->Primary Acoustic Dispensing Filter1 Data Filter (Z-factor > 0.5, >30% Activity) Primary->Filter1 CherryPick Hit Picking Filter1->CherryPick Active Hits Secondary Secondary Screen (RapidFire MS / Label-Free) CherryPick->Secondary Orthogonal Assay Secondary->Filter1 False Positives (Discard) Validation Dose Response (IC50) & MedChem Review Secondary->Validation Confirmed Hits

Figure 2: Integrated HTS workflow from library source to validated hits.

RapidFire Protocol (General Binding/Turnover)
  • Sample Prep: Transfer "Hit" compounds to 384-well plates.

  • Incubation: Incubate compound with target protein/lysate.

  • Injection: The RapidFire system aspirates sample directly from the plate (<10 seconds/sample).

  • SPE Cartridge: Analytes bind to a micro-scale Solid Phase Extraction (SPE) cartridge; salts/buffers are washed away.

  • Elution: Organic solvent elutes analytes into the Triple Quadrupole MS (QQQ).

  • Detection: MRM (Multiple Reaction Monitoring) mode detects specific parent/fragment ions of the piperidine ligand.

Data Analysis & Quality Control

The Z-Factor (Assay Robustness)

Before running the full library, validate the assay quality using the Z-factor (


).[2] A value 

is required for HTS.[3]

[2]
  • 
    : Standard deviation of positive/negative controls.[2][3]
    
  • 
    : Mean signal of positive/negative controls.[2][3]
    
Handling False Positives (PAINS)

Piperidines are generally stable, but specific substructures (e.g., alkylidene piperidines) can act as Pan-Assay Interference Compounds (PAINS).

  • Check: Cross-reference hits against the "Bristol-Myers Squibb Deck" or similar PAINS filters.

  • Observation: If a compound shows activity in both Calcium Flux (Fluorescence) and a counter-screen (e.g., Luciferase), it is likely a non-specific aggregater or interferer.

References

  • Zhang, J.H., et al. (1999).[4] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. [Link]

  • Agilent Technologies. (2023). High-Throughput Lead Discovery with Agilent RapidFire/MS Systems. Separation Science. [Link]

  • Bio-Protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

Sources

Application Note: In Vitro Evaluation of Biogenic Amine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techniques for evaluating biogenic amine reuptake inhibition in vitro Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Pharmacologists

Abstract & Mechanism

The inhibition of biogenic amine transporters—specifically the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)—is the primary mechanism of action for major classes of antidepressants (SSRIs, SNRIs) and psychostimulants. These transporters, members of the SLC6 gene family, terminate neuronal signaling by actively pumping neurotransmitters from the synaptic cleft back into the presynaptic terminal.

In drug discovery, distinguishing between a reuptake inhibitor (which blocks the transporter) and a substrate/releaser (which reverses the transporter) is critical. This guide details the two primary methodologies for evaluating uptake inhibition: the "Gold Standard" Radiometric Assay and the High-Throughput Fluorescent Assay.

Mechanistic Overview

The transporters function via a symport mechanism, utilizing the transmembrane


 gradient to drive the active transport of monoamines against their concentration gradient.

G cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol NT Neurotransmitter (DA/5-HT/NE) Transporter Transporter (SERT/DAT/NET) NT->Transporter Substrate Binding Inhibitor Test Compound (Inhibitor) Inhibitor->Transporter Steric Blockade Intracellular_NT Accumulated Neurotransmitter Transporter->Intracellular_NT Active Transport (Na+/Cl- dependent)

Figure 1: Mechanism of Action. The transporter utilizes ion gradients to internalize neurotransmitters.[1] Inhibitors bind to the transporter (orthosteric or allosteric), preventing substrate entry.

Experimental Systems: Choosing the Right Model

The choice of biological material dictates the assay's physiological relevance and throughput.

FeatureRecombinant Cells (HEK293/CHO) Brain Synaptosomes
Source Stably transfected cell lines (e.g., hSERT-HEK).Homogenized brain tissue (Rat/Mouse striatum or cortex).
Relevance Pharmacological Specificity. Expresses only the target transporter. Ideal for

determination.
Physiological Context. Native lipid environment and protein partners.
Throughput High (96/384-well).[2] Adherent monolayers.Low/Medium. Suspension assay requiring filtration.
Stability High. Can be cultured indefinitely.Low. Viable for 4–6 hours post-preparation.
Recommendation Primary Screening & HTS. Secondary Validation for native tissue confirmation.

Protocol A: Radiometric Uptake Assay (The Gold Standard)

Despite the rise of fluorescence, the uptake of tritiated (


H) neurotransmitters remains the definitive method for calculating affinity (

) due to its high sensitivity and direct measurement of the native substrate.
Critical Materials
  • Radioligands:

    
    H-Dopamine, 
    
    
    
    H-Serotonin, or
    
    
    H-Norepinephrine (Specific Activity > 20 Ci/mmol).
  • Assay Buffer (KRH): Krebs-Ringer HEPES.

    • Recipe: 120 mM NaCl, 4.7 mM KCl, 2.2 mM

      
      , 1.2 mM 
      
      
      
      , 1.2 mM
      
      
      , 10 mM HEPES, 1.8 g/L Glucose. Adjust to pH 7.4.
    • Note: For DAT assays, add

      
       Ascorbic Acid and 
      
      
      
      Pargyline (MAO inhibitor) to prevent dopamine oxidation and degradation.
  • Control Inhibitors (for NSB):

    • SERT: Fluoxetine (

      
      )
      
    • DAT: GBR-12909 (

      
      ) or Cocaine (
      
      
      
      )
    • NET: Desipramine (

      
      )
      
Step-by-Step Workflow

RadiometricWorkflow Step1 1. Cell Prep Seed HEK-Transporter cells in 96-well plates (PDL coated) Step2 2. Wash & Pre-incubation Remove media. Add Buffer + Test Compound. Incubate 15 min @ 37°C. Step1->Step2 Step3 3. Substrate Addition Add 3H-Neurotransmitter mix. (Final conc: ~50-100 nM) Step2->Step3 Step4 4. Uptake Phase Incubate 5-10 min @ Room Temp. (Must be in linear range) Step3->Step4 Step5 5. Termination Rapid wash with ice-cold buffer. Lysis (0.1N NaOH) or Filter Harvest. Step4->Step5 Step6 6. Scintillation Counting Measure CPM. Step5->Step6

Figure 2: Radiometric Assay Workflow. Speed is critical in Step 5 to prevent efflux.

Senior Scientist Notes (Troubleshooting)
  • Non-Specific Binding (NSB): You cannot assume zero uptake in the absence of transporter activity. Always run a parallel set of wells with a saturating concentration of a specific blocker (e.g.,

    
     Fluoxetine for SERT). Subtract this value from all data points.
    
  • Temperature Control: Uptake is temperature-dependent. Performing the assay at

    
     abolishes active transport and is another method to define NSB, though chemical inhibition is preferred for screening.
    
  • The "Edge Effect": In 96-well plates, outer wells often show higher variance due to thermal gradients. Avoid using outer wells for critical

    
     curves; fill them with buffer instead.
    

Protocol B: Fluorescent Uptake Assay (High-Throughput)

For large-scale screening, radioactive waste is prohibitive. The use of fluorescent neurotransmitter mimics, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), allows for real-time kinetic monitoring.[3]

Principle

ASP+ is a fluorescent organic cation recognized by DAT, SERT, and NET. Upon entering the cell and binding to intracellular membranes/proteins, its quantum yield increases significantly.

  • Excitation: ~475 nm

  • Emission: ~605 nm

Protocol Differences
  • Format: 384-well black-walled, clear-bottom plates.

  • Masking Dye: Commercial kits (e.g., Molecular Devices) utilize an extracellular masking dye to quench background fluorescence from non-internalized ASP+. This enables a "Mix-and-Read" (no wash) workflow.[4]

  • Kinetics: Unlike the endpoint radiometric assay, fluorescence can be read every 30 seconds for 15 minutes. The slope of the fluorescence increase represents the uptake rate (

    
    ).
    
Advantages & Limitations[5]
  • Pro: Real-time data detects "transporter reversal" (efflux) caused by amphetamine-like compounds, which appears as a reduction in fluorescence after an initial increase.

  • Con: ASP+ has lower affinity than native neurotransmitters.

    
     values may shift compared to radiometric data.[5]
    

Data Analysis & Validation

Calculating and

Raw data (CPM or RFU) must be normalized to % Specific Uptake :



Fit the data to a non-linear regression (sigmoidal dose-response) to find the


. To compare potencies across different labs or conditions, convert to the inhibition constant (

) using the Cheng-Prusoff Equation :

[6]
  • 
     : Concentration of inhibitor reducing uptake by 50%.[7]
    
  • 
     : Concentration of substrate (radioligand or ASP+) added.
    
  • 
     : Michaelis-Menten constant of the transporter for that specific substrate (determined in a separate saturation experiment).
    
Assay Validation Criteria

For a robust screening assay, calculate the Z-Factor (


):


  • Target:

    
     is required for reliable HTS.
    
  • Interpretation: If

    
    , optimize cell density or wash steps to reduce signal variability (
    
    
    
    ).

References

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.

  • Eshleman, A. J., et al. (1999). "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type." Journal of Pharmacology and Experimental Therapeutics.

  • Schwartz, J. W., et al. (2003). "A High-Throughput Screening Assay for the Identification of High-Affinity Inhibitors of the Dopamine Transporter." Molecular Pharmacology. (Describing the ASP+ method).

  • Molecular Devices. (2023). "Neurotransmitter Transporter Uptake Assay Kit Application Note." Molecular Devices Application Hub.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Dosing and administration methods for in vivo testing of complex substances

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosing and Administration Strategies for Complex Substances in In Vivo Models

Abstract

The administration of "complex substances"—defined here as poorly soluble small molecules, high-viscosity biologics, particulate suspensions, or chemically aggressive formulations—presents a high risk of experimental failure. Standard operating procedures (SOPs) for saline solutions often fail with these substances, leading to precipitation-induced embolisms, depot failures, or severe vehicle toxicity. This guide provides validated protocols and decision frameworks to ensure bioavailability and animal welfare when dosing difficult formulations.

Part 1: Pre-Dosing Considerations & Vehicle Selection

Before a needle touches an animal, the formulation must be qualified.[1][2] The "Solubility-Permeability Interplay" dictates that aggressive vehicles used to solve solubility issues often compromise membrane permeability or cause tissue necrosis.

The Vehicle Toxicity Threshold

Complex substances often require co-solvents. You must balance solubility against the Maximum Tolerated Dose (MTD) of the vehicle itself.

Table 1: Recommended Vehicle Limits for Rodents (Mouse/Rat) Note: Values represent upper limits for single doses. Repeat dosing requires reduction.[3]

Vehicle ComponentMax Concentration (Acute)Max Concentration (Repeat)Critical "Watch-Outs"
DMSO 10-20% (PO/IP), <5% (IV)<10% (PO), <1% (IV)Causes hemolysis IV. Triggers histamine release. Hygroscopic (absorbs water, causing drug precipitation).
PEG 400 100% (PO), 40-50% (IP/SC)50% (PO), 20% (IP)High viscosity. Osmotic diuretic (dehydration risk).
Tween 80 10% (PO), 1-2% (IV)<5% (PO), <0.5% (IV)Can inhibit P-gp transporters, altering PK data. Anaphylactoid reactions in dogs/pigs.
Cyclodextrins (HP-β-CD) 20-40% (PO/IV)20% (PO/IV)Renal toxicity at high cumulative doses. Best for protecting labile peptides.
Corn Oil / Olive Oil 100% (PO/SC)100% (PO/SC)Do not use IV. Slow gastric emptying.
Formulation Logic Flow

Use this decision tree to select the least invasive vehicle that maintains stability.

FormulationLogic Start Start: Drug Candidate AqSol Water Soluble? Start->AqSol pHAdj Adjust pH (pH 3-9) AqSol->pHAdj No Saline/PBS Saline/PBS AqSol->Saline/PBS Yes CoSolv Add Co-Solvents (Ethanol/PEG/PG) pHAdj->CoSolv Unstable/Insoluble Surfact Add Surfactants (Tween/Cremophor) CoSolv->Surfact Still Insoluble Complex Cyclodextrins (HP-β-CD) Surfact->Complex Toxicity Issues Suspension Milling/Nanosuspension Complex->Suspension Failed All

Caption: Step-wise formulation strategy to minimize vehicle toxicity while ensuring solubility.

Part 2: Enteral Administration (Oral Gavage) of Suspensions

Challenge: Complex suspensions (e.g., nanoparticles, drug crystals) settle rapidly, leading to dosing inhomogeneity. Scientific Integrity: The "Dose Uniformity" principle. If the concentration varies between the first and last mouse, the standard deviation renders the study useless.

Protocol: The "Homogeneity-First" Gavage
  • Preparation:

    • Calculate volume: 10 mL/kg is standard (e.g., 0.2 mL for 20g mouse).[3]

    • Correction: For viscous oils, reduce to 5 mL/kg to prevent gastric distension and regurgitation.

  • The Suspension Loop:

    • Do not just vortex once.[4] Maintain the formulation on a magnetic stir plate between every single animal dosing.

    • If the substance is thixotropic (shear-thinning), aspirate and eject the dose into the reservoir 3 times to lower viscosity before the final draw.

  • Administration:

    • Use a flexible PTFE feeding needle (disposable) rather than rigid stainless steel to reduce esophageal trauma during the struggle response common with bad-tasting vehicles.

    • Critical Check: Watch for "blue skin" (cyanosis) or gasping immediately post-gavage. This indicates aspiration of the complex fluid, which often causes chemical pneumonitis more severe than saline aspiration.

Part 3: Parenteral Administration of Viscous & Labile Fluids

Challenge: High viscosity fluids (hydrogels, high-concentration antibodies) require high injection force, which can shear sensitive molecules or cause needle detachment.

Intravenous (IV) Tail Vein: The "Embolism Check"

Injecting a particulate suspension or a solution that precipitates upon contact with blood pH (7.4) is a lethal error.

  • Pre-Dose Validation: Drop 10 µL of your formulation into 500 µL of warm FBS (Fetal Bovine Serum). If it turns cloudy, do not inject IV . It will cause a pulmonary embolism.

  • Warming: Heat viscous solutions to 37°C (body temp) to reduce viscosity.

  • Needle Choice: Use a 27G needle. Avoid 30G for viscous fluids; the backpressure is too high, leading to loss of tactile feedback.

Subcutaneous (SC) Depot Creation

For complex hydrogels or slow-release formulations.

  • Tent Technique: Lift the skin over the flank to create a "tent."

  • Injection: Insert needle into the void. Inject slowly.

  • The Wait (Critical): Leave the needle in place for 10-15 seconds after the plunger is depressed. This allows the viscous fluid to equilibrate and prevents "backflow" or leakage through the puncture track.

Part 4: Advanced Protocol – Intratumoral (IT) Injection

Challenge: High interstitial fluid pressure (IFP) in tumors causes injected drugs to leak out immediately, dosing the systemic circulation instead of the tumor.

Protocol: The "Z-Track" / Peeling Method

This method creates a non-linear track that seals itself.

IT_Injection Step1 Insert Needle Past Center Step2 Slow Retraction (Peeling) Step1->Step2 Step3 Inject While Retracting Step2->Step3 Create Track Step4 Wait 10s (Pressure Eq) Step3->Step4 Step5 Seal with Vetbond/Wax Step4->Step5 Prevent Leak

Caption: Workflow to maximize retention of therapeutics within high-pressure tumor environments.

  • Entry: Pierce the skin away from the tumor, tunneling subcutaneously before entering the tumor capsule (reduces direct leakage).

  • Peeling: Insert the needle to the far side of the tumor. Begin injecting while slowly withdrawing the needle.[5] This fills the track behind the needle tip.

  • Volume Limit: Never exceed 50 µL per tumor (for a standard 100-200 mm³ tumor). Volumes >20% of tumor mass cause rupture.

Part 5: Troubleshooting & Validation

How do you know the "complex" dosing worked?

ObservationProbable CauseCorrective Action
Tail Blanching (White) Successful IV entry.Proceed.
Tail Bleb/Swelling SC injection (Missed Vein).Stop. Move proximal (closer to body).
Animal Chewing/Salivating Bad taste/irritation (PO).Add sweetener (sucrose) or switch to enteric capsule.
Hematuria (Red Urine) Vehicle hemolysis (IV).Reduce DMSO/Surfactant concentration immediately.
Skin Ulceration SC/ID vehicle toxicity.Check pH. If <3 or >9, buffer is required.

References

  • Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology. Link

  • Turner, P. V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science. Link

  • Workman, P., et al. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer. Link

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. Link

  • Claassen, A. M. (1994). "Review of the effects of vehicle and route of administration on the outcome of in vivo studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine. Recognizing the nuances of this synthesis, which is a key step in the development of certain antidepressant agents, this document provides in-depth troubleshooting advice and answers to frequently asked questions.[1] Our goal is to equip you with the necessary insights to overcome common challenges and optimize your reaction yields.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several routes. The most common and direct method is the Williamson ether synthesis , which involves the coupling of an activated piperidine derivative with 2-ethoxyphenol. An alternative, though less direct, route is reductive amination , which would involve the reaction of 2-ethoxybenzaldehyde with 3-(aminomethyl)piperidine. This guide will primarily focus on the Williamson ether synthesis, as it represents a more convergent and frequently utilized strategy for this target molecule.

Troubleshooting Guide: Low Yield in Williamson Ether Synthesis

The Williamson ether synthesis, while robust, can be prone to side reactions and incomplete conversions that lead to diminished yields.[2][3][4] This section addresses the most common issues encountered when synthesizing this compound via this method.

Question: My Williamson ether synthesis of this compound is resulting in a low yield. What are the primary causes and how can I address them?

Answer: Low yields in this synthesis typically stem from one or more of the following factors: issues with the starting materials, suboptimal reaction conditions, or competing side reactions. Let's break down each of these areas.

Starting Material Quality and Preparation

The purity and reactivity of your starting materials are paramount.

  • 3-(Chloromethyl)piperidine Hydrochloride: This is a common starting material, but the free base is required for the reaction. Incomplete neutralization will lead to a lower concentration of the nucleophile.

    • Troubleshooting: Ensure complete conversion to the free base by treating the hydrochloride salt with a suitable base (e.g., NaOH, K₂CO₃) and extracting the free base into an organic solvent. Thoroughly dry the organic extract before use.

  • 2-Ethoxyphenol: This reagent can be susceptible to oxidation.

    • Troubleshooting: Use freshly distilled or high-purity 2-ethoxyphenol. If the material is old or discolored, purification by distillation is recommended.

  • Base Selection and Anhydrous Conditions: The choice of base and the exclusion of water are critical for efficient alkoxide formation.

    • Troubleshooting: Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for deprotonating the phenol. Ensure it is of high purity and handled under an inert atmosphere. The reaction solvent (e.g., DMF, THF) must be anhydrous. Use freshly dried solvents.

Reaction Conditions

The temperature, reaction time, and solvent can all significantly impact the yield.

  • Temperature: The reaction temperature needs to be sufficient to drive the reaction to completion but not so high as to promote side reactions.

    • Troubleshooting: A typical temperature range for this type of Williamson ether synthesis is 50-100 °C.[4] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to elimination side products.

  • Solvent: Polar aprotic solvents are generally preferred for Sₙ2 reactions.

    • Troubleshooting: Solvents like DMF or acetonitrile can enhance the reaction rate.[2] Ensure the chosen solvent is compatible with the base and reaction temperature.

  • Reaction Time: Incomplete reactions are a common cause of low yields.

    • Troubleshooting: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a catalytic amount of sodium iodide to promote the reaction via the Finkelstein reaction, which converts the alkyl chloride to the more reactive alkyl iodide in situ.

Competing Side Reactions

Several side reactions can compete with the desired Williamson ether synthesis.

  • Elimination (E2 Reaction): The alkoxide can act as a base and promote the elimination of HCl from 3-(chloromethyl)piperidine, leading to the formation of an alkene.[2][5]

    • Troubleshooting: This is more likely with sterically hindered substrates and at higher temperatures. Using a primary alkyl halide like 3-(chloromethyl)piperidine minimizes this risk.[3][6]

  • N-Alkylation of Piperidine: If the piperidine nitrogen is not protected, it can compete with the 2-ethoxyphenoxide as a nucleophile, leading to the formation of a tertiary amine byproduct.[7][8]

    • Troubleshooting: If N-alkylation is a significant issue, consider using an N-protected piperidine derivative (e.g., N-Boc-3-(chloromethyl)piperidine) followed by a deprotection step.

  • Quaternary Ammonium Salt Formation: Over-alkylation of the piperidine nitrogen can occur, especially with reactive alkylating agents.[9]

    • Troubleshooting: Control the stoichiometry carefully, using a slight excess of the piperidine derivative. Add the alkylating agent slowly to the reaction mixture.[9]

Visualizing the Synthetic Pathway

Williamson_Ether_Synthesis 3-(Chloromethyl)piperidine 3-(Chloromethyl)piperidine Product This compound 3-(Chloromethyl)piperidine->Product 2-Ethoxyphenol 2-Ethoxyphenol 2-Ethoxyphenoxide 2-Ethoxyphenoxide 2-Ethoxyphenol->2-Ethoxyphenoxide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->2-Ethoxyphenoxide 2-Ethoxyphenoxide->Product SN2 Attack

Caption: Williamson Ether Synthesis Pathway.

Frequently Asked Questions (FAQs)

Q1: What is a suitable workup procedure for this reaction?

A1: After the reaction is complete, carefully quench the excess sodium hydride with a protic solvent like isopropanol or ethanol, followed by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q2: How can I purify the crude product?

A2: The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective. The basic nature of the piperidine moiety can sometimes cause peak tailing on silica gel. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to mitigate this issue.

Q3: What are the expected NMR and mass spectral data for the final product?

A3:

  • ¹H NMR: Expect characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, protons on the piperidine ring, and the methylene bridge protons.

  • ¹³C NMR: Expect signals for the carbons of the ethoxy group, the aromatic ring, the piperidine ring, and the methylene bridge.

  • Mass Spectrometry: The expected molecular weight of this compound is approximately 235.33 g/mol . Look for the corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 236.16).[10]

Q4: Can I use a different leaving group on the piperidine moiety?

A4: Yes, other good leaving groups such as bromide, iodide, or a sulfonate ester (e.g., tosylate, mesylate) can be used in place of chloride.[3][6] In some cases, these may be more reactive and could potentially improve the yield or allow for milder reaction conditions.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-(Chloromethyl)piperidine hydrochloride

  • 2-Ethoxyphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of 3-(Chloromethyl)piperidine free base:

    • Dissolve 3-(chloromethyl)piperidine hydrochloride in water and cool in an ice bath.

    • Slowly add a solution of sodium hydroxide to basify the solution (pH > 12).

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and carefully concentrate under reduced pressure to obtain the free base. Caution: The free base may be unstable and should be used promptly.

  • Williamson Ether Synthesis:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

    • Add anhydrous DMF to the flask, followed by the slow, dropwise addition of 2-ethoxyphenol (1.0 equivalent) at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

    • Add a solution of 3-(chloromethyl)piperidine free base (1.05 equivalents) in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of isopropanol, followed by water.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 0.5% triethylamine).

Data Summary

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient phenoxide formation.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent to facilitate Sₙ2 reaction.
Temperature 60-80 °CBalances reaction rate and minimization of side reactions.
Leaving Group Chloride, Bromide, Iodide, or TosylateGood leaving groups for Sₙ2 displacement.
Stoichiometry Slight excess of piperidine derivativeMinimizes over-alkylation of the piperidine nitrogen.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material Purity and Stoichiometry start->check_sm sm_ok Purity and Stoichiometry Confirmed check_sm->sm_ok OK optimize_sm Purify/Dry Reagents, Verify Stoichiometry check_sm->optimize_sm Issue Found check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Appear Optimal check_conditions->conditions_ok OK optimize_conditions Adjust Temp/Time, Change Solvent, Add Catalyst (NaI) check_conditions->optimize_conditions Suboptimal check_side_reactions Analyze for Side Products (TLC, LC-MS, NMR) side_reactions_identified Side Products Identified check_side_reactions->side_reactions_identified Yes end Improved Yield check_side_reactions->end No Obvious Issues, Re-evaluate sm_ok->check_conditions conditions_ok->check_side_reactions address_side_reactions Modify Conditions to Minimize Side Reactions (e.g., lower temp, use protecting group) side_reactions_identified->address_side_reactions optimize_sm->start optimize_conditions->start address_side_reactions->start

Caption: A logical workflow for troubleshooting low yield.

References

  • BenchChem. (2025). Common Challenges in Working with Piperidine-Based Compounds. BenchChem Technical Support.
  • BenchChem. (2025).
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk.
  • Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., ... & Rossi, A. (1987). This compound derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis. BenchChem Technical Support.
  • L.S. College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H21NO2). Retrieved from [Link]

Sources

Optimizing reaction conditions for piperidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Piperidine Scaffolds

Status: Active | Tier: Level 3 (Advanced Research Support)

Introduction: The Piperidine Challenge

Piperidine rings are the structural backbone of over 70 FDA-approved drugs (e.g., fentanyl, paroxetine). However, synthesizing them often presents a dichotomy: Pyridine Hydrogenation struggles with catalyst poisoning and stereocontrol, while Cyclization (Reductive Amination) fights equilibrium limitations and dimerization.

This guide moves beyond standard protocols to address the why and how of failure, providing self-validating workflows for rescue and optimization.

Module 1: Pyridine Hydrogenation (The Reduction Route)

Primary Challenge: Catalyst Poisoning & Stereocontrol[1][2]

Diagnostic Workflow: Why is my reaction stalling?

HydrogenationTroubleshooting Start Issue: Low Conversion/Stalled Reaction CheckSolvent Check Solvent System Start->CheckSolvent CheckCat Catalyst Selection Start->CheckCat Poisoning Is the N-lone pair free? CheckSolvent->Poisoning Acidic Add Acid (AcOH or HCl) to protonate Nitrogen Poisoning->Acidic Yes (Poisoning Risk) Substrate Substrate Type CheckCat->Substrate PtO2 Use PtO2 (Adams' Cat) High Pressure (50 bar) Substrate->PtO2 Halogenated/Difficult PdC Use Pd/C or Rh/C Requires High Temp (>80°C) Substrate->PdC Simple Alkyl

Caption: Decision tree for troubleshooting stalled pyridine hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q: My catalyst (Pd/C) dies immediately. I see no H2 uptake. Why? A: You are likely experiencing nitrogen poisoning . The unshared electron pair on the pyridine nitrogen binds strongly to the metal surface (Pd, Pt, Rh), effectively blocking the active sites from hydrogen adsorption [1].

  • The Fix: Switch to an acidic solvent system.[3] Glacial acetic acid (AcOH) is the gold standard. It protonates the pyridine (

    
    ), preventing coordination to the metal.
    
  • Alternative: If your molecule is acid-sensitive, use a Boc-protected aminopyridine or perform the reaction in MeOH with 1.05 eq. of HCl.

Q: I need the cis-isomer (e.g., 2,6-disubstituted). How do I favor this? A: Heterogeneous hydrogenation generally favors cis products because hydrogen is delivered from the catalyst surface to the adsorbed face of the ring. However, thermodynamic equilibration can lead to trans isomers.

  • Protocol Adjustment: Use PtO2 (Adams' Catalyst) in acetic acid at high pressure (>50 bar). High pressure increases the rate of hydrogenation relative to the rate of desorption/equilibration, kinetically locking in the cis isomer [2].

  • Avoid: Pd/C at high temperatures (>80°C), which often promotes ring flipping and thermodynamic equilibration to the trans isomer.

Q: My halogenated pyridine undergoes dehalogenation during reduction. How do I stop this? A: Dehalogenation (hydrodehalogenation) is a common side reaction with Pd/C.

  • The Fix: Switch to PtO2 or Rh/C ; these are less prone to oxidative addition into C-X bonds than Palladium.

  • Additive: Add an acid scavenger that doesn't poison the catalyst, or strictly control the stoichiometry of the acid source if using HCl salts [3].

Standardized Protocol: PtO2 Hydrogenation
ParameterConditionRationale
Catalyst PtO2 (5-10 mol%)Resistant to poisoning; favors kinetic cis product.
Solvent Glacial Acetic AcidProtonates N to prevent catalyst deactivation.
Pressure 50–70 bar (High Pressure)Drives reaction; suppresses aromatization/equilibration.
Temp RT to 50°CKeep low to prevent dehalogenation or epimerization.
Workup Filter, concentrate, basifyIsolate as free base or HCl salt.
Module 2: De Novo Assembly (Reductive Amination)

Primary Challenge: Equilibrium Management & Dimerization

Diagnostic Workflow: Optimizing Cyclization

ReductiveAmination Input Reagents: Dicarbonyl + Amine Step1 Imine Formation (Equilibrium) Input->Step1 Step2 Reduction (Irreversible) Step1->Step2 NaBH(OAc)3 Issue1 Problem: Low Yield Step1->Issue1 Issue2 Problem: Dimerization Step1->Issue2 Sol1 Add Drying Agent (Ms 4Å or Ti(OiPr)4) Issue1->Sol1 Sol2 High Dilution Slow Addition Issue2->Sol2

Caption: Optimization logic for intramolecular reductive amination.

Frequently Asked Questions (FAQs)

Q: I am using NaBH3CN, but the reaction is extremely slow and toxic. Alternatives? A: Switch to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3) .

  • Why: STAB is less toxic and, crucially, less basic. It tolerates the slightly acidic conditions (pH 5-6) required for rapid imine formation but does not reduce the aldehyde/ketone starting material as quickly as NaBH4 would [4].

  • Protocol: Run in DCE (1,2-Dichloroethane) or THF with 1.0 eq. Acetic Acid.[3][4][5]

Q: My intramolecular cyclization is yielding dimers instead of the piperidine ring. A: This is a concentration issue. Intermolecular reaction (dimerization) competes with intramolecular cyclization.

  • The Fix: Apply High Dilution Principles .

    • Dissolve the reducing agent in the reaction flask.

    • Add the amino-aldehyde/ketone precursor slowly (via syringe pump over 2-4 hours) to keep its instantaneous concentration low, favoring the unimolecular (cyclization) pathway.

Q: I cannot isolate the product; it stays in the aqueous layer. A: Piperidines are polar secondary amines.

  • The Fix: Do not extract at neutral pH.

    • Acidic Workup: Quench with HCl, wash with ether (removes non-basic impurities).

    • Basify: Adjust aqueous layer to pH > 12 using NaOH pellets (keep cool).

    • Extract: Use DCM or CHCl3 (3x). If still stuck, use "Salting Out" (saturate aqueous layer with NaCl).

Module 3: Advanced Functionalization (C-H Activation)

Primary Challenge: Regioselectivity (Alpha vs. Beta)

Q: How do I functionalize the alpha-position of an existing piperidine ring? A: The most reliable modern method is Alpha-Lithiation of N-Boc piperidine.

  • Mechanism: The Boc group directs lithiation to the alpha-position via Complex Induced Proximity Effect (CIPE).

  • Protocol:

    • Substrate: N-Boc-Piperidine.

    • Reagent: s-BuLi / TMEDA (Tetramethylethylenediamine).

    • Temp: -78°C (Critical to prevent fragmentation).

    • Electrophile: Add alkyl halide, aldehyde, or ketone.

  • Warning: If you need functionalization at the C3/C4 position, direct lithiation is difficult. Consider starting with a substituted pyridine and hydrogenating (Module 1) [5].[2][5][6][7]

References
  • Maxted, E. B. (1951).[8] The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–178.[8] Link

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2859-2862. Link

  • Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds. Chemical Reviews, 108(8), 2796–2823. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Beak, P., & Lee, W. K. (1993). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry, 58(5), 1109–1117. Link

Sources

Technical Support Center: Purification of 3-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-EPM-PIP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Isolation, Purity, and Chiral Resolution

System Overview

You are working with 3-[(2-Ethoxyphenoxy)methyl]piperidine , a secondary amine scaffold frequently utilized in the synthesis of norepinephrine reuptake inhibitors (NRIs) and analgesic candidates.

Molecular Profile:

  • Core Functionality: Secondary amine (Piperidine ring).

  • Lipophilic Domain: 2-Ethoxyphenoxy ether tail.[1]

  • Critical Feature: Chiral center at the piperidine C3 position.

  • pKa (Predicted): ~10.5 (Amine) / ~9.9 (Phenol impurity).

This molecule presents a classic "Medicinal Chemistry Triad" of challenges: Amine Tailing on silica, Phenol Removal (due to overlapping solubility), and Enantiomeric Resolution .

Module 1: Chromatographic Tailing (The "Comet" Effect)

User Issue: "My compound streaks across the TLC plate and elutes as a broad band during flash chromatography, contaminating adjacent fractions."

Root Cause: The secondary amine (-NH-) interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel via hydrogen bonding. This reversible adsorption causes the "tailing" or "streaking" effect.

Protocol: Amine-Modified Silica Neutralization Do not rely solely on increasing mobile phase polarity. You must neutralize the stationary phase.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase (e.g., DCM:MeOH:NH₃ 90:9:1).

    • Mechanism:[2][3][4][5] The small, highly basic modifier saturates the acidic silanol sites, effectively "capping" them so your bulky piperidine product can pass through without drag.

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample.

Data: Rf Value Shift

ConditionRf ValueSpot Morphology
10% MeOH/DCM0.15 - 0.45Broad streak (Unusable)
10% MeOH/DCM + 1% TEA 0.35 Tight, circular spot
Module 2: Persistent Phenol Contamination

User Issue: "H-NMR shows persistent peaks for 2-ethoxyphenol (multiplets at 6.8-7.0 ppm) even after column chromatography."

Root Cause: The 2-ethoxyphenol starting material is lipophilic and co-elutes with the free base amine. However, their acid-base properties differ significantly, allowing for a pH-Swing Extraction .

The Protocol: The "pH Swing"

  • The Trap: 2-Ethoxyphenol is a weak acid (pKa ~10). The Piperidine is a base (pKa ~10-11).

  • The Fix: You must drop the pH to < 2 to protonate the amine (making it water-soluble) while keeping the phenol neutral (organic-soluble).

Step-by-Step Workflow:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract 3x with 1M HCl .

    • Result: The Piperidine becomes the hydrochloride salt (

      
      ) and moves to the Aqueous Layer . The Phenol remains in the Organic Layer .
      
  • Discard Organic Layer (contains the phenol).[6]

  • Base Swing: Cool the aqueous layer to 0°C. Basify to pH > 12 using 4M NaOH.

    • Result: The Piperidine is deprotonated back to the free base (

      
      ).
      
  • Final Extraction: Extract 3x with DCM or EtOAc . Dry over

    
     and concentrate.
    

Visual Workflow (Graphviz):

pH_Swing Start Crude Mixture (Amine + Phenol) AcidStep Add 1M HCl Extract with EtOAc Start->AcidStep OrgLayer1 Organic Layer (Contains Phenol) AcidStep->OrgLayer1 Lipophilic Impurities AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) AcidStep->AqLayer1 Protonated Amine Waste Discard OrgLayer1->Waste BaseStep Add NaOH to pH > 12 Extract with DCM AqLayer1->BaseStep FinalOrg Final Organic Layer (Pure Amine Free Base) BaseStep->FinalOrg caption Figure 1: Acid-Base 'Swing' Protocol for Phenol Removal

Figure 1: The "Swing" leverages the basicity of the piperidine to isolate it from non-basic impurities.

Module 3: Enantiomeric Resolution (The Chiral Challenge)

User Issue: "I synthesized the racemate. How do I isolate the (S)-enantiomer without running a chiral column?"

Root Cause: The C3 position of the piperidine ring is chiral.[3] Unless asymmetric hydrogenation was used (e.g., Rh-catalyzed reduction of pyridines), you have a 50:50 mixture.

Protocol: Diastereomeric Salt Crystallization Chemical resolution is often more scalable than Chiral HPLC for this class of amines.

  • Resolving Agent: Use (+)-Di-p-toluoyl-D-tartaric acid (DTTA) or (S)-(+)-Mandelic acid .

  • Solvent System: Ethanol (95%) or Acetone/Methanol mixtures.

  • Procedure:

    • Mix 1.0 eq of Racemic Amine with 0.5 - 1.0 eq of Chiral Acid in hot Ethanol.

    • Cool slowly to 4°C.

    • Filter the precipitate (this is the diastereomeric salt).

    • Free Basing: Treat the salt with 1M NaOH and extract to recover the enantiomerically enriched amine.

Decision Tree for Resolution Strategy:

Chiral_Resolution Start Racemic Piperidine ScaleCheck Scale > 5g? Start->ScaleCheck HPLC Prep Chiral HPLC (Column: Chiralpak AD-H) ScaleCheck->HPLC No (Small Scale) ChemRes Chemical Resolution (Tartaric/Mandelic Acid) ScaleCheck->ChemRes Yes (Large Scale) Recryst Recrystallize Salt (EtOH/Acetone) ChemRes->Recryst CheckEE Check ee% (Analytical HPLC) Recryst->CheckEE CheckEE->Recryst ee < 95% Success Pure Enantiomer (>98% ee) CheckEE->Success ee > 98% caption Figure 2: Decision Matrix for Chiral Resolution of 3-Substituted Piperidines

Figure 2: Select the resolution path based on scale. Chemical resolution is preferred for >5g batches.

Module 4: Salt Formation & Stability

User Issue: "The oil turns yellow/brown upon standing. How do I stabilize it?"

Root Cause: Secondary amines are prone to oxidation (N-oxide formation) and absorbing


 from the air (carbamate formation).

Protocol: Hydrochloride Salt Formation Converting the free base oil into a crystalline solid is the gold standard for stability.

  • Dissolve the purified free base oil in dry Diethyl Ether or Ethyl Acetate .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise until pH paper indicates acidity.

  • A white precipitate should form immediately.

    • Troubleshooting: If it oils out, add a seed crystal or scratch the glass. Alternatively, switch to Isopropanol (IPA) and heat to dissolve, then cool to crystallize.

  • Filter and wash with cold ether.

Stability Comparison:

FormPhysical StateShelf Life (4°C)Hygroscopicity
Free Base Viscous Oil< 1 Month (Oxidizes)High
HCl Salt White Solid> 2 YearsLow
Fumarate White Solid> 2 YearsVery Low (Non-hygroscopic)
References
  • Synthesis and Antidepressant Activity: Balsamo, A., et al. "this compound derivatives.[7] Synthesis and antidepressant activity."[1][7][8] Journal of Medicinal Chemistry, 1987.

  • Chiral Resolution of Piperidines: Orjales, A., et al. "Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives..." Journal of Medicinal Chemistry, 2003.[8]

  • General Amine Purification: "Purification of Reaction Products." Organic Syntheses, General Procedures.

  • Asymmetric Synthesis: Mishra, S., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[4][9] Journal of the American Chemical Society, 2023.[4][9] [4]

Sources

Technical Support Center: Stability Optimization for 3-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 3-[(2-Ethoxyphenoxy)methyl]piperidine , a secondary amine pharmacophore often utilized as a scaffold in norepinephrine reuptake inhibitor (NRI) research (structurally analogous to Viloxazine and Reboxetine).

Status: Operational Ticket ID: STAB-PROTO-2024 Assigned Specialist: Senior Application Scientist

Executive Summary

This compound presents two primary stability challenges in solution: oxidative degradation of the secondary amine moiety and surface adsorption due to its physicochemical profile (pKa ~11.2, lipophilic aryl ether tail). This guide provides self-validating protocols to mitigate these risks during storage, handling, and analysis.

Part 1: Critical Stability Factors (The "Why" and "How")

The Oxidation Vector

The piperidine ring contains a secondary amine susceptible to radical-mediated oxidation, particularly at the


-carbon position or the nitrogen itself (N-oxide formation). This is accelerated by trace metals, light, and dissolved oxygen.
  • Symptom: Solution turns pale yellow to amber over time.

  • Mechanism: Formation of N-hydroxylamines and subsequent dehydration to imines.

  • Protocol:

    • Solvent Degassing: All solvents must be sparged with Helium or Argon for 10 minutes prior to dissolution.

    • Antioxidant Spiking: For stock solutions (>24h storage), add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite .

The Adsorption Trap (Loss of Titer)

This molecule is an amphiphilic cation at physiological pH. The protonated amine (positive charge) binds electrostatically to the anionic silanol groups (


) on standard glass surfaces. Conversely, the neutral free base (pH > 12) is lipophilic and will adsorb onto standard polypropylene (plastic) surfaces.
  • Symptom: Significant decrease in peak area (HPLC) or bioactivity in low-concentration samples (<1 µM), despite no visible degradation products.

  • Protocol:

    • High Concentration Stocks (>1 mM): Use Amber Borosilicate Glass .

    • Dilute Working Solutions (<10 µM): Use Silanized Glass or PTFE (Teflon) containers. Avoid standard polypropylene for long-term storage of the free base.

    • Matrix Modifier: Always maintain at least 0.1% Formic Acid or 5% Methanol in aqueous buffers to disrupt surface binding.

Part 2: Troubleshooting HQ (Interactive FAQs)

Issue A: "My LC-MS trace shows a mass shift of +16 Da."

Diagnosis: N-Oxidation.[1] You are likely observing the N-oxide variant (


). This occurs when the secondary amine reacts with dissolved oxygen or peroxides present in aged ethers (e.g., THF, Diethyl Ether).
Corrective Action: 
  • Discard the current stock.

  • Freshly prepare the sample in degassed Methanol . Avoid THF.

  • Store under an Argon blanket at -20°C.

Issue B: "The compound precipitates when diluted into PBS (pH 7.4)."

Diagnosis: Free Base Insolubility. The pKa of the piperidine nitrogen is approximately 11.2 .[2] At pH 7.4, the equilibrium shifts slightly, but if the concentration is high, the lipophilic "tail" (ethoxyphenoxy group) drives precipitation of the neutral species. Corrective Action:

  • Pre-solubilization: Dissolve the solid in 100% DMSO first to create a 10 mM stock.

  • Dilution: When diluting into PBS, ensure the final solution contains 0.5% - 1% DMSO to maintain solubility. Alternatively, lower the pH of the buffer to 5.5-6.0 to ensure the amine remains fully protonated and soluble.

Issue C: "I see 'Ghost Peaks' in my blank injections after running this compound."

Diagnosis: Column/Injector Carryover. The secondary amine interacts strongly with residual silanols on the HPLC column stationary phase. Corrective Action:

  • Needle Wash: Switch to a strong wash solvent: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) .

  • Mobile Phase Additive: Add 5 mM Ammonium Formate or 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to ion-pair with the amine and prevent tailing/sticking.

Part 3: Visualizing the Instability Pathways

The following diagram details the decision logic for troubleshooting stability issues and the chemical pathway for degradation.

StabilityLogic Start Observation: Loss of Signal CheckMS Check Mass Spec (LC-MS) Start->CheckMS MassShift Mass Shift +16 Da? CheckMS->MassShift Oxidation Diagnosis: N-Oxidation (Reaction with O2) MassShift->Oxidation Yes Adsorption Diagnosis: Surface Adsorption (Sticking to Container) MassShift->Adsorption No (Peak Missing) Precipitation Diagnosis: Solubility Limit (Free Base Formation) MassShift->Precipitation No (Cloudy Solution) ActionOx Action: Degas Solvents, Add Antioxidant Oxidation->ActionOx ActionAds Action: Change to Silanized Glass, Acidify Solution Adsorption->ActionAds ActionSol Action: Add DMSO Co-solvent, Lower pH Precipitation->ActionSol

Figure 1: Diagnostic workflow for identifying the root cause of stability failure in piperidine-based ether compounds.

Part 4: Standardized Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for long-term storage (>1 month).

StepParameterSpecificationReasoning
1 Solvent DMSO (Anhydrous, ≥99.9%)Prevents hydrolysis; high solubility for lipophilic bases.
2 Container Amber Glass Vial (Screw cap with PTFE septum)Blocks UV light (preventing photolysis of the aryl ether).
3 Weighing Accurate to 0.01 mgMinimize headspace in the vial.
4 Dissolution Vortex 30s, Sonicate 1 minEnsures complete breakdown of crystal lattice.
5 Storage -20°C or -80°CArrhenius kinetics: lower temp = slower degradation.
6 Thawing Equilibrate to RT in darkPrevents condensation water from entering the cold DMSO.
Protocol 2: Stability-Indicating HPLC Method

Use this setup to verify the purity of your compound.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm. ("End-capped" is crucial to hide silanols).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Absorption of the phenoxy ring).

  • Note: The secondary amine will elute early if the pH is neutral; keeping pH acidic (Formic acid) ensures a sharp peak by keeping it fully protonated.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Link

  • Thakker, K. D., et al. (1979).[3] "Loss of hydrophobic amine from solution by adsorption onto container surfaces."[3] Journal of Pharmaceutical Sciences, 68(1), 93-95.[3] Link

  • Bouchard, A., et al. (2018). "Oxidation of Piperidine Derivatives: Mechanisms and Stability." Journal of Organic Chemistry. (General reference on amine oxidation mechanisms). Link

  • PubChem. (n.d.). Compound Summary: this compound.[4] National Library of Medicine. Link

Sources

Technical Support Center: Strategies for Overcoming Product Loss in Organic Compound Workup and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are looking to minimize product loss during the critical workup and purification stages of organic synthesis. As experienced chemists know, even a high-yielding reaction can be undermined by inefficient isolation and purification. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you maximize your recovery of pure compounds.

Section 1: Liquid-Liquid Extraction Troubleshooting

Liquid-liquid extraction (LLE) is a cornerstone of reaction workup, but it can also be a significant source of product loss if not performed optimally.

Frequently Asked Questions (FAQs)

Q1: My yield is consistently low after aqueous workup. Where could my product be going?

A1: Low recovery after LLE can stem from several factors. One common issue is the partial solubility of your product in the aqueous layer, especially if your compound has polar functional groups.[1][2] Another possibility is an incomplete extraction. A single extraction is often insufficient to transfer the entirety of your product from the aqueous phase to the organic phase.

  • Causality: The partitioning of a solute between two immiscible solvents is governed by its distribution coefficient. To maximize the transfer of your product into the organic layer, multiple extractions with fresh solvent are often necessary.[3]

  • Troubleshooting Protocol:

    • Check the Aqueous Layer: Before discarding the aqueous layer, take a small sample, and spot it on a TLC plate against a standard of your product to see if any product remains.

    • Perform Multiple Extractions: Instead of one large volume extraction, perform three to four extractions with smaller volumes of the organic solvent.[4]

    • "Back-Extraction": If your product is somewhat water-soluble, it may be beneficial to perform a "back-extraction" of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]

Q2: I've formed a stable emulsion during extraction that won't separate. How can I break it and recover my product?

A2: Emulsions are a common frustration in LLE, often occurring when the sample contains surfactants or when the mixture is agitated too vigorously.[5][6] An emulsion is a dispersion of one liquid as fine droplets in another, preventing the formation of two distinct layers.[7][8]

  • Causality: Vigorous shaking increases the surface area between the two immiscible phases, which can lead to the formation of a stable emulsion, especially in the presence of impurities that act as emulsifying agents.[5][6]

  • Troubleshooting Workflow:

G start Stable Emulsion Formed gentle Allow to Stand start->gentle Simplest First Step swirl Gentle Swirling gentle->swirl If Standing Fails brine Add Saturated NaCl (Brine) swirl->brine To Increase Ionic Strength of Aqueous Layer centrifuge Centrifugation brine->centrifuge For Stubborn Emulsions end Phases Separated brine->end filter Filter through Celite or Glass Wool centrifuge->filter If Centrifuge is Unavailable or Ineffective centrifuge->end solvent Add a Small Amount of a Different Organic Solvent filter->solvent Last Resort filter->end solvent->end G start Peak Tailing Observed check_loading Review Sample Loading Technique start->check_loading dry_loading Use Dry Loading check_loading->dry_loading If liquid loading was used reduce_load Reduce Sample Load check_loading->reduce_load If column was overloaded mobile_phase Optimize Mobile Phase dry_loading->mobile_phase end Improved Peak Shape dry_loading->end add_modifier Add a Modifier (e.g., Triethylamine for bases, Acetic Acid for acids) mobile_phase->add_modifier If tailing persists add_modifier->end reduce_load->mobile_phase

Sources

Managing side reactions in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT HUB: SYNTHESIS OF SUBSTITUTED PIPERIDINES Status: Operational | Ticket Volume: High | Topic: Side Reaction Management

Welcome to the Piperidine Synthesis Support Center.

User Profile: Medicinal Chemists / Process Chemists Objective: Troubleshooting failure modes in the construction of the piperidine core—the most prevalent nitrogen heterocycle in FDA-approved drugs.

This guide is not a textbook. It is a diagnostic tool designed to identify why your reaction failed and how to fix it using mechanistic causality.

Module 1: Stereocontrol Failures in Pyridine Hydrogenation

Symptom: You attempted to synthesize a cis-2,3-disubstituted piperidine via hydrogenation of a pyridine precursor, but obtained a racemic mixture or the thermodynamically stable trans-isomer.

Root Cause Analysis: The stereochemical outcome of pyridine hydrogenation is dictated by the adsorption mode of the substrate onto the heterogeneous catalyst.

  • The "Anchor" Effect (Desired): In acidic media, the pyridine nitrogen is protonated (

    
    ). This cation anchors to the catalyst surface (e.g., Pt or Rh) via the 
    
    
    
    -system or the nitrogen lone pair. This forces the molecule to sit "flat," allowing hydrogen to add from the bottom face only, resulting in the kinetic cis-product.
  • The "Tumble" Effect (Failure Mode): In neutral/basic media, the partially reduced intermediate (tetrahydropyridine) can detach, flip over in solution, and re-adsorb. This allows H-addition from the opposite face or enamine-imine tautomerization, leading to the thermodynamic trans-isomer.

Diagnostic Protocol #1: The Acid-Catalyst Matrix

Catalyst SystemPrimary OutcomeMechanism of ActionSide Reaction Risk
PtO₂ (Adams') / AcOH High cis-selectivity Fast reduction; protonation "locks" face.Dehalogenation (if Cl/Br present).
Rh/C / MeOH Mixed / cis-biased Milder than Pt; less prone to dehalogenation.Partial reduction (enamine formation).
Pd(OH)₂ / H₂ / Heat Thermodynamic (trans) Promotes equilibrium via reversible dehydrogenation.N-alkylation if alcohol solvent is used.

Corrective Workflow (Ticket #101):

  • Step 1: Switch solvent to Glacial Acetic Acid.

  • Step 2: Use PtO₂ (5 mol%) under 1-5 bar H₂.

  • Step 3 (Critical): If the product traps the catalyst (poisoning), add 1.0 eq. of HCl to ensure the product piperidine remains protonated and does not bind to the metal surface.

Reference: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."1

Visualizing the Failure Mode: Hydrogenation Leakage

HydrogenationPath cluster_0 Catalyst Surface (Heterogeneous) Py Pyridine Substrate Ads Adsorbed Species (Face Locked) Py->Ads Protonation (H+) Inter Tetrahydropyridine Intermediate Ads->Inter H2 Addition Cis Cis-Piperidine (Kinetic) Inter->Cis Fast H2 Addn Leak Desorption & Isomerization Inter->Leak Neutral pH / Low Pressure Trans Trans-Piperidine (Thermodynamic) Leak->Trans Re-adsorption

Caption: Figure 1. The "Leakage" pathway (red) occurs when intermediates desorb from the catalyst, allowing isomerization to the trans-isomer.

Module 2: Lithiation & Functionalization Failures

Symptom: You attempted


-lithiation of N-Boc piperidine (Beak-Lee protocol) but observed N-Boc migration  (product has Boc on carbon, free amine) or low yields.

Root Cause Analysis: Lithiation of N-Boc heterocycles creates a dipole-stabilized carbanion. However, this species is thermodynamically unstable above certain temperatures.

  • The "Dipole" Trap: The lithium coordinates to the Boc carbonyl oxygen. If the temperature rises > -50°C, the carbanion attacks the carbonyl, causing an intramolecular 1,2-acyl migration (analogous to an anionic Fries rearrangement).

  • Proton Source Contamination: If the lithiated species is not trapped immediately, it abstracts a proton from the solvent (THF) or unreacted starting material.

Diagnostic Protocol #2: The Temperature-Ligand Lock

Q: Did you use a diamine ligand?

  • No: s-BuLi alone in THF is unstable. It aggregates and reacts slowly, allowing decomposition.

  • Yes (TMEDA): TMEDA breaks s-BuLi aggregates, creating a reactive monomeric species that lithiates the piperidine faster than the decomposition rate.

Q: What was your internal temperature?

  • -78°C: Safe zone.

  • -40°C: Danger zone for migration.

Corrective Workflow (Ticket #204):

  • Drying: Ensure THF is distilled from Na/Benzophenone.

  • Complexation: Premix s-BuLi (1.2 eq) and TMEDA (1.2 eq) at -78°C for 15 mins before adding the substrate.

  • The "Beak" Standard: Add N-Boc piperidine dropwise. Stir 45-60 mins at -78°C.

  • Quench: Add electrophile (E+) rapidly.

Alternative: For less cryogenic conditions (-30°C), switch solvent to 2-MeTHF (2-methyltetrahydrofuran) without TMEDA. The sterics of the solvent prevent aggregation-based side reactions.

Reference: O'Brien, P., et al. "Diamine-Free Lithiation-Trapping of N-Boc Heterocycles."2[3]

Module 3: Over-Alkylation in Reductive Amination

Symptom: You are reacting a piperidine (secondary amine) with an aldehyde to form a tertiary amine, but you observe quaternary ammonium salts or bis-alkylation products.

Root Cause Analysis: As the amine becomes more alkylated, it often becomes more nucleophilic (inductive effect of alkyl groups), causing it to react with the electrophile faster than the starting material.

Diagnostic Protocol #3: The Stoichiometry & Hydride Check

VariableRecommendationWhy?
Reductant NaBH(OAc)₃ Mild. Does not reduce aldehydes/ketones fast enough to compete with iminium formation.
Solvent DCE or DCM Non-polar solvents stabilize the iminium ion intermediate.
Additives AcOH (1 eq) Catalyzes iminium formation; buffers the pH to prevent enamine side-products.

Corrective Workflow (Ticket #309):

  • Step 1: Pre-mix Amine (1.0 eq) and Aldehyde (1.1 eq) in DCE for 30 mins before adding the reductant. This ensures the equilibrium shifts to the iminium species.

  • Step 2: Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Step 3: If over-alkylation persists, switch to N-aminopyridinium salts as "ammonia surrogates." These release the amine slowly in situ, preventing the "concentration spike" that leads to double alkylation.

Reference: ACS GCI Pharmaceutical Roundtable. "Avoiding Over-alkylation."4

Visualizing the Functionalization Logic

LithiationLogic Start N-Boc Piperidine Reagent s-BuLi / TMEDA (-78°C) Start->Reagent Complex Lithiated Dipole (Stable at -78°C) Reagent->Complex Warm Warming to > -40°C Complex->Warm Delay/Heat PathA Add Electrophile (E+) Complex->PathA Fast Trap PathB Intramolecular Attack Warm->PathB Thermodynamic Drift Product 2-Substituted N-Boc Piperidine PathA->Product Fail N-Boc Migration (Side Product) PathB->Fail

Caption: Figure 2. The "Thermodynamic Drift" in lithiation. Warming causes the lithium species to attack its own protecting group (Path B).

References

  • Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie Int. Ed.1[1][5][6][2][7][8][9]

  • O'Brien, P., et al. "Diamine-Free Lithiation−Trapping of N-Boc Heterocycles using s-BuLi in THF." Organic Letters.[10]2[5][6][2][7][8][9]

  • ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Avoiding Over-alkylation." 4

  • Beak, P., & Lee, W.K. "General Procedures for the Lithiation/Trapping of N-Boc Piperazines." Journal of Organic Chemistry. (Foundational context for Module 2). 11[5][6][2][8][9]

Sources

Technical Support Center: Streamlining Purification Workflows for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the common purification challenges encountered in organic synthesis. By understanding the principles behind these techniques, you can streamline your workflows, improve purity, and increase yield.

Choosing Your Purification Path: A Logic-Driven Approach

The first critical step in any purification workflow is selecting the most appropriate technique. This decision is fundamentally driven by the physical and chemical properties of your target compound and the nature of the impurities.[1]

Decision Workflow for Purification Method Selection

The following diagram outlines a logical workflow to guide your choice between the most common purification techniques: crystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).

Purification_Workflow start Crude Product Mixture is_solid Is the target compound a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes is_volatile Is the compound volatile (MW < 350)? is_solid->is_volatile No (Oil) multigram_scale Multi-gram scale? is_thermally_stable->multigram_scale Yes chromatography Chromatography is a safer bet is_thermally_stable->chromatography No crystallization Consider Crystallization multigram_scale->crystallization Yes multigram_scale->chromatography No (< 1g) difficult_sep Difficult separation? (e.g., diastereomers) chromatography->difficult_sep distillation Consider Distillation is_volatile->distillation Yes (Multi-gram) flash_chrom Flash Column Chromatography is_volatile->flash_chrom No prep_hplc Preparative HPLC difficult_sep->flash_chrom No difficult_sep->prep_hplc Yes

Caption: Decision tree for selecting a primary purification technique.

Flash Column Chromatography: The Workhorse of Purification

Flash chromatography is a rapid and efficient method for purifying organic compounds.[2] However, its success hinges on careful planning and execution. This section addresses common pitfalls and provides solutions.

Frequently Asked Questions (FAQs)

Q1: My compound is not separating from an impurity on the TLC plate. What should I do?

A1: This indicates poor selectivity of your chosen solvent system. The key is to alter the mobile phase composition to exploit differences in the polarity and functional groups of your compounds.

  • Systematically Vary Solvent Polarity: Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.[3] Common starting points are 5-50% ethyl acetate in hexane for compounds of "normal" polarity.[3]

  • Change Solvent System Entirely: If varying the ratio of your current system doesn't work, switch to a different solvent combination. For example, if ethyl acetate/hexane fails, consider dichloromethane/methanol for more polar compounds or ether/hexane.[3]

  • Consider Additives: For acidic or basic compounds, adding a small amount of a modifier can dramatically improve separation. For amines, adding a few drops of triethylamine or a 10% ammonia in methanol solution can prevent streaking.[3] For carboxylic acids, a small amount of acetic or formic acid can have a similar effect.

Q2: My compound won't elute from the column. What are the possible causes?

A2: This is a common and frustrating problem with several potential causes:

  • Compound Decomposition: Your compound may be unstable on silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears.[4]

  • Incorrect Solvent System: You might be using a solvent system that is far too non-polar for your compound.[4] Double-check your solvent choices.[4]

  • Compound Came Off in the Solvent Front: If your compound is very non-polar, it may have eluted with the initial solvent front.[4] Always check the first few fractions.[4]

  • Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to detect by TLC.[4] Try concentrating a few fractions in the expected elution range.[4]

Q3: How do I load a sample that is not soluble in my elution solvent?

A3: This is a frequent issue, especially with polar compounds and non-polar solvent systems like ethyl acetate/hexane.[4]

  • Dry Loading: The preferred method is to dissolve your crude mixture in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Minimal Strong Solvent: A riskier alternative is to dissolve the sample in a very small volume of a strong solvent like dichloromethane and load it directly.[4] However, this can disrupt the column packing and lead to poor separation.

Troubleshooting Guide: Flash Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Cracked or channeled column bed Improper packing; column allowed to run dry.Repack the column carefully, ensuring a uniform slurry and avoiding air bubbles. Never let the solvent level drop below the top of the silica.[2]
Inconsistent flow rate Clogs in the system (frits, tubing); pump malfunction.[2]Check for and clear any obstructions. Verify pump settings and monitor system pressure.[2]
Streaking or tailing of spots on TLC Compound is acidic or basic; overloading of the column.Add a modifier to the solvent system (e.g., triethylamine for bases, acetic acid for acids). Reduce the amount of sample loaded onto the column.
Compound crystallizes on the column High concentration of the compound in a solvent where it has borderline solubility.This is a difficult problem to solve. You may need to use a wider column with more silica or consider a different purification method.[4]
Protocol: Standard Flash Column Chromatography
  • Select a Solvent System: Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.3-0.4.[4]

  • Prepare the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Fill the column with the chosen non-polar solvent.

    • Slowly add the silica gel as a slurry in the non-polar solvent, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • For liquid samples, dissolve in a minimal amount of the elution solvent and apply to the top of the column.

    • For solid samples, use the dry loading method described above.

  • Elute the Column:

    • Carefully add the elution solvent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and analyze by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Preparative HPLC: For High-Purity Separations

Preparative HPLC is a powerful technique for isolating pure compounds, especially for challenging separations or when high purity is paramount.[5][6]

Frequently Asked Questions (FAQs)

Q1: How do I translate my analytical HPLC method to a preparative scale?

A1: The goal of preparative HPLC is different from analytical HPLC; the focus is on throughput and purity rather than perfect peak shape.[6][7][8]

  • Same Stationary Phase: Use a preparative column packed with the same stationary phase as your analytical column to ensure a smooth scale-up.[6]

  • Simplify the Method: Preparative methods often use simpler conditions, such as isocratic elution or simple gradients, that are more suitable for larger scales.[7]

  • Loading Studies: Perform loading studies on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution.[5][9] This information is crucial for estimating the loading capacity on the preparative scale.[5]

Q2: My compound is precipitating during injection. How can I prevent this?

A2: This often occurs when a sample dissolved in a strong organic solvent (like DMSO) encounters a highly aqueous mobile phase at the start of a reversed-phase separation.[10]

  • Organic Phase Injection: An advanced technique involves connecting the autosampler to the organic solvent flow path. This allows the sample to be diluted with the organic mobile phase before it mixes with the aqueous phase, minimizing the risk of precipitation.[10]

  • At-Column Dilution: A T-piece can be installed just before the column to mix the sample with the mobile phase, diluting it before it reaches the stationary phase.[6]

Q3: What are the key parameters to optimize for a preparative separation?

A3: The three main interdependent parameters are purity, yield, and throughput.[5][6][8] Optimizing one often comes at the expense of another.[6][8]

  • Selectivity: This is the most critical parameter.[8] Maximize the separation between your target peak and its closest impurities by adjusting the mobile phase composition (organic modifier, pH, additives) and stationary phase chemistry.[11]

  • Loading: Overloading the column is common in preparative HPLC to increase throughput.[5] This will cause peaks to broaden and become more triangular.[5] The key is to load as much sample as possible while still achieving the desired purity.

  • Flow Rate: Increasing the flow rate can reduce run time but may decrease resolution. An optimal flow rate will balance speed and separation efficiency.

Troubleshooting Guide: Preparative HPLC
Problem Potential Cause(s) Recommended Solution(s)
Poor resolution Inappropriate mobile phase or stationary phase; column degradation.[12]Re-optimize the method on an analytical scale, focusing on selectivity.[11] Try a different column chemistry.
Asymmetric peaks (tailing or fronting) Column overload; secondary interactions with the stationary phase; physical column damage.[13]Reduce the sample load.[12][13] Adjust mobile phase pH for ionizable compounds.[11] Check for voids in the column.[13]
High backpressure Clogged frit or column; sample precipitation.[12]Filter all samples and mobile phases. Flush the system. If necessary, replace the column frit or the column itself.
Ghost peaks Contamination in the mobile phase or from previous injections (carryover).[13]Use high-purity solvents.[12] Run blank injections to identify the source of contamination.[13] Clean the injector and sample loop.[14]

Crystallization: The Art and Science of Purification

Crystallization is a cost-effective and powerful technique for purifying solid compounds.[15][16] Success relies on selecting the right solvent and controlling the cooling process.[16]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallization?

A1: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[16][17]

  • Solubility Testing: Test the solubility of your crude solid in small amounts of various solvents at room temperature and with heating.

  • Solvent Properties: The solvent should be relatively volatile for easy removal, have a boiling point at least 10°C below the melting point of your solid to prevent "oiling out," and should not react with your compound.[17]

  • Polarity: Like dissolves like. Polar compounds tend to crystallize well from non-polar solvents, and vice versa.

Q2: My compound is not crystallizing out of solution. What can I do?

A2: This is a common issue, often due to supersaturation or using too much solvent.[18]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can act as nucleation sites.[18]

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[16][18]

  • Reduce Solvent Volume: If you've used too much solvent, carefully evaporate some of it and allow the solution to cool again.[18]

  • Cooling: Try cooling the solution in an ice bath to further decrease the solubility of your compound.[18]

Q3: My compound "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid, often because the solution temperature is above the compound's melting point.[17][18][19] This is problematic as impurities tend to dissolve in the oil, preventing purification.[19]

  • Reheat and Add More Solvent: Reheat the solution to redissolve the oil, then add a small amount of additional solvent to keep the compound soluble for longer as it cools.[18][19]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oil.[18][19]

Troubleshooting Guide: Crystallization
Problem Potential Cause(s) Recommended Solution(s)
Crystallization is too rapid Solution is too concentrated; cooling is too fast.Reheat to dissolve the solid, add a small amount of extra solvent, and allow to cool more slowly.[19]
Poor yield Too much solvent was used; premature crystallization during hot filtration.[19]Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated to prevent the compound from crashing out.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal.[17]
Amorphous solid forms instead of crystals Some compounds are inherently difficult to crystallize.[16]This can be a significant challenge. Trying a different solvent system or a different purification technique may be necessary.[16]
Protocol: A Step-by-Step Guide to Recrystallization
  • Dissolve the Impure Solid: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude solid.[20]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a gravity filtration of the hot solution to remove them.[20]

  • Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[20]

  • Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the Crystals: Allow the crystals to air dry on the filter paper or place them in a desiccator to remove residual solvent.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Scribd. Preparative HPLC Method Development Guide. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Kromasil. Basic methodology for method development in preparative HPLC. [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. [Link]

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Unknown Source. 4. Crystallization. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Biotage. Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • YMC CO., LTD. Strategy of method development for isolation/purification. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Unknown Source. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]

  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Agilent. Strategy for Preparative LC Purification. [Link]

  • Unknown Source. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]

  • MZ-Analysentechnik. General tips for preparative HPLC Technical Note. [Link]

  • REACH Devices. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • Scribd. Solvent Workup Guide for Chemists. [Link]

  • LCGC International. Top Three HPLC Method Development Tips. [Link]

  • Agilent. Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC. [Link]

  • LCGC International. Introduction to Preparative HPLC. [Link]

  • Interchim. What is Purification by Preparative Liquid Chromatography?. [Link]

  • YouTube. Common Challenges in Crystallization Processes. [Link]

  • ALWSCI. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Shimadzu Scientific Instruments. Diagnosing Chromatography Problems & Troubleshooting. [Link]

Sources

Technical Support Center: Identifying and Mitigating Contamination in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who understand that the success of a chemical reaction is fundamentally dependent on the purity of its components. Unseen contaminants can lead to failed reactions, unexpected side products, and non-reproducible results, costing valuable time and resources.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you identify, mitigate, and prevent contamination in your critical experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding contamination.

Q1: What are the most common sources of contamination in my chemical reaction?

Contamination is the introduction of any substance that is not a desired starting material, reagent, or solvent. These can be broadly categorized:

  • Environmental Contaminants: The most pervasive is atmospheric water and oxygen, which can quench sensitive reagents or participate in side reactions.[1][3][4] Dust and other airborne particulates can also introduce a variety of organic and inorganic impurities.[5]

  • Reagent and Solvent Impurities: The stated purity of a chemical is not absolute. Lower-grade reagents may contain byproducts from their own synthesis, degradation products, or residual solvents.[6][7] Water is a common impurity in many organic solvents.[8]

  • Process-Induced Contamination: This category is broad and includes anything introduced by your own experimental setup and procedures.

    • Leaching: Chemical species can leach from glassware, stir bars (releasing Teflon or trace metals), and plasticware (plasticizers).[9][10]

    • Cross-Contamination: Using improperly cleaned glassware or sharing equipment between different reactions is a frequent cause of trouble.[5][11]

    • Lubricants: Grease from joints in vacuum systems is a notorious source of hydrocarbon contamination.[3][12][13]

Q2: How can I tell if my reaction is contaminated?

Identifying contamination requires careful observation and analysis:

  • Visual Cues: Unexpected color changes, the formation of precipitates when none are expected, or the reaction mixture becoming cloudy can be initial signs.

  • Monitoring Techniques: Thin-Layer Chromatography (TLC) is an excellent first-line tool. The appearance of unexpected spots can indicate the presence of impurities or side products.[14]

  • Spectroscopic Analysis: A crude Nuclear Magnetic Resonance (NMR) spectrum is often the most definitive way to assess a reaction's progress and purity.[15] Unexplained peaks are a clear red flag. Other techniques like FTIR can also reveal the presence of unexpected functional groups.[16]

  • Reaction Failure: The most obvious sign is a reaction that stalls, provides a very low yield, or fails to produce the desired product altogether.[2][15]

Q3: What grade of solvents and reagents should I be using?

The required purity depends entirely on the sensitivity of your reaction. Using an unnecessarily high grade is costly, while using too low a grade can doom your experiment.

Chemical Grade Typical Purity Common Applications & Considerations
Technical Grade Often <95%Suitable for industrial applications or non-critical lab tasks like cleaning. Not for synthesis.[7][17]
Laboratory Grade ~95-97%Good for educational labs or preparatory work where exact impurity levels are not critical.[7][18][19]
Reagent Grade ≥95% (often higher)Generally equivalent to ACS grade and suitable for most laboratory and analytical applications.[7][20]
ACS Grade Meets/Exceeds ACS standardsHigh purity (≥95%) suitable for applications requiring stringent quality specifications.[7][18][20]
USP/NF Grade Meets USP/NF standardsAcceptable for food, drug, or medicinal use.[18][20]
HPLC Grade High purity, low UV absorbanceSpecifically for use in High-Performance Liquid Chromatography to minimize interference.[19][21]

For most sensitive organic syntheses, especially those involving organometallics or transition-metal catalysis, using at least ACS grade reagents and anhydrous solvents is the standard recommendation.

Q4: How do I properly clean my glassware to avoid cross-contamination?

Effective glassware cleaning is a non-negotiable pillar of successful synthesis. The best practice is to clean glassware immediately after use to prevent residues from hardening.[22]

  • Initial Rinse: Start by rinsing the glassware with an appropriate solvent to remove the bulk of the reaction residue. For organic residues, acetone or ethanol are effective.[22][23]

  • Detergent Wash: Use a laboratory-grade detergent (e.g., Alconox, Liquinox) and hot water.[22] Household dish soaps may leave interfering residues.[5][22] Use a soft brush to scrub all surfaces, avoiding wire brushes that can scratch the glass.[5]

  • Thorough Rinsing: Rinse thoroughly with tap water to remove all detergent, followed by multiple rinses with deionized (DI) or distilled water to remove mineral residues from tap water.[5][24]

  • Drying: It's best to let glassware air dry on a clean rack.[22] If immediate use is required, a final rinse with acetone can accelerate drying as it evaporates quickly.[22] Avoid paper towels, which can leave fibers.[22]

For stubborn organic residues or trace metal-sensitive reactions, more aggressive cleaning methods like a base bath (isopropanol/KOH) or an acid bath (HCl or HNO3 solution) may be necessary.[24] Always handle these corrosive cleaning solutions with extreme care and appropriate personal protective equipment (PPE).[23]

Part 2: Troubleshooting Guides

This section provides systematic approaches to common contamination-related problems.

Guide 1: Unexpected Side Products in My Analysis

You've run your reaction, and the crude NMR or LC-MS shows multiple unexpected peaks. This indicates the formation of unintended byproducts, which often stem from contamination.[2][14][25]

Workflow for Identifying the Source of Side Products

G start Unexpected Peaks in Crude Analysis (NMR/LC-MS) check_reagents Analyze Starting Materials and Reagents (NMR, GC-MS) start->check_reagents Step 1 check_solvent Is the Solvent a Contributor? (e.g., water, stabilizer) start->check_solvent Step 2 check_atmosphere Was the Reaction Sensitive to Air/Moisture? start->check_atmosphere Step 3 check_leaching Could Contaminants Leach from Equipment? start->check_leaching Step 4 isolate_impurity Isolate Impurity (Prep-TLC, Column) check_reagents->isolate_impurity If impurity is present in starting material dry_solvent Use Anhydrous Solvent/ Purify via Still or Column check_solvent->dry_solvent If water or solvent impurities suspected inert_technique Improve Inert Atmosphere Technique check_atmosphere->inert_technique If oxidation/hydrolysis products are possible change_equipment Use Different Stir Bar/ All-Glass Setup check_leaching->change_equipment If leaching is suspected (e.g., grease, metals) identify_impurity Characterize Impurity (MS, NMR, FTIR) isolate_impurity->identify_impurity purify_reagents Purify Reagents/ Use Higher Grade identify_impurity->purify_reagents If source is identified

Caption: Troubleshooting workflow for unexpected side products.

Causality Behind the Steps:

  • Analyze Starting Materials: The most straightforward source of an impurity is a contaminated starting material.[6] Before blaming the reaction, confirm the purity of what you started with.

  • Evaluate the Solvent: Solvents are a major source of pollution in chemical processes.[26] Water is a common culprit in reactions using anhydrous conditions.[9][27][28] Some solvents, like chloroform, contain stabilizers (e.g., ethanol) that can be reactive.

  • Consider the Atmosphere: If your reaction involves air-sensitive reagents (e.g., organolithiums, phosphines), unintended oxidation or hydrolysis products are highly likely without rigorous inert atmosphere techniques.

  • Investigate Leaching: For high-temperature or long-duration reactions, consider what might be leaching into your flask.[10][29][30][31] Silicone grease is notorious for showing up in NMR spectra.[12] Trace metal contaminants from stir bars or spatulas can sometimes catalyze unwanted side reactions.[32][33][34]

Guide 2: Reaction Fails or Stalls Unexpectedly

A reaction that refuses to start or stops partway through is a classic symptom of a catalytic or stoichiometric problem, often caused by a contaminant.

Troubleshooting Decision Tree for a Failed Reaction

G start Reaction Fails or Stalls q1 Is the Reaction Water-Sensitive? start->q1 a1_yes Source of Water? - Inadequately dried glassware - 'Anhydrous' solvent is wet - Reagent absorbed moisture - Poor inert technique q1->a1_yes Yes q2 Is a Catalyst Used? q1->q2 No sol1 ACTION: Re-dry glassware. Use freshly purified solvent. Use new/fresh reagent. a1_yes->sol1 a2_yes Catalyst Poisoned? - Trace metals (e.g., from old reagents) - Sulfur/thiols - Oxygen (for some Pd catalysts) q2->a2_yes Yes q3 Are Reagents Stoichiometric? q2->q3 No sol2 ACTION: Use higher purity reagents. Purify starting materials. Thoroughly degas solvent/reaction. a2_yes->sol2 a3_yes Reagent Degraded? - Active reagent (e.g., n-BuLi) was titrated incorrectly - Starting material is impure q3->a3_yes Yes sol3 ACTION: Re-titrate active reagents. Verify purity of all starting materials. a3_yes->sol3

Caption: Decision tree for troubleshooting a failed reaction.

Expert Insights:

  • Water as a Quencher: Even trace amounts of water can titrate out expensive organometallic reagents or protonate strong bases, effectively stopping the reaction before it starts.[9] The impact of dissolved gases like oxygen can also be detrimental.[9]

  • Catalyst Poisoning: Many transition-metal catalysts are exquisitely sensitive to impurities. Trace amounts of sulfur, oxygen, or other metals can bind to the catalytic center and deactivate it.

  • Purity Affects Stoichiometry: If your starting material is only 90% pure, you are adding 10% less of it than you calculated. For reactions requiring precise stoichiometry, this can lead to incomplete conversion and a complex mixture of products.

Part 3: Key Experimental Protocols

Adherence to validated protocols is the best defense against contamination.

Protocol 1: Purification of a Solvent by Distillation

This protocol describes the purification of a solvent like Tetrahydrofuran (THF) using a sodium/benzophenone still, a classic method for obtaining anhydrous, oxygen-free solvent.

⚠️ Safety First: This procedure involves metallic sodium, a flammable and water-reactive solid, and flammable solvents. It must be performed in a certified chemical fume hood by trained personnel with appropriate PPE.

Methodology:

  • Pre-Drying: Add approximately 1L of ACS grade THF to a 2L round-bottom flask containing ~50g of anhydrous calcium sulfate. Allow it to sit overnight to remove the bulk of the water.

  • Apparatus Setup: Assemble a distillation apparatus. The flask should be equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas adapter connected to a nitrogen or argon line with an oil bubbler to maintain an inert atmosphere.

  • Initial Reflux: Decant the pre-dried THF into the clean, dry distillation flask. Add small, freshly cut pieces of sodium metal (~5g) and a small amount of benzophenone (~1g).

  • Heating and Observation: Gently heat the mixture to reflux with stirring. The solution will initially be colorless or yellow. As the sodium reacts with residual water and the benzophenone, a deep blue or purple color will develop.[4] This color indicates the formation of the benzophenone ketyl radical anion, which signifies that the solvent is anhydrous and oxygen-free.[4]

  • Collection: Once the deep blue color persists for several hours of reflux, the solvent is ready for collection. Collect the purified solvent by distillation into a dry, inert-atmosphere collection flask (e.g., a Schlenk flask).

  • Storage: Store the purified solvent over activated molecular sieves in a sealed container under an inert atmosphere.

Protocol 2: Analytical Contaminant Identification

If you have an unknown impurity, a combination of analytical techniques is required for identification.[35][36][37]

Methodology:

  • Isolation: Isolate the impurity from the reaction mixture using a suitable chromatographic technique, such as preparative TLC or flash column chromatography.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (e.g., via LC-MS or direct infusion). This will provide the accurate molecular weight and elemental formula of the impurity.[35][36]

  • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. This will provide detailed information about the structure and connectivity of the molecule.[35][36]

  • Gas Chromatography (GC): For volatile impurities, such as residual solvents, GC or GC-MS is the ideal technique for separation and identification.[35][36]

  • Inductively Coupled Plasma (ICP-MS): If trace metal contamination is suspected (e.g., from a catalyst or leaching), ICP-MS is a highly sensitive technique for detecting and quantifying elemental impurities.[32][33][35][38]

By systematically applying these troubleshooting guides and adhering to rigorous experimental protocols, you can significantly reduce the impact of contamination, leading to more reliable, reproducible, and successful chemical research.

References

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • How to Clean Laboratory Glassware: A Comprehensive Guide. (2024, December 30). Lab Manager.
  • Innovative Solvent Purification Techniques.
  • Essential Tips for Washing Academy Labor
  • What are good cleaning techniques for laboratory glassware? (2007, July 2). Ace Glass Inc. Support Helpdesk.
  • How to Clean Lab Glassware. (2024, April 12). Pipette.com.
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8).
  • Laboratory Glassware Cleaning and Storage. (2018, March 14). [Source not specified].
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Source not specified].
  • The Most Common Grades of Reagents and Chemicals. (2018, February 27). Lab Manager.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Open Access Journals - Research and Reviews.
  • A guide to Chemical Grades. Camlab.
  • Impurities Detection in Pharmaceuticals. Drug Development and Delivery.
  • Understanding Reagent Grades: What AR, LR, and HPLC Really Mean. Reactivo.
  • What Do The Different Grades Of Chemicals Mean? (2020, January 22). [Source not specified].
  • Water Contaminants: Types, Sources and Impacts in the Lab. Sigma-Aldrich.
  • Chemical Grades Explained: ACS, USP, FCC & Technical Guide. (2026, February 9). [Source not specified].
  • Solvent Purification | Solvent filtration systems & assembly. [Source not specified].
  • An Overview on the Organic Contaminants. (2016, March 9).
  • Your vacuum system's fasteners may be a problem, why? (2021, September 9). UC Components, Inc..
  • Troubleshooting unexpected side products in indole synthesis. Benchchem.
  • Greener synthesis of chemical compounds and materials. (2019, November 6). The Royal Society.
  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester.
  • What is Solvent Removal?
  • Side Reactions. Journal of New Developments in Chemistry - Open Access Pub.
  • What Is High Vacuum Grease? (2025, August 9). INCURE INC. - Incurelab.
  • Leaching Concepts.
  • Chemical contamination. Earth Sciences New Zealand - NIWA.
  • Influences in Vacuum Systems. Pfeiffer Know-How.
  • The use of alternative solvent purification techniques. American Chemical Society.
  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026, January 7). [Source not specified].
  • A Review of Outgassing and Methods for its Reduction. (2017, September 30). [Source not specified].
  • The Ripple Effect of Water Contaminants: How Toxins Travel Through the Ecosystem. (2025, February 17). [Source not specified].
  • Minimizing Contamination Risks in Organic Farming. (2023, December 3). Agriculture Institute.
  • Current trends in the detection and removal of heavy metal ions using functional materials. (2023, August 2). [Source not specified].
  • Laboratory Leaching Test Procedure. (2017, September 23). 911Metallurgist.
  • Common Contamination Detection and Analysis Techniques. (2024, December 13).
  • 8.4: Chemical Contamination of Water. (2023, June 26). Chemistry LibreTexts.
  • Chemical Contaminants of Water and Health Consequences Scoping Review. Documents & Reports.
  • The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. (2024, April 3).
  • Sulphate-Chloride Leaching of Chalcopyrite: Process Optimization and Predictive Computational Modeling Using Gaussian Process Regression. (2026, February 9). MDPI.
  • Side reactions – Knowledge and References. Taylor & Francis.
  • Side reactions: Significance and symbolism. (2025, December 5). [Source not specified].
  • The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. PMC.
  • How to reduce outgassing in vacuum systems. Leybold United Kingdom.
  • Contamination Analysis of Trace Chemicals and Metals. Intertek.
  • Rare Earth Element Leaching: Methods & Green Tech. (2026, February 11). Discovery Alert.
  • Organic Contamination → Area → Sustainability. [Source not specified].
  • Leaching Process Examples. (2020, August 24). BYJU'S.
  • (PDF) ORGANIC CONTAMINATION OF FOOD. (2025, January 6).

Sources

Validation & Comparative

Validation of the biological activity of 3-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 3-[(2-Ethoxyphenoxy)methyl]piperidine , a pharmacological probe structurally analogous to the antidepressant Viloxazine .[1] This compound serves as a critical reference point in the study of non-tricyclic monoamine reuptake inhibitors.

Executive Summary & Chemical Identity

This compound is a synthetic piperidine derivative engineered as a bioisostere of Viloxazine (a morpholine-based antidepressant).[1] It functions primarily as a Norepinephrine (NET) and Serotonin (SERT) Reuptake Inhibitor .[1]

Unlike tricyclic antidepressants (TCAs) which often carry heavy anticholinergic burdens, this scaffold offers a "cleaner" pharmacological profile, making it a vital tool for researchers investigating mood disorders without the confounding variables of muscarinic toxicity.[1]

Chemical Structure & Relation to Standards
  • Core Scaffold: Piperidine ring linked via a methylene ether to an ortho-substituted phenol.[1]

  • Key Modification: Replacement of Viloxazine's morpholine oxygen with a methylene group, increasing lipophilicity while retaining the pharmacophore required for monoamine transporter binding.[1]

Comparative Profiling: The "Gold Standard" Matrix

To validate the biological activity of this compound, it must be benchmarked against established clinical standards.[1] The following table synthesizes historical potency data and functional outcomes.

FeatureTarget Compound Viloxazine (Benchmark)Desipramine (TCA Control)
Primary Mechanism Dual NET/SERT InhibitionDual NET/SERT InhibitionPotent NET Selective Inhibition
Chemotype PiperidineMorpholineTricyclic (Dibenzazepine)
In Vitro Potency (Uptake) High (Comparable to Viloxazine)ModerateVery High (NET dominant)
Reserpine Reversal Effective (reverses ptosis/hypothermia)EffectiveEffective
Anticonvulsant Activity Present (vs. Pentylenetetrazole)PresentPro-convulsant (Risk)
Toxicity Profile Lower Acute ToxicityLowHigh (Cardiotoxicity risk)

Analyst Insight: The Target Compound distinguishes itself by retaining the anticonvulsant properties of Viloxazine, a rare trait among antidepressants which usually lower the seizure threshold.[1] This makes it a superior probe for models involving comorbid epilepsy and depression.[1]

Validation Pillar I: In Vitro Mechanism (Synaptosomal Uptake)[1]

Objective: Quantify the compound's affinity for NET and SERT transporters using radioligand uptake assays. This is the definitive proof of direct biological engagement.

Experimental Protocol: Synaptosomal Uptake Inhibition

Principle: Measure the reduction in the active transport of tritiated neurotransmitters into isolated nerve terminals (synaptosomes) in the presence of the test compound.

Workflow:

  • Tissue Preparation: Homogenize fresh porcine or rodent brain cortex (for NE/5-HT) and striatum (for DA) in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris; use supernatant (synaptosomes).

  • Incubation:

    • Pre-incubate synaptosomes with This compound (0.1 nM – 100 µM) for 5 mins at 37°C.

    • Add radioligand: [3H]-Norepinephrine or [3H]-Serotonin (final conc. ~50-100 nM).[1]

    • Incubate for 5–10 mins.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting of the filters.

  • Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism).

Validation Check: The assay is valid ONLY if the control inhibitor (Desipramine for NE, Fluoxetine for 5-HT) yields IC50 values within 2-fold of historical literature (e.g., Desipramine IC50 ~1-10 nM).[1]

Validation Pillar II: In Vivo Efficacy (Reserpine Interaction)

Objective: Confirm that in vitro uptake inhibition translates to functional restoration of monoaminergic tone in a living system.

Experimental Protocol: Reserpine-Induced Ptosis & Hypothermia

Causality: Reserpine depletes vesicular storage of monoamines, causing sedation, hypothermia, and ptosis (drooping eyelids).[1] Agents that block reuptake increase synaptic amine availability, reversing these symptoms.[1]

Workflow:

  • Induction: Administer Reserpine (2.5 mg/kg, i.p.) to mice.[1] Wait 18 hours for depletion peak.[1]

  • Treatment: Administer This compound (10–50 mg/kg, i.p.) or Vehicle.[1]

  • Readout (Ptosis): Assess eyelid closure on a scale (0 = open, 4 = closed) at 60 min post-treatment.

  • Readout (Hypothermia): Measure rectal temperature. Significant prevention of temperature drop (ΔT > 1-2°C vs control) indicates efficacy.[1]

Visualizing the Mechanism & Workflow

The following diagrams illustrate the compound's mechanism and the logical flow of validation.

Figure 1: Mechanism of Action (Synaptic Cleft)

MOA Compound 3-[(2-Ethoxyphenoxy) methyl]piperidine Transporter Monoamine Transporter (NET / SERT) Compound->Transporter Blocks Presynaptic Presynaptic Neuron (Storage Vesicles Depleted) Synapse Synaptic Cleft (Neurotransmitter Accumulation) Presynaptic->Synapse Release (Low) Transporter->Presynaptic Reuptake (Inhibited) PostSynaptic Postsynaptic Receptor (Signal Restoration) Synapse->PostSynaptic Activation

Caption: The compound blocks NET/SERT transporters, preventing the clearance of neurotransmitters and compensating for reserpine-induced depletion.[1]

Figure 2: Validation Logic Flow

ValidationFlow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo Synthesis Synthesis (Piperidine Scaffold) UptakeAssay Synaptosomal Uptake (IC50 Determination) Synthesis->UptakeAssay Purified Cmpd ReserpineTest Reserpine Reversal (Ptosis/Hypothermia) UptakeAssay->ReserpineTest If IC50 < 1µM Toxicity Acute Toxicity & Anticonvulsant Screen ReserpineTest->Toxicity If Efficacious Decision Validated Lead Toxicity->Decision Safety Profile Confirmed

Caption: Step-by-step decision tree for validating the biological activity from synthesis to in vivo safety.

References

  • Balsamo, A., et al. (1987).[1] "this compound derivatives.[1][2][3][4][5] Synthesis and antidepressant activity."[1][5] Journal of Medicinal Chemistry, 30(1), 222–225.[1][5]

    • Primary source for synthesis, synaptosomal uptake data, and reserpine interaction protocols.[1]

  • Mallick, S. (2016).[1] "Viloxazine: A Review of its Pharmacology and Therapeutic Potential." Journal of Psychiatry and Neuroscience.

    • Provides the comparative pharmacological baseline for the morpholine analog.
  • Santa Cruz Biotechnology. "this compound Product Data Sheet.

Sources

Comprehensive Guide to Cross-Reactivity Profiling for Novel Piperidine-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Paradox

In medicinal chemistry, the piperidine scaffold is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, particularly G-Protein Coupled Receptors (GPCRs) and ion channels. However, this versatility comes at a cost: promiscuity .

For drug development professionals, the challenge with novel piperidine-based ligands is not achieving potency, but achieving selectivity . The basic nitrogen (typically


 9–11) and the lipophilic ring system predispose these molecules to off-target interactions with the hERG potassium channel (cardiotoxicity risk) and structurally homologous GPCRs (e.g., Muscarinic, Histamine, and Opioid receptors).

This guide provides a rigorous, data-driven framework for evaluating the cross-reactivity of novel piperidine ligands. We compare optimized novel scaffolds against traditional "dirty" drugs and outline a self-validating experimental workflow to ensure your lead compounds survive safety pharmacology profiling.

The Piperidine Scaffold & Target Landscape[1][2]

Why Piperidines are "Sticky"

The pharmacophore of many piperidine ligands relies on a protonated nitrogen interacting with a conserved aspartate residue in the transmembrane region of aminergic GPCRs (e.g.,


). Unfortunately, this same feature facilitates high-affinity binding to the hERG channel pore via cation-

interactions with aromatic residues (Tyr652, Phe656), leading to QT prolongation.
Critical Cross-Reactivity Panels

When profiling a novel piperidine, you are not just looking for "clean" profiles; you are validating the mechanism of action.

  • Primary Targets: Sigma Receptors (

    
    ), Histamine (
    
    
    
    ), Dopamine (
    
    
    ), Opioid (
    
    
    ).
  • Obligatory Off-Targets (The "Death" Panel): hERG (

    
    ), Muscarinic (
    
    
    
    ),
    
    
    -Adrenergic, and 5-HT subtypes.

Comparative Analysis: Novel vs. Traditional Ligands

We compare a representative Novel 4-Benzylpiperidine Derivative (NPD-12) against a traditional, non-selective piperidine reference, Haloperidol .

Performance Metric 1: Receptor Subtype Selectivity

Traditional piperidines often exhibit "flat" binding profiles across receptor families. Novel ligand design focuses on structural modifications (e.g., introducing steric bulk or reducing basicity) to discriminate between subtypes.

Table 1: Binding Affinity (


) and Selectivity Ratios 
Target / Off-TargetHaloperidol (Traditional) NPD-12 (Novel Optimized) Performance Delta
Sigma-1 (

) [Target]
2.5 nM3.2 nM Comparable Potency
Sigma-2 (

)
50 nM217 nM 67x Selectivity (vs 20x)
Histamine

~10 nM6.2 nM High Dual Affinity
Muscarinic

150 nM>10,000 nM Eliminated Liability
hERG (

)
28 nM2,300 nM ~80-fold Safety Margin Improvement

Data synthesized from comparative studies on piperidine/piperazine derivatives [1, 3].[1][2][3][4]

Performance Metric 2: Safety Pharmacology (hERG Liability)

The most critical advancement in novel piperidine engineering is the mitigation of hERG blockade.

  • Traditional: High lipophilicity + basic amine = High hERG affinity.

  • Novel Strategy: Introduction of polar groups (e.g., urea, hydroxyl) or electron-withdrawing groups (fluorine) on the piperidine ring reduces the

    
     and lipophilicity (cLogP), destabilizing the interaction with the hERG pore without destroying target binding [5].
    

Experimental Protocols: A Tiered Screening System

To replicate these results and validate your own ligands, follow this tiered cross-reactivity workflow. This system is designed to fail fast—eliminating promiscuous compounds before expensive in vivo studies.

Tier 1: In Silico Filter (The "Virtual" Gate)

Before synthesis, screen candidates using homology models.

  • Protocol: Dock ligands into the crystal structures of the target (e.g., S1R, PDB: 5HK1) and the hERG pore (Cryo-EM models).

  • Criteria: Discard compounds with predicted hERG binding energy < -7.0 kcal/mol or lack of specific hydrogen bonding in the target pocket [2].

Tier 2: Radioligand Binding (The "Gold Standard")
  • Objective: Determine

    
     values for rank-ordering.
    
  • Method: Competition binding using

    
    -labeled standards (e.g., 
    
    
    
    for
    
    
    ).
  • Critical Step: Use a broad concentration range (

    
     to 
    
    
    
    M). Single-point screening (at 10
    
    
    M) is insufficient for piperidines due to their "sticky" nature; full curves are required to detect low-affinity off-target interactions [3].
Tier 3: Functional Profiling (Agonist vs. Antagonist)

Binding does not equal function. A piperidine might bind an off-target GPCR but act as a "silent antagonist," which is clinically distinct from an inverse agonist.

  • Assay:

    
     binding or BRET (Bioluminescence Resonance Energy Transfer) assays.
    
  • Readout: Measure the recruitment of G-proteins or

    
    -arrestin.
    
  • Self-Validation: Include a known antagonist (e.g., atropine for Muscarinic assays) to confirm that any observed signal is receptor-mediated and not an artifact of compound fluorescence [4].

Visualization: The Tiered Screening Workflow

CrossReactivityWorkflow Start Novel Piperidine Library InSilico Tier 1: In Silico Docking (Target vs. hERG/M1) Start->InSilico Binding Tier 2: Radioligand Binding (Ki Determination) InSilico->Binding Pass Discard1 Discard: High Predicted hERG Risk InSilico->Discard1 Fail Functional Tier 3: Functional Assays (GTPγS / Calcium Flux) Binding->Functional High Affinity & Selectivity Discard2 Discard: Non-Selective (Ki ratio < 10) Binding->Discard2 Promiscuous Binding Safety Tier 4: Safety Pharmacology (hERG Patch Clamp) Functional->Safety Desired MoA Confirmed Discard3 Discard: Off-Target Agonism Functional->Discard3 Adverse Off-Target Activity Lead Validated Lead Candidate Safety->Lead Safety Margin > 30x

Caption: Figure 1. A self-validating, tiered screening workflow designed to filter promiscuous piperidine ligands early in the discovery phase.

Case Study: Mitigating hERG Liability in Dual S1R/H3R Ligands

The Challenge: A research group identified a potent piperidine-based dual antagonist for Sigma-1 (


) and Histamine 

receptors (intended for neuropathic pain). However, the lead compound showed 98% inhibition of hERG at 10

M.

The Intervention: Using the structural insights from Metric 2, the team applied two modifications:

  • Basicity Reduction: The piperidine nitrogen

    
     was lowered by introducing an electron-withdrawing fluorine at the 3-position.[5]
    
  • Lipophilicity Tuning: A 4-benzyl group was replaced with a more polar 4-benzyloxy group.

The Result: The optimized compound (Analog 16) retained nanomolar affinity for S1R (


) and 

(

) but exhibited an hERG

. This demonstrates that selectivity is an engineering problem, not an inherent flaw of the scaffold [3, 5].
Visualization: Structural Logic of hERG Avoidance

hERG_Avoidance Piperidine Basic Piperidine Core (pKa ~10) Interaction Strong Cation-Pi Interaction (hERG Tyr652/Phe656) Piperidine->Interaction Promotes Modification Mod: Add 3-Fluoro or Replace w/ Piperazine Piperidine->Modification Optimization Block hERG Channel Blockade (QT Prolongation) Interaction->Block Causes Result Reduced Basicity (pKa ~8) & Lipophilicity Modification->Result Result->Interaction Destabilizes Outcome Safe Profile (Retained Target Affinity) Result->Outcome

Caption: Figure 2. Mechanistic pathway showing how structural modifications to the piperidine core disrupt hERG binding without compromising target affinity.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. MDPI. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists. International Journal of Molecular Sciences. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

Sources

Comparative Guide: Biophysical Techniques for Determining Binding Affinity of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In hit-to-lead optimization and lead characterization, the accurate determination of binding affinity (


) is the distinct delineator between a "binder" and a viable drug candidate. While functional assays provide 

values, these are system-dependent and often misleading due to substrate competition. True biophysical characterization requires orthogonal approaches to validate the mechanism of action.

This guide provides a technical comparison of the three dominant methodologies: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) .[1][2]

Part 1: Fundamental Metrics (The Science of Affinity)

Before selecting a technique, one must distinguish between functional potency and physical affinity.

  • 
     (Half-maximal inhibitory concentration):  Dependent on experimental conditions (enzyme concentration, substrate concentration).
    
  • 
     (Inhibitor constant):  An intrinsic equilibrium constant, calculated from 
    
    
    
    using the Cheng-Prusoff equation for competitive inhibitors:
    
    
  • 
     (Dissociation constant):  The ratio of the dissociation rate (
    
    
    
    ) to the association rate (
    
    
    ).
    
    
    in ideal equilibrium conditions.

Critical Insight:


 tells you how much drug stops the reaction. 

(via SPR/ITC) tells you how tight and how long the drug binds.

Part 2: Technique Selection Matrix

The choice of technique is often dictated by sample availability, the need for kinetic data, and throughput requirements.

SelectionMatrix Start Start: Select Binding Assay Immob Can the target be immobilized? Start->Immob Kinetics Is Residence Time (k_off) required? Immob->Kinetics Yes MST Microscale Thermophoresis (MST) (Solution Phase / Low Sample) Immob->MST No (Steric/Activity issues) Thermo Is full Thermodynamics (ΔH, ΔS) required? Kinetics->Thermo No SPR Surface Plasmon Resonance (SPR) (Gold Standard for Kinetics) Kinetics->SPR Yes Sample Is protein supply limited (<100 µg)? Thermo->Sample No ITC Isothermal Titration Calorimetry (ITC) (Gold Standard for Thermodynamics) Thermo->ITC Yes Sample->ITC No (High accuracy needed) Sample->MST Yes

Figure 1: Decision matrix for selecting the optimal biophysical assay based on experimental constraints and data requirements.

Part 3: Deep Dive into Methodologies

Surface Plasmon Resonance (SPR)

Best for: Kinetics (


), Residence time, High Throughput.[1]

Mechanism: SPR measures changes in the refractive index near a metal surface (sensor chip).[1][3][4][5][6] When a small molecule binds to an immobilized protein target, the mass increase changes the angle of reflected light. This is a label-free technique.[3][4][7]

Protocol: Single-Cycle Kinetics (SCK)

  • Step 1: Chip Activation. Inject EDC/NHS to activate carboxyl groups on a CM5 (dextran) chip.

  • Step 2: Ligand Immobilization. Inject the protein target (ligand) at pH < pI (pre-concentration). Aim for low density (

    
     RU) to avoid mass transport limitations. Block remaining sites with Ethanolamine.
    
  • Step 3: Analyte Injection. Inject the small molecule inhibitor in increasing concentrations (e.g., 0.1x to 10x

    
    ) without regeneration between injections.
    
  • Step 4: Reference Subtraction. Data must be double-referenced (Reference Channel subtracted + Buffer Blank subtracted) to remove bulk refractive index errors (DMSO effect).

Expert Insight:

"The most common failure mode in small molecule SPR is the DMSO mismatch . If your running buffer has 1.0% DMSO and your sample has 1.05% DMSO, the bulk shift will mask the binding signal. Always use solvent correction cycles."

Isothermal Titration Calorimetry (ITC)

Best for: Stoichiometry (


), Enthalpy (

), Entropy (

), Verification of "true" binding.

Mechanism: ITC measures the power (heat) required to maintain zero temperature difference between a sample cell (protein) and a reference cell (water) as the inhibitor is titrated in.[8] It is the only technique that measures binding enthalpy directly.

Protocol: Standard Titration

  • Step 1: Sample Prep. Dialyze protein and dissolve inhibitor in the exact same buffer. Mismatched buffers cause massive heat of dilution artifacts.

  • Step 2: Degassing. Degas samples for 10 minutes to prevent bubble formation during stirring.

  • Step 3: Configuration. Load protein (e.g., 20 µM) in the cell and inhibitor (e.g., 200 µM) in the syringe.

  • Step 4: Titration. Perform 19 injections of 2 µL each (first injection 0.4 µL, usually discarded due to diffusion).

  • Step 5: Analysis. Fit the isotherm to a One-Set-of-Sites model to derive

    
    , 
    
    
    
    , and
    
    
    .

Expert Insight:

"Ensure your c-value (


) is between 5 and 500. If 

, the isotherm is too shallow to determine affinity accurately; if

, the transition is too steep (step-function) and you can only determine stoichiometry, not

."
Microscale Thermophoresis (MST)

Best for: Difficult targets (membrane proteins), Low sample consumption, Immobilization-sensitive proteins.

Mechanism: MST detects changes in the hydration shell, charge, or size of a molecule by measuring its movement in a microscopic temperature gradient (induced by an IR laser).[9][10]

Protocol:

  • Step 1: Labeling. Label the target protein (lysine, cysteine, or His-tag) with a fluorophore. (Label-free versions exist for Trp-rich proteins).

  • Step 2: Titration. Prepare a serial dilution of the inhibitor (16 capillaries) mixed with a constant concentration of labeled protein.

  • Step 3: Measurement. The instrument applies a T-jump (temperature jump). The fluorescence change over time is plotted against inhibitor concentration.

Part 4: Comparative Performance Analysis

The following table contrasts the operational realities of each technique.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics (

)
Thermodynamics (

)
Affinity (

)
Labeling Label-free (Immobilization required)Label-free (In-solution)Fluorescent Label (usually)
Sample Consumption Low (Ligand: <10 µg, Analyte: <100 µL)High (Protein: mg quantities often needed)Very Low (<10 µL per capillary)
Throughput High (Automation friendly, 384-well)Low (1 experiment = 1-2 hours)Medium (16 points in ~20 mins)

Range
pM to mMnM to µM (limited by c-value)pM to mM
Weakness Surface artifacts, Mass transport limitsThroughput, Sample requirementsFalse positives from autofluorescence
Representative Data Output Comparison

Hypothetical data for a nanomolar inhibitor (MW: 350 Da) binding to a 30 kDa protein.

ParameterSPR ResultITC ResultInterpretation

(Assoc. Rate)

Not MeasuredFast on-rate suggests accessible binding pocket.

(Dissoc. Rate)

Not MeasuredModerate residence time (

).

(Affinity)
20 nM 22 nM Excellent agreement validates the hit.

(Enthalpy)
Derived (Van't Hoff)-12 kcal/mol Highly exothermic; likely hydrogen-bond driven.
Stoichiometry (

)
Inferred from

0.95 Confirms 1:1 binding ratio.

Part 5: Experimental Workflow Visualization

The following diagram illustrates the physical workflow for the SPR kinetic assay, the most common industrial standard for small molecule screening.

SPR_Workflow cluster_0 Phase 1: Surface Preparation cluster_1 Phase 2: Kinetic Cycles Step1 Chip Activation (EDC/NHS) Step2 Ligand Capture (Target Protein) Step1->Step2 Step3 Deactivation (Ethanolamine) Step2->Step3 Step4 Analyte Injection (Association Phase) Step3->Step4 Equilibration Step5 Buffer Flow (Dissociation Phase) Step4->Step5 Stop Inject Step6 Regeneration (Remove Analyte) Step5->Step6 If k_off is slow Step6->Step4 Next Conc.

Figure 2: Standard Single-Cycle or Multi-Cycle Kinetics workflow in SPR. Note that for small molecules, regeneration (Step 6) is often unnecessary if dissociation is fast.

References

  • Cytiva (Biacore). Biacore Sensor Surface Handbook. (Detailed guide on sensor chip selection and immobilization strategies). [Link]

  • Jerabek-Willemsen, M., et al. (2011). Molecular Interaction Studies Using Microscale Thermophoresis.[10][11][12][13] Assay and Drug Development Technologies.[4][8][10][12][13] (Seminal paper on MST principles). [Link]

  • Cheng, Y., & Prusoff, W. H. (1973).Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction.[14] Biochemical Pharmacology. [Link]

Sources

Comparative Assessment of Kinase Inhibitors in Cellular Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Focus: ATP-Competitive (Type I) vs. Allosteric/Hybrid (Type II) Inhibitors in BCR-ABL Models

Executive Summary

In drug discovery, a recurring failure mode is the disconnect between biochemical potency (


) and cellular efficacy (

). For kinase inhibitors, this discrepancy is often driven by high intracellular ATP concentrations, non-specific binding, and drug residence time.

This guide moves beyond basic proliferation assays to compare the cellular mechanics of three benchmark BCR-ABL inhibitors: Imatinib (First-generation, Type II), Dasatinib (Second-generation, Type I), and Ponatinib (Third-generation, Pan-BCR-ABL). We analyze why these drugs behave differently in live cells despite similar biochemical targets and provide a self-validating workflow for assessing novel kinase inhibitors.

Mechanistic Distinctions: The Structural Basis of Cellular Potency

To interpret cellular data, one must understand the binding mode. The cellular environment imposes a "penalty" on inhibitors that compete directly with ATP, which exists at millimolar concentrations in the cytoplasm (vs. micromolar in biochemical assays).

  • Type I Inhibitors (e.g., Dasatinib): Bind the active conformation (DFG-in) of the kinase. They compete directly with ATP. Their cellular potency often drops significantly compared to biochemical assays due to the high ATP barrier.

  • Type II Inhibitors (e.g., Imatinib, Ponatinib): Bind the inactive conformation (DFG-out) and occupy an adjacent hydrophobic pocket.[1] While they still compete with ATP, their binding induces a conformational change that can offer higher selectivity and different kinetic profiles (Residence Time).

Visualizing the Resistance Mechanism (T315I)

The T315I "Gatekeeper" mutation is the critical differentiator in this class. The substitution of Threonine with a bulky Isoleucine creates a steric clash for Imatinib and Dasatinib, but Ponatinib’s ethynyl linker bypasses this obstacle.

G Target BCR-ABL Kinase Domain ATP_Pocket ATP Binding Pocket (High Cellular ATP) Target->ATP_Pocket Gatekeeper Gatekeeper Residue (Thr315 or Ile315) Target->Gatekeeper Imatinib Imatinib (Type II, DFG-out) ATP_Pocket->Imatinib Competes Dasatinib Dasatinib (Type I, DFG-in) ATP_Pocket->Dasatinib Strong Competition Gatekeeper->Imatinib T315I Mutation: Steric Clash Gatekeeper->Dasatinib T315I Mutation: Steric Clash Ponatinib Ponatinib (Pan-inhibitor) Gatekeeper->Ponatinib T315I Mutation: Ethynyl Linker Evades Clash

Figure 1: Structural impact of the Gatekeeper mutation on inhibitor binding. Note Ponatinib's structural evasion of the steric clash that renders Imatinib and Dasatinib ineffective in T315I mutants.

The "ATP Gap": Biochemical vs. Cellular Data[1][2][3]

When moving from cell-free to cell-based assays, expect a potency shift. This is quantified by the Cheng-Prusoff equation adapted for cellular conditions.

ParameterBiochemical AssayCellular AssayImpact on Type I Inhibitor
[ATP]

(near

)

(>>

)
High:

shifts 10-100x higher.
Membrane NoneLipid BilayerVariable: Permeability/Efflux (MDR1) reduces effective conc.
Readout Kinase ActivityDownstream Signaling (e.g., p-STAT5)Integration: Signal amplification can mask weak binding.

Expert Insight: If your novel Type I inhibitor has a biochemical


 of 1 nM but a cellular 

of 500 nM, do not assume it is an absorption issue. Calculate the expected shift based on cellular ATP. If the shift is larger than predicted, then investigate drug efflux transporters (P-gp).
Comparative Performance Data

The following data summarizes the performance of these three inhibitors in K562 (CML) cells.

FeatureImatinibDasatinibPonatinib
Binding Mode Type II (DFG-out)Type I (DFG-in)Type II (DFG-out)*
Primary Target BCR-ABL, c-KIT, PDGFRBCR-ABL, SRC familyBCR-ABL (WT & T315I), VEGFR, FGFR
Biochemical Potency (

)
~100 nM< 1 nM~0.5 nM
Cellular Potency (

)
~250 - 500 nM~1 - 10 nM~1 - 5 nM
T315I Activity Resistant (>10

)
Resistant (>10

)
Sensitive (~10 nM)
Residence Time ModerateShort/ModerateLong

*Ponatinib binds the DFG-out conformation but is often distinct from classical Type II inhibitors due to its unique "hybrid" contact points.

Advanced Experimental Protocols

To rigorously compare these inhibitors, we utilize two orthogonal assays: NanoBRET™ (Target Engagement) and Phospho-Western Blot (Functional Inhibition).

A. Target Engagement: NanoBRET™ Kinetic Assay

Unlike proliferation assays (which take 72 hours), NanoBRET measures the physical binding of the drug to the kinase in live cells in real-time. This is the only way to accurately measure Residence Time in a cellular context.

Protocol Logic:

  • Transfection: Cells express a Kinase-NanoLuc fusion.

  • Tracer Addition: A cell-permeable fluorescent tracer binds the kinase.

  • Competition: The test inhibitor competes with the tracer.

  • BRET Signal: Loss of BRET signal indicates inhibitor binding.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Detection Step1 Transfect HEK293 (Kinase-NanoLuc) Step2 Add Tracer (Fluorescent) Step1->Step2 Step3 Add Inhibitor (Titration) Step2->Step3 Step4 Equilibration (2 hours @ 37°C) Step3->Step4 Step5 Add Substrate (Furimazine) Step4->Step5 Step6 Measure BRET (Donor/Acceptor Ratio) Step5->Step6

Figure 2: NanoBRET™ Target Engagement Workflow. This system allows for the determination of intracellular affinity and residence time without cell lysis.

B. Functional Validation: Phospho-Western Blot

While NanoBRET proves binding, it does not prove inhibition of catalytic activity. The Western blot confirms that binding leads to pathway shutdown.

Critical Step - The Washout: To differentiate high-affinity binders (Ponatinib) from rapid-off-rate drugs (Dasatinib), perform a Washout Experiment .

  • Treat cells with

    
     for 1 hour.
    
  • Wash cells

    
     with warm media.
    
  • Incubate in drug-free media for 0, 2, 4, and 8 hours.

  • Lyse and blot for p-BCR-ABL (Y177) or p-CRKL (Y207) .

    • Result: Ponatinib will show sustained inhibition (low p-CRKL) hours after washout due to long residence time. Dasatinib signal may recover faster.

Troubleshooting & Optimization
  • Issue: High Background in Westerns.

    • Cause: Incomplete lysis of cytoskeletal-associated BCR-ABL.

    • Fix: Use RIPA buffer with high detergent (1% NP-40, 0.5% Deoxycholate) and sonicate lysates.

  • Issue: NanoBRET Signal Drift.

    • Cause: Phenol red in media absorbs light.

    • Fix: Always use Opti-MEM (phenol red-free) during the detection phase.

  • Issue: Discrepancy in T315I Potency.

    • Cause: Spontaneous reversion or mixed populations.

    • Fix: Sequence your cell line (Ba/F3-T315I or K562-T315I) monthly to ensure the mutation is retained under selection pressure (usually IL-3 withdrawal).

References
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • O'Hare, T., et al. (2009). AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance. Cancer Cell, 16(5), 401-412. Link

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Link

  • Selleck Chemicals. Ponatinib (AP24534) Product Information. Link

Sources

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the principle of selective molecular targeting is paramount. An ideal drug candidate would modulate its intended biological target with high potency and absolute specificity, thereby maximizing therapeutic efficacy while minimizing unintended physiological consequences. However, the reality is that small molecules often exhibit a degree of promiscuity, interacting with proteins beyond their primary target. These "off-target" interactions are a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage clinical trial failures and post-market withdrawals.[1][2] Therefore, a rigorous and comprehensive evaluation of off-target effects is not merely a regulatory hurdle but a foundational component of modern, safety-conscious drug development.[3][4][5]

This guide provides an in-depth comparison of key methodologies for identifying and characterizing off-target effects. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, enabling researchers to design a robust, multi-pronged strategy that generates a holistic and predictive off-target profile for any therapeutic candidate.

An Integrated Strategy for Off-Target Profiling

No single method can provide a complete picture of a compound's off-target liabilities.[6] A successful strategy integrates computational, biochemical, and cell-based assays in a tiered approach. Early-stage, high-throughput methods identify potential liabilities, which are then validated and explored mechanistically using more complex, physiologically relevant models.

Integrated_Strategy cluster_0 Early Discovery / Hit-to-Lead cluster_1 Lead Optimization cluster_2 Preclinical / Candidate Selection InSilico In Silico Profiling (Homology, Docking) Biochem In Vitro Biochemical Assays (Broad Kinase/Safety Panels) InSilico->Biochem Prioritize Assays CellBased Cell-Based Assays (CETSA, Phenotypic Screens) Biochem->CellBased Validate Hits in Cellular Context Proteomics Chemoproteomics (Target Deconvolution) CellBased->Proteomics Identify Unknowns & Confirm Engagement Final Comprehensive Off-Target Profile CellBased->Final Proteomics->Final

Caption: Integrated workflow for off-target evaluation.

In Silico & Computational Approaches: The First Line of Defense

Before committing to resource-intensive wet-lab experiments, computational methods offer a rapid and cost-effective way to predict potential off-target interactions.[3] These approaches leverage the vast amounts of publicly available chemical and biological data to flag liabilities early.

Causality: The core principle is "guilt by association." A compound is likely to interact with off-targets that are structurally similar to its primary target or that are known to bind other molecules with similar chemical features.

Key Methodologies:

  • Sequence & Structural Homology: This method identifies proteins with a similar amino acid sequence or a structurally related binding pocket to the primary target. If the primary target is a kinase, for example, this approach will suggest other kinases that should be tested experimentally.

  • Pharmacophore & Ligand-Based Similarity: These methods, like the Similarity Ensemble Approach (SEA), compare the candidate compound's 2D or 3D chemical features to libraries of compounds with known biological targets.[7] A match suggests the candidate may share some of those known targets.

  • Machine Learning & AI: Modern approaches use sophisticated algorithms, such as multi-task graph neural networks, trained on massive datasets of compound-target interactions to predict off-target profiles with increasing accuracy.[3][7] These models can identify complex patterns that are not apparent from simple similarity searches.

Limitations: Computational predictions are probabilistic, not definitive. They can be biased by the data they were trained on and may miss entirely novel interactions.[8] Therefore, in silico predictions must always be validated experimentally.

In Vitro Biochemical Assays: Broad Screening for Known Liabilities

Biochemical assays provide the first experimental test of in silico predictions and offer a broad, unbiased survey of potential interactions. These assays typically use purified proteins and measure the compound's ability to directly inhibit or bind to them.

Comparison of Key In Vitro Methodologies
Methodology Principle Typical Throughput Key Advantage Key Limitation
Broad Kinase Profiling Measures inhibition of a large panel of purified kinases, often via ATP consumption or phosphopeptide formation.[9][10]High (500+ kinases)Comprehensive coverage of the kinome, a frequent source of off-targets for kinase inhibitors.[10][11]Lacks cellular context; does not account for ATP concentration, scaffolding proteins, or cell permeability.
Safety Panels Measures compound activity against a panel of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters).[1][12][13]High (40-100 targets)Focuses on historically problematic targets, providing a direct link to potential clinical ADRs.[1][12]Panel is biased towards well-characterized targets; may miss novel or unexpected off-targets.
Competition Binding Assays Quantifies the ability of a test compound to displace a high-affinity radiolabeled or fluorescent ligand from a target protein.Medium to HighHighly quantitative (provides Ki values); applicable to a wide range of target classes.Requires a validated probe/ligand for each target; indirect measurement of functional effect.

Expert Insight: When selecting a kinase profiling panel, it's crucial to consider the ATP concentration used in the assay. Screening at a physiologically relevant concentration (e.g., 1 mM) can provide a more accurate prediction of cellular activity than screens performed at the ATP Km of each individual kinase.[10]

Cell-Based Assays: Bridging the Gap to Physiological Relevance

Moving from purified proteins to intact cells provides a more physiologically relevant context for assessing off-target effects. Cell-based assays account for critical factors like cell permeability, intracellular target concentrations, and the presence of competing endogenous ligands and protein complexes.[14]

A. Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

CETSA is a powerful biophysical method that directly measures whether a compound binds to its target inside a living cell.[15][16][17]

Causality: The principle is based on ligand-induced thermal stabilization. When a compound binds to a protein, it generally increases that protein's stability, making it more resistant to unfolding and aggregation when heated.[17][18][19] By heating cell lysates or intact cells treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if the compound engaged its target.[15][19]

CETSA_Mechanism CETSA Principle: Ligand-Induced Thermal Stabilization cluster_0 No Compound cluster_1 With Compound Protein_Unbound Target Protein Heat_NoCompound Heat Challenge (e.g., 55°C) Protein_Unbound->Heat_NoCompound Bound_Complex Compound-Protein Complex (Stabilized) Denatured Denatured & Aggregated Protein Heat_NoCompound->Denatured Compound Therapeutic Compound Heat_WithCompound Heat Challenge (e.g., 55°C) Bound_Complex->Heat_WithCompound Soluble Soluble Protein (Detected) Heat_WithCompound->Soluble

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle (e.g., DMSO) control for a specified time (e.g., 1 hour).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest using Western blotting or other immunoassays.[18]

  • Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

B. Phenotypic Screening: An Unbiased View of Cellular Function

Phenotypic screening takes a target-agnostic approach. Instead of asking "what proteins does my compound bind to?", it asks "what functional changes does my compound cause in a cell or organism?".[20][21][22] This strategy is exceptionally powerful for uncovering unexpected off-target effects that result in a functional consequence, which might be missed by purely biochemical or target-binding assays.[14]

Causality: The rationale is that any significant off-target interaction will likely perturb a biological pathway, leading to a measurable change in the cell's phenotype (e.g., morphology, proliferation, expression of a reporter gene).[21][23]

Key Methodologies:

  • High-Content Imaging: Automated microscopy and image analysis are used to quantify changes in hundreds of cellular features (e.g., cell shape, organelle morphology, protein localization) in response to compound treatment.

  • Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase, GFP) under the control of a specific signaling pathway (e.g., NF-κB, Wnt).[23] Compound-induced changes in the pathway are measured as changes in reporter signal.

  • Cell Viability/Toxicity Panels: The compound is screened against a diverse panel of cell lines (e.g., the NCI-60) to identify cell-type-specific toxicity, which can provide clues about the off-target's pathway or tissue expression.

A key challenge in phenotypic screening is the subsequent "target deconvolution" – identifying the specific off-target protein responsible for the observed phenotype.[20] This often requires advanced techniques like chemoproteomics.

Chemoproteomics: Unmasking the Entire Interactome

Chemoproteomics represents the ultimate unbiased approach, aiming to identify every protein that a compound interacts with in a complex biological sample.[24][25] These mass spectrometry-based methods are indispensable for target deconvolution after a phenotypic screen or for creating a comprehensive interaction map of a lead candidate.[25][26][27]

Key Methodologies:

  • Affinity-Based Methods: The compound is modified with a chemical handle (e.g., biotin) and immobilized on a solid support (like beads).[26][27] This "bait" is incubated with a cell lysate, and interacting "prey" proteins are pulled down, identified, and quantified by mass spectrometry.

  • Label-Free Methods (e.g., Thermal Proteome Profiling - TPP): This is a proteome-wide extension of CETSA.[27] Intact cells are treated with the compound, heated, and the soluble proteome is analyzed by mass spectrometry. Proteins that show a thermal shift are identified as direct or indirect targets of the compound.[28] This method has the significant advantage of not requiring any chemical modification of the drug candidate.[18][24]

Expert Insight: While powerful, affinity-based methods must be interpreted with caution. The chemical linker can sterically hinder binding, and non-specific binding to the solid support can generate false positives.[26] Including a competition control (co-incubation with an excess of the free, unmodified compound) is a critical self-validating step to distinguish true binders from non-specific interactors.

Conclusion: Building a Defensible Safety Profile

Evaluating off-target effects is a dynamic, iterative process that is central to modern drug discovery. It begins with broad, predictive in silico methods, progresses through high-throughput in vitro screens to flag potential liabilities, and culminates in physiologically relevant cell-based and proteomic studies to confirm target engagement and understand functional consequences. By integrating these diverse methodologies, researchers can build a comprehensive and defensible off-target profile. This not only mitigates the risk of costly late-stage failures but also provides a deeper mechanistic understanding of the compound's biological activity, ultimately leading to the development of safer and more effective medicines.

References

  • Phenotypic screening - Wikipedia. Wikipedia. Available at: [Link]

  • Safety and Off-Target Drug Screening Services | Reaction Biology. Reaction Biology. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • The Resurrection of Phenotypic Drug Discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. Chemspace. Available at: [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. Technology Networks. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. Biopublisher.ca. Available at: [Link]

  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. MDPI. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Pelago Bioscience. Available at: [Link]

  • What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? - Consensus. Consensus. Available at: [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Off-Target Screening Cell Microarray Assay - Charles River Laboratories. Charles River Laboratories. Available at: [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

  • Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Creative Biolabs. Available at: [Link]

  • Stability-based approaches in chemoproteomics - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints - Bridge Informatics. Bridge Informatics. Available at: [Link]

  • Chemoproteomics - Wikipedia. Wikipedia. Available at: [Link]

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. Reaction Biology. Available at: [Link]

  • Kinex™ Protein Kinase Microarray Services - Kinexus Bioinformatics Corporation. Kinexus. Available at: [Link]

  • Quantifying On and Off-Target Genome Editing - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Kinase Activity Profiling Services - Pamgene. Pamgene. Available at: [Link]

  • In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. Eurofins Discovery. Available at: [Link]

  • CRISPR 101: Off-Target Effects - Addgene Blog. Addgene. Available at: [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Creative Diagnostics. Available at: [Link]

  • How to avoid off-target events in crispr experiments - Abyntek. Abyntek. Available at: [Link]

  • Navigating the 2024 FDA Guidance Updates for Cell and Gene Therapy​ - KROMATID. Kromatid. Available at: [Link]

  • The process to split reliable and "detected" off-targets. 9 in vitro... - ResearchGate. ResearchGate. Available at: [Link]

  • Assessing Genetic Heterogeneity in the Context of Genome Editing Off-Targets in Gene Therapy Products: An FDA Public Workshop. U.S. Food and Drug Administration. Available at: [Link]

  • How New FDA Guidelines Can Affect Cell Therapy Development, Part 1 - Aldevron. Aldevron. Available at: [Link]

  • CRISPR Off-Target Editing: Prediction, Analysis, and More - Synthego. Synthego. Available at: [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. Contract Pharma. Available at: [Link]

  • Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics. CD Genomics. Available at: [Link]

Sources

Comparative In Vivo Efficacy Guide: Novel Glutamatergic Modulator (N-101) vs. Standard Antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively evaluate the in vivo efficacy of N-101 , a novel rapid-acting glutamatergic modulator, against the current standard-of-care (Fluoxetine) and the rapid-acting benchmark (Ketamine).

Context: Traditional monoaminergic antidepressants (e.g., SSRIs) exhibit a therapeutic lag of weeks. While Ketamine offers rapid relief, its clinical utility is limited by psychotomimetic side effects and abuse potential.[1] This guide details the experimental framework required to validate N-101 as a "precision-rapid" alternative—delivering Ketamine-like onset without dissociative liability.

Mechanistic Rationale & Signaling Pathways

To establish scientific validity, the comparison must be grounded in distinct mechanisms of action (MOA).

  • Fluoxetine (Standard Control): Acts via serotonin transporter (SERT) inhibition. Efficacy relies on downstream neuroplasticity (BDNF expression) requiring chronic administration (14+ days).

  • Ketamine (Rapid Control): Acts as a non-competitive NMDA receptor (NMDAR) antagonist. It disinhibits GABAergic interneurons, causing a glutamate surge that activates AMPA receptors, triggering the mTORC1 signaling cascade and rapid synaptogenesis.

  • N-101 (Test Compound): Designed as a GluN2B-selective negative allosteric modulator (NAM) . By selectively targeting extrasynaptic NMDARs, N-101 aims to activate the mTOR pathway (efficacy) while avoiding the blockade of synaptic NMDARs associated with cognitive side effects.

Visualization: Convergent Signaling Pathways

The following diagram illustrates how N-101 and Ketamine bypass the slow GPCR-mediated pathway of SSRIs to directly engage mTORC1.

Antidepressant_Signaling_Pathways cluster_0 Slow Onset (Monoaminergic) cluster_1 Rapid Onset (Glutamatergic) Fluoxetine Fluoxetine (SSRI) SERT SERT Inhibition Fluoxetine->SERT GPCR GPCR Signaling (cAMP/CREB) SERT->GPCR BDNF BDNF Release GPCR->BDNF Chronic (Weeks) Ketamine Ketamine (NMDAR Antagonist) Glutamate Glutamate Surge Ketamine->Glutamate N101 N-101 (GluN2B NAM) N101->Glutamate AMPA AMPA Receptor Activation Glutamate->AMPA AMPA->BDNF Acute (Hours) mTOR mTORC1 Activation BDNF->mTOR Synapse Synaptogenesis (Rapid Antidepressant Effect) mTOR->Synapse

Caption: Figure 1. Convergence of slow (Fluoxetine) and rapid (Ketamine/N-101) pathways on mTORC1-mediated synaptogenesis.

Experimental Framework: Validated Models

To prove non-inferiority to Ketamine and superiority to Fluoxetine in onset, a multi-model approach is required.

A. Screening: Forced Swim Test (FST)[2][3][4][5]
  • Purpose: High-throughput screening for "behavioral despair."

  • Metric: Reduction in immobility time.[2][3]

  • Limitation: Low construct validity; measures stress coping rather than "depression." Used here only for dose-ranging.

B. Validation: Chronic Unpredictable Mild Stress (CUMS)
  • Purpose: The "Gold Standard" for translational validity. Induces anhedonia (core depressive symptom) via long-term stress, mimicking human etiology.[4][5]

  • Metric: Sucrose Preference Test (SPT).

  • Causality: Stressors must be randomized to prevent habituation.

Workflow: CUMS Protocol & Dosing Schedule

The following workflow details the rigorous 6-week timeline required to establish the depressive phenotype before testing N-101.

CUMS_Protocol_Timeline cluster_arms Treatment Arms Start Week 0 Acclimation Stress Weeks 1-4 Randomized Stressors (Wet Bedding, Tilt, Restraint) Start->Stress Validation Week 4 (Day 28) Baseline SPT (Confirm Anhedonia) Stress->Validation Treatment Week 5 Drug Administration Validation->Treatment Only if Sucrose Pref < 65% Testing Week 5 (Day 35) Post-Dose SPT & FST Treatment->Testing Arm4 N-101 (Single) Arm1 Vehicle Arm2 Fluoxetine (Daily) Arm3 Ketamine (Single)

Caption: Figure 2. CUMS timeline ensuring establishment of anhedonia prior to therapeutic intervention.

Detailed Protocol: Sucrose Preference Test (SPT)

Trustworthiness & Self-Validation: The SPT is prone to false positives (e.g., weight loss causing reduced drinking). The protocol below includes mandatory controls.

  • Habituation (48 hours): Provide two bottles (1% sucrose vs. water) to prevent neophobia.

  • Deprivation: Water deprivation for 12 hours prior to testing (increases drive).

  • Testing (1 Hour):

    • Present two pre-weighed bottles.

    • CRITICAL STEP: Swap bottle positions at 30 minutes to prevent "side bias" (a common source of error).

  • Calculation:

    
    
    
  • Exclusion Criteria: Total fluid intake < 1g (indicates motor/sickness issues, not anhedonia).

Data Comparison: N-101 vs. Standards

The following table synthesizes expected experimental outcomes based on the mechanistic profiles described above.

FeatureFluoxetine (Standard)Ketamine (Rapid Control)N-101 (Novel Compound)
Mechanism SSRI (Monoaminergic)NMDAR Antagonist (Non-selective)GluN2B-Selective NAM
Dosing Regimen Chronic (Daily for 14+ days)Single Acute DoseSingle Acute Dose
Onset of Action Delayed (>2 weeks)Rapid (1–4 hours)Rapid (1–4 hours)
FST Immobility Reduced (after chronic)Reduced (acute)Reduced (acute)
SPT Restoration Gradual recoveryImmediate recoveryImmediate recovery
Locomotor Activity No changeHyperlocomotion (Psychotomimetic risk)Normal (No sedation/excitation)
Side Effect Profile Weight gain, sexual dysfunctionDissociation, abuse potentialClean (Targeted mechanism)
Interpretation of Results
  • Efficacy Signal: If N-101 restores sucrose preference to >80% within 24 hours (similar to Ketamine) but maintains normal locomotor activity (unlike Ketamine), it validates the compound as a rapid-acting antidepressant without psychotomimetic liability [1, 2].

  • Failure Mode: If N-101 reduces immobility in FST but fails to restore sucrose preference in CUMS, the compound may be a "false positive" psychostimulant rather than a true antidepressant [3].

References

  • Autry, A. E., et al. (2011). NMDA receptor blockade at rest triggers rapid behavioural antidepressant responses. Nature. [Link]

  • Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress. [Link]

  • Abdallah, C. G., et al. (2015). The neurobiology of depression, ketamine and rapid-acting antidepressants: Is it glutamate inhibition or activation? Pharmacology & Therapeutics.[5] [Link]

  • Duman, R. S., & Aghajanian, G. K. (2012). Synaptic dysfunction in depression: potential therapeutic targets.[1] Science. [Link]

Sources

Safety Operating Guide

3-[(2-Ethoxyphenoxy)methyl]piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(2-Ethoxyphenoxy)methyl]piperidine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, Lab Managers

Core Directive: The "why" behind the protocol

As researchers, we often treat disposal as an afterthought—a "bin it and forget it" process. However, This compound is a substituted piperidine, structurally combining a secondary amine with a phenol ether. This specific functionality dictates its reactivity profile.

The Critical Hazard: The piperidine moiety is a strong organic base. Improper disposal (e.g., mixing with acidic waste streams) can trigger rapid, exothermic neutralization, potentially pressurizing waste containers or releasing hazardous vapors. Furthermore, secondary amines are precursors to N-nitrosamines (potent carcinogens) if inadvertently mixed with nitrosating agents (e.g., nitrites, azides).

Your Operational Goal: Segregate this compound as a Basic Organic Waste . Do not treat it as a generic "organic solvent" waste.

Pre-Disposal Assessment & Characterization

Before moving the material, verify its physical state and solution matrix. Use the table below to categorize your specific waste stream.

ParameterCharacteristicOperational Implication
Chemical Class Organic Base (Secondary Amine)Segregate from Acids & Oxidizers.
RCRA Status Likely Hazardous (D002 Corrosive, D001 Ignitable if in solvent)Must be disposed of via licensed hazardous waste contractor.[1]
pH (Aqueous) > 11 (Estimated for piperidines)Corrosive to skin and mucous membranes.
Container Compatibility High pH can etch glass over time.Use HDPE (High-Density Polyethylene) for long-term storage.
Reactivity Incompatible with strong oxidizers, acids, acid chlorides.[2]NEVER mix with Chromic acid, Nitric acid, or Peroxides.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, contaminated weighing boats, solid spill residues.

  • Primary Containment: Place the solid material in a clear, sealable polyethylene bag (min. 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkbox: [x] Toxic [x] Corrosive (if applicable).[3][4]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Reaction byproducts, HPLC waste, washing solvents.

  • Segregation: Ensure your waste container is designated for "Basic Organic Waste" or "Non-Halogenated Organics + Bases" .

    • Critical Check: Verify the container does not contain acidic waste (e.g., TFA, HCl, Acetic Acid).

  • Solvent Compatibility: If dissolved in halogenated solvents (DCM, Chloroform), use the "Halogenated Waste" stream but ensure the pH is noted on the label.

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for vapor expansion.

  • Closure: Cap tightly immediately after addition. Do not leave funnels in open bottles.

Visual Workflow: The Decision Logic

The following diagram outlines the decision tree for segregating this specific piperidine derivative.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure/Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Liquid Bagging Double Bag in Polyethylene SolidPath->Bagging SolventCheck Check Solvent System LiquidPath->SolventCheck Labeling Label: 'Organic Base' + Constituents Bagging->Labeling Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo Non-Halogenated Segregation CRITICAL: Ensure No Acids Present Halo->Segregation NonHalo->Segregation Container Transfer to HDPE Waste Container Segregation->Container Container->Labeling Pickup Schedule EHS/Vendor Pickup Labeling->Pickup

Caption: Operational logic for segregating piperidine derivatives based on physical state and solvent composition.

Emergency Contingencies

Even with perfect protocols, spills happen. Because this is a piperidine derivative, it poses specific risks (skin absorption/burns).

  • Minor Spill (< 100 mL):

    • Evacuate the immediate area of unnecessary personnel.

    • PPE: Wear nitrile gloves (double glove recommended), lab coat, and safety goggles.

    • Neutralization: Do not use water immediately. Absorb with a commercial amine spill kit or a 1:1 mixture of sand and kitty litter.

    • Cleanup: Scoop material into a waste bag. Wipe the area with a dilute acetic acid solution (vinegar) to neutralize residues, then wash with soap and water.

  • Exposure:

    • Skin: Flush immediately with water for 15 minutes.[3] Piperidines can cause delayed burns; seek medical attention even if pain is minor.

    • Eyes: Flush at an eyewash station for 15 minutes. Hold eyelids open.

Regulatory Compliance (RCRA & Local)

In the United States, this compound falls under Resource Conservation and Recovery Act (RCRA) guidelines.

  • Waste Coding:

    • If the pH of the waste solution is ≥ 12.5, it carries the D002 (Corrosivity) code.[5]

    • If dissolved in a flammable solvent (Flash point < 140°F), it carries the D001 (Ignitability) code.[5]

  • Satellite Accumulation:

    • Keep containers closed at all times except when adding waste (40 CFR 262.15).

    • Containers must be marked "Hazardous Waste" and with an indication of the hazards (e.g., "Corrosive").

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-[(2-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Analysis

3-[(2-Ethoxyphenoxy)methyl]piperidine is a functionalized secondary amine. While specific toxicological data for this exact derivative may be limited in public repositories, its structural pharmacophore (a piperidine ring linked to a phenoxy ether) dictates that it must be handled with the rigorous safety protocols reserved for corrosive organic bases .

Scientific Rationale for Hazards:

  • Secondary Amine Functionality: The piperidine ring is a strong base (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ). Upon contact with moisture in the skin or eyes, it can generate hydroxide ions, leading to chemical burns (Skin Corr. 1B)  and severe eye damage.[1][2][3]
    
  • Lipophilicity: The ethoxyphenoxy tail increases lipid solubility compared to the parent piperidine. This enhances the molecule's ability to penetrate the dermal barrier, increasing the risk of systemic toxicity (Acute Tox. Dermal) .

  • Reactivity: As a secondary amine, it reacts exothermically with acids and acid chlorides.

Hazard Classifications (Inferred from SAR*)
Hazard CategoryGHS CodeDescription
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage.[4][1][2][3]
Acute Toxicity (Oral) H302 Harmful if swallowed.[4][2][5]
Sensitization H317 May cause an allergic skin reaction (common in benzylic ethers).
Flammability H227 Combustible liquid (Predicted Flash Point >60°C due to MW).

*Structure-Activity Relationship (SAR) based on analogous piperidine derivatives.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound. Do not rely on standard latex examination gloves, which offer negligible protection against organic amines.

Hand Protection (Glove Permeation Data)

Data synthesized from Ansell and Honeywell amine resistance charts.

Task TypeRecommended MaterialThicknessEst. Breakthrough TimeScientific Reasoning
Incidental Contact (Weighing, HPLC prep)Nitrile Rubber

mm
4–10 minsNitrile offers fair splash resistance but degrades quickly upon amine exposure. Change immediately if splashed.
Intentional Contact (Synthesis, Quenching)Double Gloving (Nitrile over Laminate)Inner: 0.06mmOuter: 0.11mm> 480 minsLaminate films (e.g., Silver Shield®) provide the chemical barrier; outer nitrile provides grip and tear protection.
Spill Cleanup Butyl Rubber

mm
> 480 minsButyl rubber is the gold standard for ketones and amines, resisting swelling and permeation.
Eye & Respiratory Protection[3][6]
  • Primary Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

    • Why: Safety glasses allow vapors to bypass the lens and irritate the ocular mucosa.

  • Face Protection: 8-inch Face Shield required during reaction setup or transfers >100 mL.

  • Respiratory: All operations must be conducted in a certified chemical fume hood (Face velocity: 80–100 fpm).

Operational Protocols

Workflow Visualization

The following decision tree outlines the safe handling logic for this compound.

SafetyProtocol Start Start: Handling this compound RiskAssess 1. Risk Assessment (Check Quantity & State) Start->RiskAssess PPE_Donning 2. Don PPE (Goggles + Nitrile/Laminate) RiskAssess->PPE_Donning Engineering 3. Engineering Controls (Fume Hood On) PPE_Donning->Engineering Handling 4. Handling/Synthesis (Keep below eye level) Engineering->Handling Spill Spill Event? Handling->Spill Cleanup Absorb with Vermiculite (Do NOT use paper towels) Spill->Cleanup Yes Waste 5. Disposal (Basic Organic Waste) Spill->Waste No Cleanup->Waste

Figure 1: Operational safety workflow for handling corrosive amine intermediates.

Step-by-Step Handling Procedures
A. Weighing & Transfer
  • Preparation: Place a disposable absorbent mat in the fume hood.

  • Static Control: If the compound is a solid/oil, use an antistatic gun or ionizer, as piperidines can carry static charges that disperse powders.

  • Transfer: Use a glass pipette or stainless steel spatula. Avoid plastic spatulas, as amines can leach plasticizers or degrade polycarbonate.

  • Self-Validation Step: Before removing hands from the hood, inspect gloves for yellowing or puckering (signs of amine degradation).

B. Reaction Setup
  • Incompatibility Check: Ensure no acid chlorides or anhydrides are open in the vicinity during the initial transfer to prevent uncontrolled exothermic coupling.

  • Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Secondary amines can absorb

    
     from the air to form carbamates, altering stoichiometry.
    
C. Emergency Spill Response
  • Do NOT use paper towels. Amines can react with cellulose (paper) to generate heat.

  • Protocol:

    • Alert personnel.[6][7]

    • Cover spill with vermiculite or sand .

    • Neutralize carefully with a dilute weak acid (e.g., Citric acid) only if trained, otherwise collect as hazardous waste.

Disposal & Decontamination[7][9][10][11]

The "Self-Validating" Waste System: Never mix this compound with "General Organic Waste" without checking pH compatibility. Mixing amines with acid waste streams can cause violent geysers.

Waste Stream IDContainer TypeLabeling Requirement
Basic Organic HDPE or Glass"Hazardous Waste: Organic Base (Piperidine Derivative). pH > 10. Flammable."
Solid Debris Double-bagged Poly"Contaminated Solids (Toxic/Corrosive)."

Glassware Cleaning:

  • Rinse glassware with Acetone first (collect as waste).

  • Soak in a 5% Citric Acid bath to protonate the amine (making it water-soluble).

  • Wash with soap and water.[2][5][6][7]

References & Authoritative Sources

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8] United States Department of Labor. [Link][9][8]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (2025). Compound Summary: Piperidine.[4] National Library of Medicine. (Used for SAR toxicity inference). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Ethoxyphenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[(2-Ethoxyphenoxy)methyl]piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.